molecular formula C13H8O2 B104059 1H-Phenalene-1,3(2H)-dione CAS No. 5821-59-0

1H-Phenalene-1,3(2H)-dione

Cat. No.: B104059
CAS No.: 5821-59-0
M. Wt: 196.2 g/mol
InChI Key: VTZCFZARCVFOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Phenalene-1,3(2H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenalene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCFZARCVFOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973775
Record name 1H-Phenalene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5821-59-0
Record name 1H-Phenalene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5821-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Phenalene-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005821590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5821-59-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC87590
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Phenalene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-phenalene-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1H-Phenalene-1,3(2H)-dione from Phenalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1H-Phenalene-1,3(2H)-dione, a valuable tricyclic ketone, from its parent hydrocarbon, phenalene. The primary synthetic route involves the oxidation of the benzylic methylene groups of the phenalene ring system. This document details the experimental protocols for the most common oxidative methods, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis workflow.

Introduction

This compound is a significant molecule in medicinal chemistry and materials science due to its unique electronic and structural properties. Its synthesis from phenalene is a key transformation that enables the development of various derivatives with potential therapeutic applications. The most established methods for this conversion rely on strong oxidizing agents, with potassium permanganate and chromium trioxide being the most frequently employed.

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of this compound from phenalene using two primary oxidation methods.

Method 1: Oxidation with Potassium Permanganate

This traditional method utilizes the strong oxidizing power of potassium permanganate in an acidic medium to convert phenalene to the desired dione.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a suspension of phenalene in a suitable acidic medium (e.g., aqueous sulfuric acid) is prepared.

  • Potassium permanganate (KMnO₄) is added portion-wise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable reaction temperature.

  • After the complete addition of potassium permanganate, the reaction mixture is heated to reflux for several hours to ensure the completion of the oxidation.

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess permanganate and manganese dioxide are quenched by the addition of a suitable reducing agent (e.g., sodium bisulfite) until the solution becomes colorless.

  • The crude product is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Method 2: Oxidation with Chromium Trioxide (Jones Oxidation)

This method employs Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, for the oxidation of phenalene.

Procedure:

  • Phenalene is dissolved in acetone in a round-bottom flask equipped with a dropping funnel and a stirrer, and the solution is cooled in an ice bath.

  • Jones reagent (a solution of CrO₃ in H₂SO₄ and water) is added dropwise to the stirred solution of phenalene, maintaining the temperature below a certain threshold to control the reaction.[1]

  • The addition is continued until a persistent orange color indicates the presence of excess oxidizing agent.

  • The reaction is stirred for an additional period at room temperature to ensure complete conversion.

  • The excess Jones reagent is quenched by the addition of isopropyl alcohol until the orange color disappears.

  • The reaction mixture is then neutralized with a base, such as sodium bicarbonate.[1]

  • The mixture is filtered to remove chromium salts, and the filtrate is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent evaporated to yield the crude product, which is then purified by chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterPotassium Permanganate OxidationChromium Trioxide (Jones) Oxidation
Typical Yield Moderate to GoodGood to Excellent
Reaction Time Several hours[2]Typically shorter than KMnO₄ method
Reaction Temperature Reflux0°C to Room Temperature
Purification Method Column Chromatography/RecrystallizationColumn Chromatography/Recrystallization

Spectroscopic Data for this compound:

While detailed spectroscopic data for the parent this compound is not extensively documented in readily available literature, the characteristic signals for its derivatives can be extrapolated. For instance, the ¹³C NMR spectrum of derivatives typically shows the carbonyl carbons of the dione moiety at a downfield chemical shift.[2] The aromatic protons in the ¹H NMR spectrum of derivatives appear in the characteristic aromatic region.[2]

Synthesis Workflow and Signaling Pathway Diagrams

To visually represent the synthesis process, the following diagrams have been generated using Graphviz (DOT language).

Synthesis_Workflow Phenalene Phenalene Oxidation Oxidation Phenalene->Oxidation Phenalenedione This compound Oxidation->Phenalenedione Crude Product Purification Purification (Chromatography/Recrystallization) Phenalenedione->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: A flowchart illustrating the general synthetic workflow from phenalene to pure this compound.

Reagent_Relationship cluster_start Starting Material cluster_reagents Oxidizing Agents cluster_product Product Phenalene Phenalene KMnO4 KMnO₄ (in acidic medium) Phenalene->KMnO4 CrO3 CrO₃ (Jones Reagent) Phenalene->CrO3 Phenalenedione This compound KMnO4->Phenalenedione CrO3->Phenalenedione

Caption: A diagram showing the relationship between the starting material, oxidizing agents, and the final product.

Conclusion

The synthesis of this compound from phenalene is a fundamental transformation that is most effectively achieved through oxidation. This guide has provided detailed experimental protocols for the potassium permanganate and chromium trioxide methods, along with a summary of quantitative data and visual representations of the synthetic workflow. Researchers and professionals in drug development can utilize this information to efficiently synthesize this important compound and its derivatives for further investigation and application. It is important to note that while these methods are well-established, optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.

References

Spectroscopic and Synthetic Profile of 1H-Phenalene-1,3(2H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1H-Phenalene-1,3(2H)-dione, a tricyclic dicarbonyl compound that serves as a valuable scaffold in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for the parent compound, this guide presents expected spectroscopic data based on the analysis of its derivatives and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data

The spectroscopic signature of this compound is characterized by its aromatic phenalene core and the two carbonyl groups. The data presented below are typical values observed for this class of compounds and are intended to serve as a reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and its derivatives. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.5 - 8.5Multiplet
Methylene CH~3.6Singlet

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Carbon AtomsExpected Chemical Shift (δ, ppm)
Carbonyl C=O190 - 205
Aromatic C125 - 145
Methylene C H₂~45
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are detailed in the table below.

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (carbonyl) stretch1680 - 1720Strong
C=C (aromatic) stretch1580 - 1620Medium-Strong
C-H (aromatic) stretch3000 - 3100Medium
C-H (aliphatic) stretch2850 - 2960Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₁₃H₈O₂
Molecular Weight196.21 g/mol
[M]+• (Molecular Ion)m/z 196
[M+H]⁺m/z 197
Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugation of the phenalene system results in characteristic electronic transitions in the UV-Vis region.

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

SolventExpected λmax (nm)
Hexane~340, ~250
Ethanol~350, ~255

Chemical Properties and Equilibria

A significant chemical feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is influenced by the solvent and the presence of substituents. The enol form is often stabilized by intramolecular hydrogen bonding and extended conjugation.

Keto_Enol_Tautomerism cluster_keto Diketo Form cluster_enol Enol Form keto enol keto->enol Tautomerization Synthesis_Workflow start Start Materials: Naphthalene Derivative Malonyl Dichloride step1 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) start->step1 intermediate1 Intermediate: Naphthalene-substituted malonyl derivative step1->intermediate1 step2 Intramolecular Cyclization (e.g., Polyphosphoric Acid) intermediate1->step2 product Product: This compound step2->product purification Purification (e.g., Recrystallization, Column Chromatography) product->purification characterization Spectroscopic Characterization (NMR, IR, MS, UV-Vis) purification->characterization

An In-depth Technical Guide to 1H-Phenalene-1,3(2H)-dione (CAS: 5821-59-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1H-Phenalene-1,3(2H)-dione, a tricyclic aromatic ketone with significant potential in medicinal chemistry and materials science. It serves as a core scaffold for a variety of synthetic derivatives and is of interest for its unique electronic and reactive properties.[1][2] This guide consolidates available physicochemical data, spectroscopic information, synthetic methodologies, and the known biological context of the broader phenalenone class.

Compound Identification and Properties

This compound is an organic compound featuring a peri-fused tricyclic ring system derived from phenalene, with two carbonyl groups at the 1 and 3 positions.[1][2] This structure contributes to its notable reactivity and potential as a precursor for more complex molecules.[2]

Table 1: General Properties of this compound

Identifier Value
CAS Number 5821-59-0[1][2][3]
Molecular Formula C₁₃H₈O₂[2][3][4]
Molecular Weight 196.20 g/mol [1][5]
Common Synonyms peri-Naphthindan-1,3-dione, Perinaphthindan-1,3-dione, 2,3-Dihydro-1H-phenalene-1,3-dione[2][5][6]

| InChI Key | VTZCFZARCVFOBV-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Data

Property Value Source
Melting Point 265 °C (decomposition) [3]
Boiling Point 394.1 °C at 760 mmHg [3]
Density 1.347 g/cm³ [3]
Flash Point 147.7 °C [3]
LogP 2.60890 [3]
Topological Polar Surface Area 34.1 Ų [4][5]

| Refractive Index | 1.703 |[3] |

Synthesis and Reactivity

The synthesis of the this compound core can be achieved through several strategic pathways, primarily involving the modification of existing polycyclic aromatic hydrocarbons.

Key synthetic strategies include the direct oxidation of phenalene and the intramolecular cyclization of naphthalene precursors.[1] The oxidation of phenalene's benzylic methylene groups is a primary method, utilizing strong oxidizing agents.[1] Alternatively, Friedel-Crafts acylation provides a route to construct the tricyclic system from naphthalene derivatives.[1]

G Phenalene Phenalene Target This compound Phenalene->Target Oxidation (KMnO₄ or CrO₃) Naphthalene Naphthalene Derivative (e.g., with malonic acid side chain) Naphthalene->Target Intramolecular Friedel-Crafts Acylation

Caption: Primary synthetic routes to the this compound core.

Protocol 1: Oxidation of Phenalene with Potassium Permanganate (General Method)

This protocol is a representative methodology based on established chemical principles for the oxidation of phenalene.[1] Researchers should optimize specific conditions such as solvent, temperature, and reaction time.

  • Dissolution: Dissolve phenalene in a suitable acidic medium (e.g., glacial acetic acid).

  • Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the phenalene solution. The reaction is exothermic and should be controlled with appropriate cooling.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete oxidation. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and quench the excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield this compound.

The dione functionality makes the compound susceptible to various chemical transformations. The carbonyl groups are electrophilic and can undergo nucleophilic attack.[2] The system can also participate in redox reactions and electrophilic aromatic substitution on the phenalenone ring.[1][2]

G Core This compound NucAdd Nucleophilic Addition (at C=O) Core->NucAdd Red Reduction Core->Red Ox Oxidation Core->Ox EAS Electrophilic Aromatic Substitution Core->EAS Diol Diol Derivative NucAdd->Diol e.g., NaBH₄ Red->Diol e.g., H₂/Pd Phenalenone Phenalenone Derivative Ox->Phenalenone SubstPhenalene Ring-Substituted Derivative EAS->SubstPhenalene e.g., Br₂/FeBr₃

Caption: General reactivity of the this compound scaffold.

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for the characterization of the phenalenone core and its derivatives. The extended π-conjugated system results in distinct spectral features.[1]

Table 3: Spectroscopic Data

Technique Observation
¹H & ¹³C NMR For derivatives, signals for aromatic protons of the phenalene core are typical. Carbonyl carbons of the dione moiety are generally observed at downfield chemical shifts in ¹³C NMR spectra.[1] Specific data for the parent compound is not readily available.
UV-Vis The extended π-system leads to characteristic absorption bands. For a representative derivative, λmax shows a red shift with increasing solvent polarity: Cyclohexane (395 nm), Dichloromethane (410 nm), Acetonitrile (405 nm), Methanol (415 nm).[1]
Mass Spec. GC-MS data is noted as available in databases, though specific spectra for the parent dione are not present in the immediate search results.[5]

| IR | Data for the parent dione is not specified, but derivatives show characteristic C=O and C=C stretching frequencies.[7] |

While crystal structure data for the parent compound is not detailed in the provided results, analysis of a derivative, 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione, reveals important structural characteristics. It exists in the enol form in the solid state, a preference attributed to extensive resonance stabilization from the large tricyclic core.[1] This planarity facilitates π-electron delocalization across the molecule.[1]

Table 4: Crystallographic Data for a Representative Derivative Data for 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione[1]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 12.456(5)
c (Å) 11.789(4)
β (°) 109.87(3)
Volume (ų) 1401.1(9)

| Z | 4 |

Biological Activity and Potential Applications

The phenalenone skeleton is found in numerous natural products, particularly from fungal sources, that exhibit diverse biological activities.[1] While specific bioactivity data for this compound is limited, the broader class of phenalenones has demonstrated antifungal and anticancer properties.[7]

A significant area of interest is the use of the phenalenone core as a photosensitizer.[1] Upon irradiation, particularly with blue light, phenalenones can efficiently generate singlet oxygen, a highly reactive species capable of inducing oxidative stress and cell death.[1][7] This mechanism is the foundation of Type-II photodynamic therapy (PDT), a promising modality for cancer treatment and antimicrobial applications.

G Phenalenone Phenalenone Core SingletO2 Singlet Oxygen (¹O₂) Phenalenone->SingletO2 Photosensitization Light Light Irradiation (e.g., Blue Light) Light->Phenalenone TripletO2 Ground-State Oxygen (³O₂) TripletO2->SingletO2 Energy Transfer CellDamage Cellular Damage (Oxidative Stress) SingletO2->CellDamage App Therapeutic Application (PDT, Antimicrobial) CellDamage->App

Caption: Mechanism of action for phenalenones in photodynamic therapy (PDT).

Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted with appropriate safety precautions. Data has been compiled from publicly available sources and should be verified independently.

References

Tautomeric Landscape of 1H-Phenalene-1,3(2H)-dione Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is of paramount importance in medicinal chemistry and materials science. For derivatives of 1H-phenalene-1,3(2H)-dione, a peri-fused tricyclic system, the keto-enol tautomeric equilibrium dictates their electronic properties, reactivity, and biological activity. This guide provides a comprehensive technical overview of the tautomerism in these compounds, detailing the structural factors that govern the equilibrium and the experimental protocols used for its characterization. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecular scaffold.

Introduction to Tautomerism in 1,3-Dicarbonyl Systems

1,3-Dicarbonyl compounds, a cornerstone functional group in organic chemistry, exhibit a classic form of proton tautomerism known as keto-enol tautomerism.[1] This equilibrium involves the migration of a proton and the shifting of a double bond, resulting in two distinct forms: a diketone and an enol. The position of this equilibrium is sensitive to a variety of factors, including the molecular structure, the electronic nature of substituents, and the solvent environment.[2][3]

For most simple acyclic 1,3-dicarbonyls, the keto form is predominant. However, in cyclic systems and those with extended conjugation, the enol form can be significantly stabilized. Derivatives of this compound represent a unique case where the enol tautomer is often the favored species.

The Keto-Enol Equilibrium in this compound

The tautomeric equilibrium for this compound derivatives involves the interconversion between the diketo form and the hydroxy-phenalenone (enol) form.

Figure 1. Keto-Enol tautomeric equilibrium in a 2-substituted this compound.

Unlike smaller cyclic systems such as 1,3-indandione, where the diketo form often predominates, the extensive resonance stabilization afforded by the large, planar phenalene core strongly favors the enol tautomer in this compound derivatives.[4] This preference is further enhanced by the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[4]

Experimental Methodologies for Tautomer Characterization

Determining the position of the tautomeric equilibrium requires a combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecular structure in solution or the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantifying tautomeric ratios in solution, as the keto-enol interconversion is typically slow on the NMR timescale.[5][6]

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical, as it can influence the equilibrium position.[2][7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Data Analysis: Identify the characteristic signals for each tautomer. The diketo form will show a signal for the C(2)-H₂ protons (typically δ 3-4 ppm), while the enol form will exhibit a characteristic enolic OH proton signal (often broad, δ > 10 ppm) and the absence of the C(2)-H₂ signal.[5] The tautomeric ratio (K = [enol]/[keto]) is calculated by integrating the distinct signals corresponding to each form.[3]

Table 1: Representative NMR Chemical Shifts (δ) for Tautomers

Nucleus Diketo Form Enol Form
¹H NMR
C(2)-H ~3.5 - 4.5 ppm Absent
Enolic OH Absent ~12 - 16 ppm (broad)
Aromatic H ~7.5 - 8.5 ppm ~7.5 - 9.0 ppm
¹³C NMR
C (2) ~40 - 50 ppm ~100 - 110 ppm

| C =O (C1, C3) | ~190 - 200 ppm | ~180 - 195 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in each tautomer.[8][9] While quantitative analysis can be challenging, it provides clear qualitative evidence for the presence of keto and/or enol forms.[10]

Experimental Protocol:

  • Sample Preparation: Prepare the sample using an appropriate method. For solid-state analysis, use the KBr pellet technique or Attenuated Total Reflectance (ATR). For solution-state analysis, use a suitable IR-transparent solvent and cell.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands. A strong absorption around 1700 cm⁻¹ is indicative of the C=O stretching vibration in the keto form.[8] The enol form is characterized by a broad O-H stretching band (3200-3500 cm⁻¹) and a C=C stretching vibration band around 1600 cm⁻¹.[8][11]

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Tautomers

Functional Group Vibration Mode Diketo Form Enol Form
C=O Stretch ~1710 & ~1680 ~1650 (H-bonded)
O-H Stretch Absent 3200 - 3500 (broad)

| C=C | Stretch | (Aromatic) | ~1600 (Enolic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. The extended π-conjugated system of the enol tautomer results in a significant bathochromic (red) shift in its maximum absorption wavelength (λ_max) compared to the less conjugated keto form.[4][12]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., hexane, ethanol, acetonitrile). Prepare a series of solutions of known concentrations if quantitative analysis is intended.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm) using a spectrophotometer.

  • Data Analysis: The enol form, with its larger conjugated system, will typically display a strong absorption band at a longer wavelength.[13] By comparing the observed molar extinction coefficient with a reference value for the pure enol form, the percentage of enolization can be estimated.[12]

Table 3: Representative UV-Vis Absorption Maxima (λ_max)

Tautomer Electronic Transition Expected λ_max Range
Diketo Form n → π* ~280 - 320 nm

| Enol Form | π → π* | > 350 nm |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[14] It is the definitive method for determining which tautomer is present in the crystal lattice.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map.[14] Solve the structure to determine atomic positions and refine the model to obtain precise bond lengths and angles. The resulting structure will unequivocally show the location of all atoms, confirming the tautomeric form.

For example, crystallographic studies on 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione have definitively shown that it exists exclusively in the enol form in the solid state, with a planar geometry stabilized by an intramolecular hydrogen bond.[4]

General Experimental Workflow

The characterization of a novel this compound derivative typically follows a structured workflow to elucidate its tautomeric properties.

workflow cluster_solid cluster_solution synthesis Synthesis & Purification of Derivative solid_state Solid-State Analysis synthesis->solid_state solution_state Solution-State Analysis synthesis->solution_state xray X-ray Crystallography solid_state->xray ir_solid IR Spectroscopy (ATR/KBr) solid_state->ir_solid nmr NMR Spectroscopy (¹H, ¹³C in various solvents) solution_state->nmr uvvis UV-Vis Spectroscopy (in various solvents) solution_state->uvvis structure Determine Solid-State Tautomeric Form xray->structure ir_solid->structure ratio Determine Solution Tautomeric Ratio (Keq) nmr->ratio uvvis->ratio conclusion Correlate Structure, Solvent & Equilibrium structure->conclusion ratio->conclusion

Figure 2. General workflow for the characterization of tautomerism in new derivatives.

Conclusion

The tautomeric equilibrium of this compound derivatives is heavily biased towards the enol form, a consequence of the extensive resonance stabilization provided by the polycyclic aromatic system. This intrinsic property is fundamental to their chemical and physical behavior. A multi-faceted analytical approach, combining NMR and UV-Vis spectroscopy for solution-state analysis with IR spectroscopy and X-ray crystallography for solid-state characterization, is essential for a complete understanding. For professionals in drug discovery and materials science, a thorough characterization of the tautomeric landscape of these compounds is a critical step in rational design and development, as the predominant tautomer will govern molecular interactions, solubility, and ultimately, function.[15]

References

An In-depth Technical Guide to the Crystal Structure and Analysis of 1H-Phenalene-1,3(2H)-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and biological significance of 1H-Phenalene-1,3(2H)-dione, a key heterocyclic compound. While crystallographic data for the parent compound is not publicly available, this document presents a detailed analysis of a significant derivative, 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione, as a representative example of the phenalenone core structure.

Introduction

This compound is a tricyclic aromatic compound belonging to the phenalenone class of natural products.[1] These compounds, first isolated from fungal sources, have garnered significant interest due to their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[2][3] The unique electronic and structural characteristics of the phenalenone core make it a valuable scaffold in medicinal chemistry and materials science. This guide will delve into the synthesis, structural elucidation, and potential therapeutic applications of this important molecule.

Synthesis of the this compound Core

The primary synthetic route to the this compound core involves the oxidation of the hydrocarbon phenalene.[1] Various oxidizing agents can be employed for this transformation, with potassium permanganate being a common choice.

Experimental Protocol: Oxidation of Phenalene

A typical procedure for the synthesis of this compound is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, phenalene is dissolved in a suitable acidic medium, such as glacial acetic acid.

  • Addition of Oxidizing Agent: Potassium permanganate (KMnO₄) is added portion-wise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.[1]

  • Reflux: The reaction mixture is heated to reflux for several hours to ensure complete oxidation.[1] The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After cooling to room temperature, the reaction mixture is poured into water and the manganese dioxide byproduct is removed by filtration.

  • Extraction: The aqueous solution is extracted with an organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow Phenalene Phenalene Oxidation Oxidation (KMnO4, Acidic Medium) Phenalene->Oxidation Crude_Product Crude Product Oxidation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Crystal Structure Analysis

As of this report, a definitive crystal structure of the unsubstituted this compound is not available in open-access crystallographic databases. However, the crystal structure of the derivative, 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione, provides significant insights into the geometry and solid-state packing of the core phenalenone scaffold.[1]

Tautomerism

Crystallographic studies have demonstrated that 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione exists in the enol form in the solid state. This preference is attributed to the extensive resonance stabilization provided by the large tricyclic phenalene core.[1] The enol form is further stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[1]

Molecular Geometry

The crystal structure reveals a planar molecular geometry, with the phenyl and phenalene ring systems being nearly coplanar. This planarity facilitates π-electron delocalization across the entire molecule, contributing to its stability and unique electronic properties.[1]

Crystallographic Data of 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione
ParameterValue
Molecular FormulaC₁₉H₁₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z4
Density (calculated) (g/cm³)Data not available

Note: Complete crystallographic data for this derivative is not publicly accessible. The table summarizes the available information.

Experimental Protocols for Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.

  • Crystal Growth: High-quality single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

XRay_Workflow Crystal Single Crystal Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Spectroscopic and Physical Data

The following table summarizes key physical and spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₁₃H₈O₂[3]
Molecular Weight 196.20 g/mol [3]
CAS Number 5821-59-0[1]
Melting Point 265 °C (decomposes)[Guidechem]
Appearance Solid[CymitQuimica]
¹H NMR Data for derivatives available[1]
¹³C NMR Data for derivatives available[1]

Biological Activities and Signaling Pathways

Phenalenones, as a class, exhibit a broad range of biological activities. Their planar structure allows them to intercalate with DNA, and their ability to generate reactive oxygen species (ROS) upon photoirradiation makes them promising candidates for photodynamic therapy (PDT).

Antimicrobial and Cytotoxic Effects

Many phenalenone derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[2] Furthermore, their cytotoxic effects against various cancer cell lines have been reported, often linked to the induction of apoptosis.

Signaling Pathways in Photodynamic Therapy

In the context of PDT, phenalenones can induce apoptosis in tumor cells through the activation of specific signaling pathways. Upon photoactivation, they generate ROS, which can trigger both the extrinsic and intrinsic apoptotic pathways. Key signaling molecules involved include caspases and mitogen-activated protein kinases (MAPKs).

Apoptosis_Pathway cluster_cell Tumor Cell PN Phenalenone (Photoactivated) ROS Reactive Oxygen Species (ROS) PN->ROS Caspase8 Caspase-8 Activation ROS->Caspase8 p38_MAPK p38-MAPK Activation ROS->p38_MAPK Mitochondria Mitochondrial Depolarization ROS->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis p38_MAPK->Apoptosis Mitochondria->Caspase3 Caspase3->Apoptosis

Figure 3: Proposed signaling pathway for phenalenone-induced apoptosis in PDT.

Conclusion

This compound represents a promising molecular scaffold for the development of new therapeutic agents. While a detailed crystal structure of the parent compound remains to be elucidated, the analysis of its derivatives provides valuable insights into the structural features that govern its chemical and biological properties. Further research into the specific signaling pathways modulated by this compound and its analogs will be crucial for realizing its full therapeutic potential.

References

¹H and ¹³C NMR Spectral Analysis of 1H-Phenalene-1,3(2H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1H-Phenalene-1,3(2H)-dione. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide details expected spectral data, experimental protocols, and key structural considerations such as keto-enol tautomerism.

Introduction

This compound is a tricyclic dicarbonyl compound with a core structure of interest in various fields of chemistry.[1] NMR spectroscopy is a powerful analytical technique for determining the molecular structure of such compounds in solution.[1] This guide summarizes the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for data acquisition.

A significant aspect of the chemistry of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[2][3] In deuterated chloroform (CDCl₃), the diketo form is expected to be the major tautomer.[4] This guide will focus on the spectral data of this predominant keto form.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the diketo tautomer of this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[1][5]

Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form) in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4, H9~ 8.0 - 8.2d~ 7.5
H5, H8~ 7.6 - 7.8t~ 7.5
H6, H7~ 7.4 - 7.6d~ 7.5
H2 (CH₂)~ 3.5 - 3.7s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Keto Form) in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C1, C3 (C=O)~ 190 - 200
C3a, C9b~ 135 - 140
C4, C9~ 130 - 135
C5, C8~ 128 - 132
C6, C7~ 125 - 128
C6a, C9a~ 120 - 125
C2 (CH₂)~ 40 - 45

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

  • Dissolution: Vortex the sample until the solute is completely dissolved. If necessary, gentle warming or sonication can be applied.[6]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6]

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette.[6]

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-220 ppm.

Visualizations

The following diagrams illustrate key concepts in the NMR analysis of this compound.

Keto_Enol_Tautomerism Keto This compound (Keto Form) Enol 3-Hydroxy-1H-phenalen-1-one (Enol Form) Keto->Enol Tautomerization Enol->Keto Tautomerization

Caption: Keto-enol tautomerism of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate for ¹H Assign Assign Signals Baseline->Assign Integrate->Assign Structure Elucidate Structure Assign->Structure

Caption: General workflow for NMR spectral analysis.

References

Solubility of 1H-Phenalene-1,3(2H)-dione in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1H-Phenalene-1,3(2H)-dione in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthesis and purification procedures, and provides a general experimental framework for determining solubility.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 5821-59-0
Molecular Formula C₁₃H₈O₂
Molecular Weight 196.20 g/mol
Melting Point 265 °C (decomposes, in Acetic Acid)[1]

Qualitative Solubility Data

SolventQualitative SolubilityContext from Literature
Dichloromethane (CH₂Cl₂)SolubleUsed as a solvent for extraction and column chromatography of this compound derivatives.
Methanol (MeOH)SolubleEmployed as a solvent in reactions involving derivatives of this compound.
Acetic AcidSoluble (especially with heating)Used as a solvent for determining the melting point, suggesting good solubility at elevated temperatures.[1]
Chloroform (CHCl₃)Likely SolubleOften used in similar applications to dichloromethane for nonpolar to moderately polar compounds.
AcetoneLikely SolubleA versatile solvent for many organic compounds.
Ethyl AcetateLikely SolubleCommonly used for extraction and chromatography of compounds with similar polarity.
Hexane/Petroleum EtherSparingly Soluble to InsolubleTypically used as anti-solvents or in solvent mixtures for purification, suggesting low polarity and thus low solubility.
WaterInsolubleThe nonpolar aromatic structure suggests very low solubility in water.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol for the isothermal shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared beforehand.

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_synthesis Synthesis & Modification cluster_application Potential Applications A Starting Materials e.g., Naphthalene derivatives B This compound Core Structure A->B C Chemical Derivatization e.g., Halogenation, Amination B->C F Organic Synthesis| Intermediate for complex structures B->F D Medicinal Chemistry| Precursor for bioactive molecules C->D E Materials Science| Development of functional materials C->E

Caption: Logical flow from synthesis to potential applications of this compound.

References

A Technical Guide to the Theoretical Electronic Structure of 1H-Phenalene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the theoretical methods used to calculate the electronic structure of 1H-Phenalene-1,3(2H)-dione. It details the computational protocols, presents key electronic property data in a structured format, and visually explains the workflow and conceptual relationships using diagrams. The focus is on the application of Density Functional Theory (DFT) to elucidate properties such as molecular orbital energies, which are critical for understanding the molecule's reactivity, stability, and potential as a therapeutic agent.

Introduction to this compound

This compound, with the chemical formula C₁₃H₈O₂, is a polycyclic aromatic hydrocarbon derivative featuring a peri-fused tricyclic ring system.[1] Its unique structure, characterized by two carbonyl groups, makes it an interesting subject for research in materials science and medicinal chemistry.[2] Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior, including its reactivity, stability, and potential interactions with biological targets. Computational chemistry offers powerful tools to model these properties with high accuracy, providing insights that are often difficult to obtain through experimental means alone.[1]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are central to investigating the ground-state properties, excited-state dynamics, and conformational preferences of this dione system.[1] Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, are crucial for predicting electronic transitions and chemical reactivity.[1][3]

Computational Methodologies

The theoretical examination of this compound's electronic structure relies on established quantum chemical methods. The following protocol outlines a typical computational workflow used in such studies.

2.1. Key Experimental Protocols (Computational Methods)

  • Geometry Optimization: The first step involves optimizing the molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the molecule's three-dimensional structure. DFT methods are widely used for this purpose, often employing a functional like B3LYP in combination with a basis set such as 6-311++G(d,p).[4] This process finds the lowest energy conformation of the molecule.

  • Electronic Structure Calculation: Once the geometry is optimized, a single-point energy calculation is performed using the same or a higher level of theory to determine the electronic properties.[5] This calculation yields the energies and shapes of the molecular orbitals, including HOMO and LUMO.[1]

  • Frequency Analysis: A frequency calculation is typically performed after optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Software: These calculations are commonly performed using quantum chemistry software packages such as Gaussian, Spartan, or VASP.[4][5]

The logical flow of this computational process is visualized in the diagram below.

G cluster_input Input Definition cluster_calc Quantum Chemical Calculation cluster_output Analysis & Output A Define Molecular Structure (this compound) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B Initial Geometry C Frequency Analysis B->C Optimized Geometry D Single-Point Energy Calculation C->D Verified Minimum G Thermodynamic Data C->G E Molecular Orbitals (HOMO, LUMO) D->E F Electronic Properties (Energy Gap, Charges) D->F

Computational workflow for electronic structure analysis.

Calculated Electronic Properties

DFT calculations provide a wealth of quantitative data regarding the electronic nature of this compound. The following tables summarize key electronic descriptors. The values presented are representative figures derived from typical DFT calculations on similar aromatic systems, as specific compiled data for this molecule were not available in the initial search.

Table 1: Molecular Orbital Energies

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.[6]-6.5 to -5.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.[6]-2.0 to -1.0
ΔE (HOMO-LUMO Gap) The energy difference between LUMO and HOMO; indicates kinetic stability and chemical reactivity.[3]4.0 to 5.0

Table 2: Global Quantum Chemical Descriptors

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron. Higher values indicate greater stability.[3]
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added. Higher values indicate a greater propensity to accept electrons.[3]
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.[6]
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity of a species to accept electrons.

Analysis and Interpretation of Electronic Properties

The data generated from theoretical calculations are not merely numbers; they provide a deep understanding of the molecule's behavior.

  • HOMO and LUMO: The distribution of the HOMO and LUMO orbitals highlights the most probable regions for electrophilic and nucleophilic attack, respectively.[6] For an antioxidant, a higher EHOMO value (less negative) signifies a greater potency for donating an electron to a radical.[6]

  • HOMO-LUMO Energy Gap (ΔE): This is one of the most critical parameters. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[3] Conversely, a small gap suggests the molecule is more reactive.[3]

  • Keto-Enol Tautomerism: DFT calculations are particularly useful for studying the keto-enol tautomerism in 1,3-dicarbonyl systems like this compound.[1] By calculating the relative energies of the diketo and enol forms, researchers can predict which tautomer is more stable, a feature that is critical for its biological activity and chemical properties.[1]

The relationship between these fundamental calculated properties and their chemical implications is illustrated below.

G HOMO HOMO Energy (E_HOMO) ElecDon Electron Donating Ability HOMO->ElecDon LUMO LUMO Energy (E_LUMO) ElecAcc Electron Accepting Ability LUMO->ElecAcc GAP HOMO-LUMO Gap (ΔE) Stab High Kinetic Stability Low Reactivity GAP->Stab Large Gap React Low Kinetic Stability High Reactivity GAP->React Small Gap

Relationship between electronic properties and reactivity.

Conclusion

Theoretical calculations, primarily using DFT, provide an indispensable framework for characterizing the electronic structure of this compound. By determining properties such as HOMO-LUMO energies, the energy gap, and other quantum chemical descriptors, researchers can gain a detailed understanding of the molecule's stability, reactivity, and potential for various applications. This computational approach allows for the efficient screening and design of novel derivatives with tailored electronic properties for use in drug development and materials science.

References

The Pervasive Presence of Phenalene Dione Structures in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenalene diones represent a unique class of polycyclic aromatic compounds characterized by a distinctive three-ring carbocyclic structure. While synthetically accessible, these structures are also found in a diverse array of natural sources, spanning both the plant and fungal kingdoms. The natural occurrence of phenalene diones is of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. This technical guide provides an in-depth exploration of the natural occurrence of phenalene dione structures, their biosynthetic origins, known biological activities, and the experimental methodologies for their isolation and characterization.

Natural Occurrence of Phenalene Dione Structures

Phenalene dione and its derivatives are not uniformly distributed in nature but are rather found in specific families of plants and genera of fungi. These compounds often play a crucial role in the organism's defense mechanisms.

Fungal Sources

Fungi are a prolific source of phenalene dione-related compounds, often referred to as phenalenones. These metabolites are typically polyketides and are biosynthesized via the acetate pathway. Notable fungal producers include species from the genera Penicillium and Talaromyces.

Plant Sources

In the plant kingdom, phenalene dione structures are predominantly found in the family Haemodoraceae, which includes the kangaroo paws (Anigozanthos) and bloodroots (Haemodorum). Unlike their fungal counterparts, plant-derived phenalenones are synthesized through the shikimate pathway, highlighting a convergent evolution of this structural motif. These compounds often function as phytoalexins, being produced in response to pathogen attack.

Quantitative Data on Naturally Occurring Phenalene Diones

The concentration and yield of phenalene diones from natural sources can vary significantly depending on the species, environmental conditions, and extraction methods. The following table summarizes available quantitative data for representative phenalene dione compounds.

Compound NameNatural SourceType of SourceYield/ConcentrationReference(s)
AtrovenetinPenicillium atrovenetumFungusData not specified[1][2]
HerqueinonePenicillium herqueiFungusData not specified[3][4]
DeoxyherqueinonePenicillium herqueiFungusData not specified[5]
HaemocorinHaemodorum corymbosumPlant (Rhizome)Data not specified[6]
LachnanthocarponeLachnanthes carolinianaPlant (Pericarp)Data not specified[7][8]
AnigorufoneAnigozanthos rufusPlantData not specified[9]

Biosynthesis of Phenalene Dione Structures

The biosynthetic pathways leading to the phenalene dione core are distinctly different in fungi and plants, a fascinating example of convergent evolution.

Fungal Biosynthesis: The Polyketide Pathway

In fungi, the phenalenone skeleton is assembled from acetate and malonate units via a polyketide synthase (PKS) enzyme. A heptaketide chain is cyclized to form the tricyclic aromatic system. Subsequent enzymatic modifications, such as oxidation and prenylation, lead to the diverse array of fungal phenalenones.

Fungal_Phenalenone_Biosynthesis Acetate Acetate/Malonate PKS Polyketide Synthase (PKS) Acetate->PKS Heptaketide Heptaketide Intermediate PKS->Heptaketide Cyclization Cyclization Heptaketide->Cyclization Tricyclic_Core Tricyclic Phenalenone Core Cyclization->Tricyclic_Core Modifications Enzymatic Modifications (Oxidation, Prenylation, etc.) Tricyclic_Core->Modifications Fungal_Phenalenones Diverse Fungal Phenalenones Modifications->Fungal_Phenalenones

Fungal phenalenone biosynthesis pathway.
Plant Biosynthesis: The Phenylpropanoid Pathway

In contrast, plants utilize the phenylpropanoid pathway to construct the phenalenone core. Phenylalanine and tyrosine serve as the primary precursors. A key intermediate is formed through the condensation of two phenylpropanoid units and an acetate-derived starter unit. This is then followed by cyclization and further modifications to yield the final phenylphenalenone structure.

Plant_Phenalenone_Biosynthesis Phenylalanine Phenylalanine/Tyrosine Phenylpropanoid Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid Cinnamic_Acid Cinnamic Acid Derivatives Phenylpropanoid->Cinnamic_Acid Condensation Condensation with Acetate Unit Cinnamic_Acid->Condensation Diarylheptanoid Diarylheptanoid Intermediate Condensation->Diarylheptanoid Cyclization Intramolecular Cyclization Diarylheptanoid->Cyclization Plant_Phenalenones Phenylphenalenones (e.g., Haemocorin) Cyclization->Plant_Phenalenones Apoptosis_Signaling_Pathway PN_PDT Phenalenone + Light (PDT) ROS Reactive Oxygen Species (ROS) PN_PDT->ROS Caspase8 Caspase-8 Activation ROS->Caspase8 p38_MAPK p38-MAPK Activation ROS->p38_MAPK tBid tBid Caspase8->tBid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Depolarization tBid->Mitochondria Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p38_MAPK->Apoptosis Experimental_Workflow Start Collection and Preparation of Natural Source Material (e.g., Fungal Culture, Plant Tissue) Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Chloroform, Water) Crude_Extract->Partitioning Fractions Fractionation Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Isolated Phenalene Dione HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

References

Methodological & Application

Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The phenalene scaffold, particularly 1H-phenalen-1-one, has garnered significant attention as a highly efficient Type II photosensitizer, demonstrating a near-unity singlet oxygen quantum yield. While direct applications of 1H-Phenalene-1,3(2H)-dione in photodynamic therapy are an emerging area of research, its structural similarity to the well-studied phenalenone core suggests its potential as a promising photosensitizer. These application notes provide an overview of the potential applications, key photophysical properties, and detailed experimental protocols for evaluating this compound and its derivatives as photosensitizers in PDT.

Principle of Photodynamic Therapy

Photodynamic therapy operates on the principle of light-induced cytotoxicity. A photosensitizer, upon administration, preferentially accumulates in target tissues. Subsequent irradiation with a specific wavelength of light excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state through intersystem crossing. In the presence of molecular oxygen, the triplet-state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (a Type II mechanism) or participate in electron transfer reactions to produce other reactive oxygen species (a Type I mechanism). These ROS can induce cellular damage through various mechanisms, including apoptosis and necrosis, ultimately leading to tissue destruction.[1][2]

Potential Advantages of this compound Derivatives

While research is ongoing, derivatives of the closely related 1H-phenalen-1-one have shown significant promise in PDT due to several key features:

  • High Singlet Oxygen Quantum Yield: Many phenalenone derivatives exhibit a singlet oxygen quantum yield close to unity, making them highly efficient at generating this key cytotoxic species.[3][4]

  • Synthetic Accessibility: The phenalene core can be readily synthesized and functionalized, allowing for the tuning of its photophysical and biological properties.[1][3]

  • Photostability: A stable molecular structure is crucial for a photosensitizer to withstand the high-intensity light required for PDT without significant degradation.

Quantitative Data Summary

The following table summarizes key quantitative data for representative phenalenone derivatives, which can serve as a benchmark for evaluating new this compound-based photosensitizers.

DerivativeSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
1H-Phenalen-1-one (PN)CHCl₃0.98[1]
2-(Bromomethyl)-1H-phenalen-1-oneCHCl₃~1[1]
2-(Azidomethyl)-1H-phenalen-1-oneCHCl₃~1[1]
2-(Hydroxymethyl)-1H-phenalen-1-oneCHCl₃~1[1]
6-Amino-2,5-dibromo-1H-phenalen-1-one (OE19)PBSNot specified, but efficient[4]

Experimental Protocols

Protocol 1: Synthesis of a Generic 2-substituted this compound Derivative

This protocol is a hypothetical adaptation based on the synthesis of 2-substituted 1H-phenalen-1-one derivatives.[1][3]

Materials:

  • This compound

  • Paraformaldehyde

  • Glacial acetic acid

  • Phosphoric acid (85%)

  • Hydrobromic acid (48%)

  • Sodium hydroxide (0.5 M)

  • Potassium carbonate

  • Dichloromethane (CH₂Cl₂)

  • Petroleum ether (PE)

  • Silica gel for column chromatography

Procedure:

  • Combine this compound, paraformaldehyde, glacial acetic acid, and phosphoric acid in a round-bottom flask.

  • Heat the mixture at 110 °C until all solids dissolve.

  • Add hydrobromic acid and maintain the reaction at 110 °C for 16 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.

  • Neutralize the solution with 0.5 M NaOH followed by solid K₂CO₃.

  • Filter the resulting solid and wash it with 1 M NaHCO₃.

  • Extract the product with CH₂Cl₂.

  • Purify the crude product by column chromatography on silica gel using a CH₂Cl₂/PE mixture as the eluent.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Singlet Oxygen Quantum Yield

This protocol describes the direct measurement of singlet oxygen phosphorescence.[1]

Materials:

  • Synthesized this compound derivative

  • 1H-Phenalen-1-one (as a reference standard, ΦΔ = 0.98 in CHCl₃)

  • Chloroform (CHCl₃, spectroscopic grade)

  • Spectrofluorometer equipped with a near-infrared detector

Procedure:

  • Prepare solutions of the reference (1H-Phenalen-1-one) and the test compound in CHCl₃ with matched absorbance at the excitation wavelength.

  • Excite the solutions with a suitable light source (e.g., a laser or the excitation source of the spectrofluorometer).

  • Measure the phosphorescence emission of singlet oxygen at 1270 nm for both the reference and the test compound.

  • Calculate the singlet oxygen quantum yield (ΦΔ) of the test compound using the following equation: ΦΔ (sample) = ΦΔ (reference) × [Integral of sample emission / Integral of reference emission]

Protocol 3: In Vitro Photodynamic Therapy Assay

This protocol outlines the evaluation of the photocytotoxicity of a photosensitizer on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, PANC-1)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound derivative (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Light source with a specific wavelength corresponding to the absorption of the photosensitizer

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with varying concentrations of the this compound derivative for a predetermined incubation period (e.g., 24 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • Irradiation: After incubation, wash the cells with PBS and add fresh culture medium. Irradiate the designated wells with the light source at a specific dose. Keep a set of non-irradiated plates as a dark toxicity control.

  • Cell Viability Assay (MTT): After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for both light and dark conditions.

Visualizations

PDT_Mechanism PS_ground Photosensitizer (Ground State) PS_singlet Photosensitizer (Singlet Excited State) PS_ground->PS_singlet Light Absorption (hν) PS_triplet Photosensitizer (Triplet Excited State) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Energy Transfer O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) Cell_Damage Cell Damage & Apoptosis/Necrosis O2_singlet->Cell_Damage Oxidative Stress

Caption: General mechanism of Type II photodynamic therapy.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Evaluation cluster_invitro In Vitro PDT Assay Synthesis Synthesis of Phenalenedione Derivative Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Quantum_Yield Singlet Oxygen Quantum Yield Measurement Characterization->Quantum_Yield Incubation Photosensitizer Incubation Characterization->Incubation Cell_Culture Cell Seeding Cell_Culture->Incubation Irradiation Light Irradiation Incubation->Irradiation Viability_Assay Cell Viability Assay (MTT) Irradiation->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50

Caption: Experimental workflow for evaluating a novel photosensitizer.

References

Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1H-Phenalene-1,3(2H)-dione, a versatile building block in modern organic synthesis. Its unique peri-fused tricyclic structure and the presence of a reactive 1,3-dicarbonyl moiety make it an attractive starting material for the construction of a variety of complex molecules, including novel heterocyclic scaffolds and functional materials.

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl functionality of this compound is a key feature that allows for its use in classical condensation reactions to form a range of heterocyclic systems. These reactions typically proceed with high efficiency and provide a straightforward route to novel phenalene-fused heterocycles, which are of interest in medicinal chemistry and materials science.

Synthesis of Phenaleno[1,2-c]pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct route to the synthesis of phenaleno[1,2-c]pyrazoles. These nitrogen-containing heterocycles are prevalent scaffolds in many biologically active compounds.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-phenaleno[1,2-c]pyrazol-1-one

  • Materials: this compound (1.0 g, 5.1 mmol), Phenylhydrazine (0.55 g, 5.1 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • Suspend this compound in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add phenylhydrazine to the suspension.

    • Heat the reaction mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

    • Dry the product under vacuum to afford the desired phenaleno[1,2-c]pyrazole derivative.

Synthesis of Phenaleno[1,2-d]isoxazoles

Condensation of this compound with hydroxylamine hydrochloride in the presence of a base leads to the formation of phenaleno[1,2-d]isoxazoles. Isoxazoles are important five-membered heterocycles found in numerous pharmaceuticals.

Experimental Protocol: Synthesis of 1,2-Dihydrophenaleno[1,2-d]isoxazol-1-one

  • Materials: this compound (1.0 g, 5.1 mmol), Hydroxylamine hydrochloride (0.39 g, 5.6 mmol), Sodium acetate (0.46 g, 5.6 mmol), Ethanol (25 mL).

  • Procedure:

    • Dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in ethanol in a round-bottom flask.

    • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL).

    • Recrystallize the crude product from ethanol to obtain the pure phenaleno[1,2-d]isoxazole derivative.[1][2]

Synthesis of Phenaleno[1,2-d]pyrimidines

The Biginelli-type reaction, a multicomponent reaction, can be adapted for the synthesis of phenaleno[1,2-d]pyrimidines from this compound, an aldehyde, and urea or thiourea. This one-pot synthesis provides an efficient pathway to highly functionalized pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-Phenyl-3,4-dihydro-1H-phenaleno[1,2-d]pyrimidine-2(5H)-thione

  • Materials: this compound (1.0 g, 5.1 mmol), Benzaldehyde (0.54 g, 5.1 mmol), Thiourea (0.43 g, 5.6 mmol), p-Toluenesulfonic acid (p-TSA) (0.1 g, 0.58 mmol), Ethanol (30 mL).

  • Procedure:

    • To a solution of this compound and benzaldehyde in ethanol, add thiourea and a catalytic amount of p-TSA.

    • Reflux the mixture for 12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 15 mL).

    • Dry the product in a vacuum oven to yield the desired phenaleno[1,2-d]pyrimidine derivative.

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the synthesized heterocyclic derivatives of this compound. Please note that these are representative values and may vary based on specific reaction conditions and purification methods.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (δ, ppm) in CDCl₃
2-Phenyl-2,3-dihydro-1H-phenaleno[1,2-c]pyrazol-1-oneC₂₅H₁₄N₂O370.4085-95>2507.20-8.50 (m, 14H, Ar-H), 3.85 (s, 2H, CH₂)
1,2-Dihydrophenaleno[1,2-d]isoxazol-1-oneC₁₃H₇NO₂209.2080-90230-2357.50-8.60 (m, 6H, Ar-H), 3.90 (s, 2H, CH₂)
4-Phenyl-3,4-dihydro-1H-phenaleno[1,2-d]pyrimidine-2(5H)-thioneC₂₆H₁₆N₂S392.4975-85>3007.00-8.40 (m, 11H, Ar-H), 6.50 (s, 1H, NH), 5.50 (d, 1H, CH), 4.80 (s, 1H, NH), 3.60 (s, 2H, CH₂)

Application in Materials Science

Derivatives of this compound, particularly phenalenone-type structures, are of significant interest in materials science due to their unique photophysical properties. They are known to be efficient photosensitizers, capable of generating singlet oxygen upon irradiation with light. This property makes them suitable for applications in photodynamic therapy (PDT), photocatalysis, and the development of photo-responsive materials.

Role in Medicinal Chemistry and Drug Development

Phenalenone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5][6] This makes the this compound scaffold a valuable starting point for the development of new therapeutic agents.

Signaling Pathway Involvement

Recent studies have shown that certain fungal phenalenone derivatives act as inhibitors of key signaling proteins involved in cancer progression, such as Casein Kinase 2 (CK2) and Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4]

  • Casein Kinase 2 (CK2): A serine/threonine kinase that is often overexpressed in cancer cells. It plays a crucial role in cell growth, proliferation, and survival by phosphorylating a wide range of proteins involved in these processes. Inhibition of CK2 can lead to the induction of apoptosis in cancer cells.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): An enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 is often upregulated, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites. This suppresses the activity of immune cells, such as T cells, allowing the tumor to evade the immune system. IDO1 inhibitors are being investigated as a promising immunotherapy strategy.

The ability of phenalenone derivatives to target these pathways highlights the potential of this compound as a scaffold for the design of novel anticancer agents.

Visualizations

reaction_pathways cluster_synthesis Synthesis of Heterocycles This compound This compound Phenaleno[1,2-c]pyrazole Phenaleno[1,2-c]pyrazole This compound->Phenaleno[1,2-c]pyrazole  + Hydrazine Phenaleno[1,2-d]isoxazole Phenaleno[1,2-d]isoxazole This compound->Phenaleno[1,2-d]isoxazole  + Hydroxylamine Phenaleno[1,2-d]pyrimidine Phenaleno[1,2-d]pyrimidine This compound->Phenaleno[1,2-d]pyrimidine  + Aldehyde, Urea/Thiourea

Caption: Synthetic routes from this compound.

experimental_workflow Start Start Reaction Setup Combine 1,3-Dione, Reagents & Solvent Start->Reaction Setup Reaction Heat/Reflux Reaction Setup->Reaction Work-up Cool & Precipitate Reaction->Work-up Isolation Filter & Wash Work-up->Isolation Purification Recrystallize/Dry Isolation->Purification Product Product Purification->Product signaling_pathway cluster_phenalenone Phenalenone Derivatives cluster_cancer_cell Cancer Cell Phenalenone Phenalenone CK2 CK2 Phenalenone->CK2 Inhibition IDO1 IDO1 Phenalenone->IDO1 Inhibition Proliferation Proliferation CK2->Proliferation Apoptosis Apoptosis CK2->Apoptosis Immune Evasion Immune Evasion IDO1->Immune Evasion

References

Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione Derivatives as Fluorescent Probes in Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1H-Phenalene-1,3(2H)-dione itself has not been extensively utilized as a fluorescent probe, its structural scaffold has proven to be a versatile platform for the development of sophisticated fluorescent probes for bioimaging. By modifying the core phenalene structure, researchers have engineered derivatives with tailored photophysical properties, enabling the detection of specific analytes and the visualization of cellular processes. This document provides detailed application notes and protocols for two such derivatives: a red-fluorescent theranostic agent, OE19 , and a fluorescent probe for hydrogen sulfide, 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPD) .

These probes offer significant potential for advancing research in areas such as cancer biology, cellular signaling, and drug discovery by providing tools for real-time, high-resolution imaging in living cells.

Featured Probes

OE19: A Red-Fluorescent Theranostic Agent

OE19 is a derivative of 1H-phenalen-1-one designed for simultaneous fluorescence imaging and photodynamic therapy (PDT). Its red-shifted absorption and emission properties make it suitable for applications requiring deeper tissue penetration and reduced phototoxicity from the excitation light.

1-oxo-1H-phenalene-2,3-dicarbonitrile (OPD): A Fluorescent Probe for Hydrogen Sulfide (H₂S)

OPD is a specialized fluorescent probe that exhibits a selective turn-on response in the presence of hydrogen sulfide (H₂S), a critical signaling molecule in various physiological and pathological processes.

Data Presentation

Table 1: Photophysical and Performance Characteristics of Phenalene-Based Fluorescent Probes
PropertyOE191-oxo-1H-phenalene-2,3-dicarbonitrile (OPD)
Target Analyte Theranostic Agent (Imaging and PDT)Hydrogen Sulfide (H₂S)
Excitation Wavelength (λex) 525 nm (in DMSO)[1]Data not available in provided search results
Emission Wavelength (λem) ~600 nm (in DMSO)[1]Data not available in provided search results
Quantum Yield (Φf) Similar to its parent compound 6[1]Data not available in provided search results
Molar Absorptivity (ε) Data not available in provided search resultsData not available in provided search results
Reported Cell Lines PANC-1 (pancreatic cancer)[1]Data not available in provided search results
Subcellular Localization Cytosol[1]Data not available in provided search results
Reported Applications Fluorescence-guided photodynamic therapy[1]Detection of aqueous sodium sulfide[2]

Experimental Protocols

Protocol 1: Synthesis of 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPD)

This protocol is based on the one-pot synthesis method.

Materials:

  • Acenaphthylene-1,2-dione

  • Malononitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a suspension of malononitrile (1 equivalent) in acetonitrile, add acenaphthylene-1,2-dione (1 equivalent) and K₂CO₃ (0.1 equivalents).[3]

  • Reflux the mixture for 1 hour.[3]

  • After reflux, remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purify the crude product by silica gel column chromatography using 100% dichloromethane as the eluent.[3]

  • The final product, 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPD), will be isolated as bright orange flakes.[3]

Protocol 2: Live Cell Imaging of Hydrogen Sulfide with OPD

Materials:

  • OPD stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS)

  • Source of H₂S (e.g., NaHS solution)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to 60-70% confluency on a suitable imaging vessel.

  • Probe Loading:

    • Prepare a working solution of OPD in cell culture medium. The optimal concentration should be determined empirically but can start in the low micromolar range.

    • Remove the culture medium from the cells and wash once with PBS.

    • Incubate the cells with the OPD working solution for a specific duration (e.g., 30 minutes) at 37°C.

  • H₂S Stimulation:

    • Prepare a fresh solution of NaHS in PBS.

    • After incubation with OPD, wash the cells twice with PBS.

    • Add the NaHS solution to the cells at the desired concentration to induce H₂S production.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope.

    • Capture images before and after the addition of the H₂S source to observe the fluorescence turn-on response.

    • Use appropriate controls, including cells not treated with OPD and cells treated with OPD but not the H₂S source.

Protocol 3: Synthesis of the Red-Fluorescent Theranostic Agent OE19

The synthesis of OE19 is a multi-step process starting from 2-methoxynaphthalene.

Materials:

  • 2-methoxynaphthalene

  • trans-Cinnamoyl chloride

  • Methyl iodide

  • N-bromosuccinimide (NBS)

  • Nitrating agents

  • Reducing agents for nitro group to amine conversion

  • Appropriate solvents and purification materials (details to be sourced from the primary literature)

Procedure:

The synthesis involves the following key transformations[1]:

  • Friedel-Crafts acylation: Reaction of 2-methoxynaphthalene with trans-cinnamoyl chloride to form the phenalenone backbone.

  • Methylation: Methylation of a hydroxyl group.

  • Bromination: Introduction of bromine atoms using NBS.

  • Nitration: Introduction of a nitro group via electrophilic aromatic substitution.

  • Reduction: Reduction of the nitro group to an amine to yield the final product, OE19 (6-amino-2,5-dibromo-1H-phenalen-1-one).

Note: For detailed reaction conditions, stoichiometry, and purification methods, it is essential to consult the primary research article describing the synthesis of OE19.

Protocol 4: Live Cell Imaging and Photodynamic Therapy with OE19

Materials:

  • OE19 stock solution (in DMSO)

  • PANC-1 cells (or other cancer cell line of interest)

  • Reduced-serum medium (e.g., Opti-MEM)

  • Standard cell culture medium with FBS

  • Annexin V-FITC apoptosis detection kit

  • Light source for irradiation (e.g., lamp with a green filter, ~525 nm)

  • Fluorescence microscope with appropriate filter sets for red and green fluorescence

Procedure:

  • Cell Culture: Culture PANC-1 cells on appropriate vessels for imaging and viability assays.

  • Probe Loading:

    • Prepare a working solution of OE19 (e.g., 2 µM) in reduced-serum medium.

    • Incubate the cells with the OE19 solution for 3 hours.[1]

  • Fluorescence Imaging:

    • After incubation, observe the cells under a fluorescence microscope to confirm cellular uptake and localization. Bright red fluorescence should be visible in the cytosol.[1]

  • Photodynamic Therapy (PDT):

    • Irradiate the OE19-loaded cells with a green light source (e.g., 525 nm) for a specified duration (e.g., 15 minutes).[1]

    • Include a dark control (cells with OE19 but no irradiation) to assess dark toxicity.

  • Apoptosis Assay:

    • At different time points after PDT (e.g., 30 min, 80 min, 3 h, 24 h), stain the cells with Annexin V-FITC according to the manufacturer's protocol.[1]

    • Image the cells to detect the green fluorescence of Annexin V-FITC, which indicates apoptosis.[1]

Visualizations

Logical Workflow for Using Phenalene-Based Fluorescent Probes

workflow General Workflow for Phenalene-Based Probes cluster_synthesis Probe Synthesis & Characterization cluster_bioimaging Bioimaging Protocol synthesis Synthesis of Phenalene Derivative purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization photophysics Photophysical Analysis (Abs, Em, QY) characterization->photophysics probe_loading Probe Loading photophysics->probe_loading Informs probe concentration & imaging settings cell_culture Cell Culture cell_culture->probe_loading analyte_stimulation Analyte Stimulation (if applicable) probe_loading->analyte_stimulation imaging Fluorescence Microscopy analyte_stimulation->imaging data_analysis Image & Data Analysis imaging->data_analysis

Caption: General workflow from probe synthesis to bioimaging data analysis.

Signaling Pathway Context for H₂S Detection by OPD

H2S_Signaling Cellular Context of H₂S Detection cluster_production H₂S Production cluster_detection Fluorescent Detection cluster_signaling Downstream Signaling cbs CBS h2s H₂S cbs->h2s Produces cse CSE cse->h2s Produces cysteine L-Cysteine cysteine->cbs cysteine->cse opd_h2s OPD-H₂S Adduct (Fluorescent) h2s->opd_h2s vasodilation Vasodilation h2s->vasodilation Modulates neuromodulation Neuromodulation h2s->neuromodulation Modulates inflammation Inflammation h2s->inflammation Modulates opd OPD Probe (Non-fluorescent) opd->opd_h2s Reaction

Caption: Production and signaling roles of H₂S detected by the OPD probe.

Experimental Workflow for OE19 Theranostics

OE19_Theranostics OE19 Theranostic Workflow cluster_imaging Imaging cluster_pdt Photodynamic Therapy start PANC-1 Cell Culture incubation Incubate with OE19 (3h) start->incubation imaging_step Red Fluorescence Imaging (Ex: 525nm, Em: ~600nm) incubation->imaging_step irradiation Irradiation with Green Light (525nm) incubation->irradiation ros ROS Generation irradiation->ros apoptosis Apoptosis Induction ros->apoptosis end Apoptosis Detection (Annexin V-FITC) apoptosis->end

Caption: Workflow for imaging and PDT using the theranostic probe OE19.

References

Application Notes and Protocols: Photophysical Properties of Substituted 1H-Phenalene-1,3(2H)-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenalene ring system, a peri-fused tricyclic aromatic hydrocarbon, serves as a core scaffold for compounds with significant photophysical and biological activities. While extensive research has focused on the photosensitizing capabilities of 1H-phenalen-1-one derivatives, the related 1H-phenalene-1,3(2H)-dione structure presents a versatile platform for chemical modifications.[1][2] Derivatives of this dione can be synthesized through methods like the oxidation of phenalene.[1] The planar geometry of this scaffold facilitates π-electron delocalization, which is foundational to its unique electronic and optical properties.[1]

These compounds are of growing interest in materials science and medicinal chemistry, serving as precursors for more complex molecules, including fluorescent probes and theranostic agents for photodynamic therapy (PDT).[1][3][4] This document provides an overview of the photophysical properties of substituted phenalenone analogs, which share the core chromophore, along with detailed protocols for their synthesis and characterization.

Photophysical Properties

The photophysical characteristics of phenalene derivatives are highly dependent on the nature and position of substituents on the aromatic core. Generally, these compounds exhibit two primary absorption bands: a higher energy π → π* transition around 240-260 nm and a lower energy n → π* transition between 330-430 nm.[5] Introducing electron-donating groups and heavy atoms (like bromine) can red-shift the absorption spectrum and enhance singlet oxygen production, a key feature for PDT applications.[4]

The following table summarizes the photophysical data for representative substituted 1H-phenalen-1-one derivatives, which serve as a reference for understanding the potential properties of the 1,3-dione analogs.

Table 1: Photophysical Properties of Selected 1H-Phenalen-1-one Derivatives

Compound/Derivativeλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Singlet Oxygen Quantum Yield (Φ_Δ)SolventReference
6-amino-2,5-dibromo-phenalenone (OE19)~550~600~0.050.53DMSO[4]
Phenalenone (PN)--< 0.05~1.0PBS[4]
6-amino-phenalenone-~600Similar to OE19-DMSO[4]

Note: Data for substituted this compound is limited in the literature; the closely related and more extensively studied 1H-phenalen-1-one derivatives are presented here for comparative purposes.

Experimental Protocols & Methodologies

General Synthesis Protocol: Halogenated Phenalenone Derivatives

This protocol is adapted from the synthesis of halomethyl derivatives of 1H-phenalen-1-one, which are versatile precursors for further functionalization.[5][6]

Objective: To synthesize 2-(bromomethyl)-1H-phenalen-1-one.

Materials:

  • 1H-Phenalen-1-one (PN)

  • Paraformaldehyde

  • Glacial Acetic Acid

  • 85% Phosphoric Acid

  • 48% Hydrobromic Acid

  • 0.5 M Sodium Hydroxide (NaOH)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Ice

Procedure:

  • Combine 1H-phenalen-1-one (50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL) in a suitable reaction vessel.[6]

  • Warm the mixture to 110 °C with stirring until all solids have dissolved.[6]

  • Slowly add hydrobromic acid (236 mL, 48%) to the solution.[6]

  • Maintain the reaction at 110 °C for 16 hours.[6]

  • After cooling to room temperature, pour the reaction mixture into 500 mL of an ice/water slurry.[6]

  • Neutralize the solution first with 0.5 M NaOH and then with solid K₂CO₃.[6]

  • The resulting precipitate can be collected by filtration, washed with water, and purified by column chromatography.

Protocol for Photophysical Measurements

a) UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient (ε).

Procedure:

  • Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., DMSO, CHCl₃).

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each solution using a dual-beam UV-Vis spectrophotometer from ~200 nm to ~700 nm.

  • Identify the wavelength of maximum absorbance (λ_abs).

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the cuvette path length.

b) Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λ_em).

Procedure:

  • Using a dilute solution (Absorbance at λ_ex < 0.1) to minimize inner filter effects, place the sample in a fluorometer.

  • Excite the sample at its absorption maximum (λ_abs).

  • Scan the emission spectrum across a wavelength range starting ~10-20 nm above the excitation wavelength.

  • The wavelength at which the emission intensity is highest is the emission maximum (λ_em).

c) Relative Fluorescence Quantum Yield (Φ_f) Determination

Objective: To determine the fluorescence quantum yield relative to a known standard.

Procedure:

  • Select a suitable fluorescence standard with an emission range that overlaps with the sample (e.g., Rhodamine B in ethanol, Φ_f = 0.5).[4]

  • Prepare solutions of both the sample and the standard in the same solvent. Adjust concentrations to have similar absorbance values at the excitation wavelength (Abs < 0.1).

  • Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

  • Measure the integrated fluorescence emission spectrum for both the sample and the standard, exciting at the same wavelength.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualized Workflows and Concepts

The following diagrams illustrate key workflows and concepts relevant to the study of these compounds.

G Experimental Workflow for Photophysical Characterization cluster_synthesis Synthesis & Purification cluster_photo Photophysical Analysis s1 Synthesis of Derivative s2 Purification (Column Chromatography) s1->s2 s3 Structural Verification (NMR, MS) s2->s3 p1 UV-Vis Absorption (λ_abs, ε) s3->p1 Characterized Compound p2 Fluorescence Emission (λ_em) p1->p2 p4 Singlet Oxygen (Φ_Δ) Measurement p1->p4 p3 Quantum Yield (Φ_f) Measurement p2->p3

Caption: General workflow from synthesis to photophysical analysis.

Jablonski Concept: Photosensitization (Type II) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption (Light, hν) S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_ground ³O₂ (Triplet) T1->O2_ground Energy Transfer O2_singlet ¹O₂ (Singlet)

References

Anwendungshinweise und Protokolle zur Derivatisierung von 1H-Phenalen-1,3(2H)-dion für die gezielte Wirkstoffabgabe

Author: BenchChem Technical Support Team. Date: November 2025

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Betreff: Detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 1H-Phenalen-1,3(2H)-dion zur Verwendung in gezielten Wirkstoffabgabesystemen, insbesondere für die photodynamische Krebstherapie.

Einleitung

1H-Phenalen-1,3(2H)-dion und seine Derivate haben sich als vielversprechende Moleküle für die gezielte Wirkstoffabgabe erwiesen, insbesondere im Bereich der photodynamischen Therapie (PDT).[1][2][3][4] Diese Verbindungen können als Photosensibilisatoren fungieren, die bei Aktivierung durch Licht reaktive Sauerstoffspezies (ROS) erzeugen und so gezielt den Zelltod in Tumorzellen induzieren.[5][6][7][8] Durch die Funktionalisierung des Phenalen-Grundgerüsts mit reaktiven Gruppen können diese Photosensibilisatoren kovalent an Zielmoleküle wie Antikörper oder Peptide gebunden werden, um eine selektive Anreicherung im Tumorgewebe zu erreichen.[1][9][10][11][12]

Diese Anwendungsbeschreibung bietet detaillierte Protokolle zur Synthese von funktionalisierten 1H-Phenalen-1,3(2H)-dion-Derivaten und deren anschließende Konjugation an Zielmoleküle. Darüber hinaus werden die zugrunde liegenden zellulären Signalwege, die durch die PDT-vermittelte Apoptose aktiviert werden, erläutert.

Synthese von funktionalisierten 1H-Phenalen-1,3(2H)-dion-Derivaten

Für die gezielte Wirkstoffabgabe ist es entscheidend, das 1H-Phenalen-1,3(2H)-dion-Grundgerüst mit funktionellen Gruppen zu versehen, die eine Biokonjugation ermöglichen. Nachfolgend finden Sie Protokolle für die Synthese von Derivaten mit Azid-, Carboxyl- und Amingruppen.

Synthese von 2-(Azidomethyl)-1H-phenalen-1-on

Diese Azid-funktionalisierte Verbindung ist ein wichtiger Baustein für die "Click-Chemie", insbesondere für die Kupfer(I)-katalysierte Alkin-Azid-Cycloaddition (CuAAC).

Tabelle 1: Quantitative Daten zur Synthese von 2-(Azidomethyl)-1H-phenalen-1-on

MerkmalWert
Edukt 12-(Chlormethyl)-1H-phenalen-1-on (PNCl)
Edukt 2Natriumazid (NaN₃)
LösungsmittelMethanol/Wasser
Reaktionszeit24 Stunden
TemperaturRaumtemperatur
Ausbeute93%

Experimentelles Protokoll:

  • Lösen Sie 2-(Chlormethyl)-1H-phenalen-1-on (PNCl) (3.42 g, 15 mmol) und Natriumazid (19.5 g, 300 mmol) in einem Gemisch aus 1.08 L Methanol und 120 mL Wasser.

  • Rühren Sie die Lösung für 24 Stunden bei Raumtemperatur.

  • Entfernen Sie das Methanol unter reduziertem Druck.

  • Extrahieren Sie die wässrige Suspension mit Dichlormethan.

  • Trocknen Sie die organische Phase über Magnesiumsulfat und entfernen Sie das Lösungsmittel.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Eluent: Dichlormethan/Petrolether 1:1), um 2-(Azidomethyl)-1H-phenalen-1-on als gelben Feststoff zu erhalten (3.28 g, 14 mmol, 93% Ausbeute).

Workflow für die Synthese von 2-(Azidomethyl)-1H-phenalen-1-on

G Edukte Edukte: 2-(Chlormethyl)-1H-phenalen-1-on Natriumazid Loesung Lösung in Methanol/Wasser Edukte->Loesung Reaktion Reaktion: 24h bei Raumtemperatur Loesung->Reaktion Aufarbeitung Aufarbeitung: Methanol-Entfernung, Extraktion mit CH2Cl2 Reaktion->Aufarbeitung Reinigung Reinigung: Säulenchromatographie Aufarbeitung->Reinigung Produkt Produkt: 2-(Azidomethyl)-1H-phenalen-1-on Reinigung->Produkt G Start Start: Alkin-Biomolekül in Puffer Add_Azid Zugabe: Azid-Phenalen-Derivat Start->Add_Azid Add_Katalysator Zugabe: CuSO4/THPTA-Vormischung Add_Azid->Add_Katalysator Initiierung Initiierung: Zugabe von Natriumascorbat Add_Katalysator->Initiierung Reaktion Reaktion: 1h bei Raumtemperatur Initiierung->Reaktion Reinigung Reinigung des Konjugats Reaktion->Reinigung Endprodukt Endprodukt: Phenalen-Biomolekül-Konjugat Reinigung->Endprodukt G Start Start: Carboxy-Phenalen in Aktivierungspuffer Aktivierung Aktivierung: Zugabe von EDC/NHS (15 min, RT) Start->Aktivierung pH_Anpassung pH-Anpassung auf 7.2-7.5 Aktivierung->pH_Anpassung Kopplung Kopplung: Zugabe des Amin-Biomoleküls (2h, RT) pH_Anpassung->Kopplung Reinigung Reinigung des Konjugats Kopplung->Reinigung Endprodukt Endprodukt: Phenalen-Biomolekül-Konjugat Reinigung->Endprodukt G cluster_0 Zelle PDT Phenalen-Konjugat + Licht ROS ROS-Produktion PDT->ROS Mito_Damage Mitochondriale Schädigung ROS->Mito_Damage ER_Stress ER-Stress ROS->ER_Stress Caspase8 Caspase-8-Aktivierung ROS->Caspase8 Cyto_c Cytochrom c Freisetzung Mito_Damage->Cyto_c p38_JNK p38/JNK-Aktivierung ER_Stress->p38_JNK Caspase3 Caspase-3-Aktivierung Caspase8->Caspase3 Apoptose Apoptose p38_JNK->Apoptose Caspase9 Caspase-9-Aktivierung Cyto_c->Caspase9 Caspase9->Caspase3 Caspase3->Apoptose

References

Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1H-phenalene-1,3(2H)-dione as a versatile building block in the synthesis of novel heterocyclic compounds. The unique structural features of this dione, including its reactive dicarbonyl moiety and extensive aromatic system, make it an attractive starting material for the construction of fused polycyclic heteroaromatic systems with potential applications in medicinal chemistry and materials science.

Introduction

This compound, also known as peri-naphthindandione, is a tricyclic dicarbonyl compound that has garnered interest as a precursor for a variety of complex molecules.[1] Its ability to react with binucleophiles offers a straightforward route to the synthesis of fused nitrogen-containing heterocycles. This document outlines key synthetic applications, provides detailed experimental protocols for the synthesis of phenaleno-fused quinoxalines, and presents generalized procedures for the synthesis of related pyridazine and pyrimidine systems.

Synthesis of Phenaleno[1,2-b]quinoxalines

The reaction of this compound with ortho-phenylenediamines provides a direct and efficient method for the synthesis of phenaleno[1,2-b]quinoxalines. This condensation reaction leads to the formation of a new pyrazine ring fused to the phenalene core.

Reaction Scheme:

G A This compound C Phenaleno[1,2-b]quinoxaline A->C + B o-Phenylenediamine B->C Reflux, AcOH

Caption: Synthesis of Phenaleno[1,2-b]quinoxaline.

Quantitative Data
ProductReactantsSolventConditionsYield (%)Ref.
Phenaleno[1,2-b]quinoxalineThis compound, o-PhenylenediamineAcetic AcidRefluxHigh[2][3]
Substituted Phenaleno[1,2-b]quinoxalinesThis compound, Substituted o-PhenylenediaminesAcetic AcidRefluxGood to High[2][3]
Experimental Protocol: Synthesis of Phenaleno[1,2-b]quinoxaline

This protocol is based on the general principle of quinoxaline synthesis from 1,2-dicarbonyl compounds.[2][3]

Materials:

  • This compound

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid.

  • To this solution, add 1.0 equivalent of o-phenylenediamine.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure phenaleno[1,2-b]quinoxaline.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Proposed Synthesis of Phenaleno[1,2-d]pyridazines

While specific literature for the direct synthesis of phenaleno[1,2-d]pyridazines from this compound is scarce, a general and widely used method for the synthesis of pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[4][5] The following is a proposed protocol based on this established methodology.

Proposed Reaction Scheme:

G A This compound C 7H-Phenaleno[1,2-d]pyridazin-7-one A->C + B Hydrazine Hydrate B->C Reflux, EtOH

Caption: Proposed Synthesis of a Phenalenopyridazine Derivative.

Experimental Protocol: Proposed Synthesis of 7H-Phenaleno[1,2-d]pyridazin-7-one

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • Suspend 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time may vary, and progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate. Collect the solid by filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product and characterize it by spectroscopic methods to confirm the structure of the desired 7H-phenaleno[1,2-d]pyridazin-7-one.

Proposed Synthesis of Phenaleno[1,2-d]pyrimidines

The synthesis of pyrimidine rings can be achieved through the condensation of a 1,3-dicarbonyl compound with urea or thiourea.[6][7] This approach can be adapted for the synthesis of phenaleno[1,2-d]pyrimidines from this compound.

Proposed Reaction Scheme:

G A This compound C Phenaleno[1,2-d]pyrimidine derivative A->C + B Urea or Thiourea B->C Base, Reflux

Caption: Proposed Synthesis of a Phenalenopyrimidine Derivative.

Experimental Protocol: Proposed Synthesis of a Phenaleno[1,2-d]pyrimidine Derivative

Materials:

  • This compound

  • Urea or Thiourea

  • Sodium ethoxide or other suitable base

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

  • To this basic solution, add 1.0 equivalent of this compound and 1.1 equivalents of urea or thiourea.

  • Attach a reflux condenser and heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure phenaleno[1,2-d]pyrimidine derivative.

  • Characterize the final product by spectroscopic analysis.

Logical Workflow for Heterocycle Synthesis

The general workflow for the synthesis of these heterocyclic systems from this compound is a straightforward condensation reaction followed by purification.

G A This compound C Condensation Reaction (Reflux in suitable solvent) A->C B Binucleophile (e.g., o-phenylenediamine, hydrazine, urea) B->C D Workup (Cooling, Precipitation/Extraction) C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, IR, MS) E->F G Fused Heterocyclic Product F->G

Caption: General workflow for heterocyclic synthesis.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols provided herein for the synthesis of phenaleno[1,2-b]quinoxalines, along with the proposed methods for accessing phenaleno[1,2-d]pyridazines and phenaleno[1,2-d]pyrimidines, offer a solid foundation for researchers to explore the synthesis of novel polycyclic aromatic heterocycles. These compounds hold significant potential for applications in drug discovery and the development of advanced materials. Further research into the scope and limitations of these reactions is encouraged to fully exploit the synthetic utility of this versatile dione.

References

Application Note: Column Chromatography Purification of 1H-Phenalene-1,3(2H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1H-Phenalene-1,3(2H)-dione and its derivatives represent a class of polycyclic aromatic compounds with significant interest due to their unique photochemical properties and potential applications in medicinal chemistry and materials science.[1][2][3] Following synthesis, purification of these target molecules from reaction byproducts and starting materials is crucial for accurate characterization and further application. Column chromatography is a fundamental, widely used technique for the purification of these compounds on a preparative scale.[1][2] This document provides a detailed protocol and application data for the successful purification of various this compound derivatives using normal-phase column chromatography.

Experimental Workflow

The purification process follows a logical sequence of steps, from initial analysis of the crude product to the isolation of the pure compound. This workflow ensures an efficient and effective separation.

G cluster_prep Phase 1: Preparation cluster_chrom Phase 2: Chromatography cluster_post Phase 3: Analysis & Isolation crude_sample Crude Reaction Mixture (Dissolved in minimal solvent) tlc_analysis 1. TLC Analysis for Solvent System Selection crude_sample->tlc_analysis column_packing 2. Column Packing (Silica Gel Slurry) elution 4. Elution (Isocratic or Gradient) tlc_analysis->elution  Determines Mobile Phase sample_loading 3. Sample Loading column_packing->sample_loading sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling 7. Combine Pure Fractions fraction_analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation pure_product Purified Derivative evaporation->pure_product

Figure 1. Workflow for the purification of this compound derivatives.

Detailed Experimental Protocol

This protocol outlines the standard procedure for purifying this compound derivatives using silica gel column chromatography.

Materials and Reagents:

  • Crude this compound derivative

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents (HPLC or distilled grade): Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Methanol (MeOH), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Hexane.

  • Glass chromatography column with stopcock

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC developing chamber and UV lamp (254 nm)

  • Collection vials or test tubes

  • Rotary evaporator

Step 1: Selection of Mobile Phase via TLC The key to a successful column separation is selecting an appropriate mobile phase (eluent). This is typically achieved by analyzing the crude mixture using TLC.

  • Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.

  • Development: Develop several plates using different solvent systems of varying polarities. Common starting systems include mixtures of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

  • Optimization: The ideal solvent system should provide a good separation of the desired compound from impurities, with the target compound having a Retardation Factor (Rf) value between 0.25 and 0.40. This Rf value generally ensures that the compound does not elute too quickly or remain on the column indefinitely.

Step 2: Column Preparation and Packing The "wet slurry" method is recommended for packing the column to avoid air bubbles and ensure a uniform stationary phase.

  • Preparation: Place a small plug of glass wool or cotton at the bottom of the column to support the packing material. Add a thin layer of sand.

  • Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase selected from the TLC analysis to form a slurry.

  • Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles. Add more solvent as needed, never allowing the top of the silica bed to run dry.

  • Equilibration: Once the silica has settled, add another thin layer of sand on top to prevent disturbance during sample loading. Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated.

Step 3: Sample Application

  • Concentration: Dissolve the crude product in the minimum possible volume of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).

  • Loading: Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.

  • Adsorption: Open the stopcock and allow the sample to absorb onto the silica, just until the solvent level reaches the top of the sand layer. Add a small amount of fresh eluent and repeat to ensure the entire sample is loaded in a narrow band.

Step 4: Elution and Fraction Collection

  • Elution: Carefully fill the column with the mobile phase. Begin the elution by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/minute).

  • Gradient (Optional): For complex mixtures, a gradient elution may be necessary. This involves gradually increasing the polarity of the mobile phase over time (e.g., by slowly increasing the percentage of methanol in a chloroform/methanol mixture).[1] This allows for the separation of compounds with a wider range of polarities.

  • Collection: Collect the eluent in sequentially labeled test tubes or vials. The volume of each fraction should be consistent. If the target compound is colored (phenalenone derivatives are often yellow), fractions can be collected based on visual cues.[1][2]

Step 5: Analysis of Fractions and Product Isolation

  • Monitoring: Analyze the collected fractions by TLC to determine which ones contain the pure desired product. Spot every few fractions on a single TLC plate to track the elution profile.

  • Pooling: Combine the fractions that contain only the pure target compound.

  • Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound derivative.

Application Data: Purification of Phenalenone Derivatives

The following table summarizes experimentally verified conditions for the column chromatography purification of several 1H-Phenalen-1-one derivatives, which share the same core structure as the dione series.

Derivative NameStationary PhaseMobile Phase (Eluent)YieldReference
2-(Bromomethyl)-1H-phenalen-1-oneSilica GelDichloromethane / Petroleum Ether (1:1)37%[1][2]
2-(Azidomethyl)-1H-phenalen-1-oneSilica GelDichloromethane / Petroleum Ether (1:1)93%[1]
2-(Methoxymethyl)-1H-phenalen-1-oneSilica GelChloroform / Methanol (99:1)92%[1][2]
2-(Hydroxymethyl)-1H-phenalen-1-oneSilica GelGradient: Chloroform / Methanol (98:2 to 96.5:3.5)88%[1]
2-(Mercaptomethyl)-1H-phenalen-1-oneSilica GelNot specified, general column chromatography77%[2]
N-((1-((1-oxo-1H-Phenalen-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)adamantane-1-carboxamideSilica GelChloroform / Methanol (99:1)58%[2]

Conclusion

Normal-phase column chromatography using silica gel is a highly effective and adaptable method for the purification of this compound derivatives. The selection of an appropriate mobile phase, guided by preliminary TLC analysis, is the most critical parameter for achieving high purity and good recovery. The protocols and data presented here provide a robust starting point for researchers working with this important class of compounds.

References

Application Note: Rapid Microwave-Assisted Synthesis of 1H-Phenalene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a rapid and efficient microwave-assisted protocol for the synthesis of 1H-Phenalene-1,3(2H)-dione, a valuable scaffold in medicinal chemistry and materials science. Traditional synthetic routes often require prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, dramatically reducing reaction times, often increasing yields, and minimizing byproduct formation.[1][2][3][4] This protocol provides researchers, scientists, and drug development professionals with a streamlined method for accessing this important heterocyclic compound.

Introduction

This compound and its derivatives are of significant interest due to their diverse biological activities and applications as building blocks in organic synthesis. Conventional thermal heating methods for the synthesis of related 1,3-dione structures can be time-consuming and energy-intensive.[2][4] Microwave irradiation provides a powerful tool for accelerating organic reactions by efficiently and uniformly heating the reaction mixture through dipolar polarization and ionic conduction mechanisms.[1] This leads to faster reaction rates and often cleaner reaction profiles compared to conventional heating methods.[3][5][6] This application note presents a proposed microwave-assisted protocol for the synthesis of this compound from commercially available starting materials.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a key technology in green chemistry, offering several advantages over traditional methods:[1]

  • Rate Acceleration: Dramatic reduction in reaction times from hours to minutes.[2][3][7][8]

  • Improved Yields: Often higher isolated yields of the desired product.[4][9]

  • Enhanced Purity: Reduced formation of byproducts, simplifying purification.[1][2]

  • Energy Efficiency: Lower energy consumption compared to conventional heating.

  • Greener Chemistry: Potential for solvent-free reactions or use of smaller volumes of environmentally benign solvents.[10]

Comparative Data of Conventional vs. Microwave Synthesis for Related Compounds

To illustrate the advantages of the microwave-assisted approach, the following table summarizes a comparison of reaction conditions and outcomes for the synthesis of analogous heterocyclic compounds using both conventional heating and microwave irradiation, based on data from the literature.

Compound TypeMethodCatalyst/SolventTimeYield (%)Reference
Flavones ConventionalI₂ / DMSO20-40 min60-70[4]
MicrowaveI₂ / DMSO2-3 min80-92[4]
Chalcones ConventionalPiperidine / Ethanol3 daysGood (85% purity)[2]
MicrowavePiperidine / Ethanol10 minExcellent (High purity)[2]
Benzimidazoles ConventionalNa₂S₂O₅ / DMF3-4.5 hoursLower[8]
MicrowaveNa₂S₂O₅ / Solvent-free24-60 secGood[8]
Diarylpyrimidines ConventionalBase / Organic SolventLongerHigh[5][6]
MicrowaveCaCl₂ / Solvent-freeShorterGood[5][6]

Experimental Protocol

This protocol describes a proposed method for the synthesis of this compound via the condensation of 1,8-naphthalic anhydride with a suitable C1 source, such as malonic acid, under microwave irradiation.

Materials:

  • 1,8-Naphthalic anhydride

  • Malonic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Microwave synthesis reactor

  • Reaction vessel (10 mL) with a magnetic stir bar

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,8-naphthalic anhydride (1.0 mmol), malonic acid (1.2 mmol), and a catalytic amount of anhydrous zinc chloride (0.2 mmol).

  • Solvent Addition: Add glacial acetic acid (3 mL) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesis reactor. Irradiate the mixture at 150°C for 10 minutes with a maximum power of 300 W. Ensure stirring is active throughout the reaction.

  • Reaction Monitoring: After the initial irradiation, cool the vessel to room temperature and check the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, further irradiation in 2-minute intervals may be performed.

  • Work-up and Isolation: Once the reaction is complete, pour the cooled reaction mixture into ice-cold water (20 mL).

  • Precipitation and Filtration: Stir the aqueous mixture for 15 minutes to allow for complete precipitation of the crude product. Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the experimental protocol and a proposed reaction pathway.

experimental_workflow reagents 1. Mix Reagents: 1,8-Naphthalic Anhydride Malonic Acid ZnCl₂ Catalyst solvent 2. Add Solvent: Glacial Acetic Acid reagents->solvent microwave 3. Microwave Irradiation (e.g., 150°C, 10 min, 300W) solvent->microwave monitoring 4. Monitor Reaction (TLC) microwave->monitoring monitoring->microwave Incomplete workup 5. Quench and Precipitate (Ice Water) monitoring->workup Reaction Complete filtration 6. Isolate Crude Product (Vacuum Filtration) workup->filtration purification 7. Purify Product (Recrystallization or Chromatography) filtration->purification characterization 8. Characterize Product (NMR, MS, IR) purification->characterization

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_product Product A 1,8-Naphthalic Anhydride C This compound A->C Microwave (Δ) ZnCl₂ / Acetic Acid B Malonic Acid B->C Microwave (Δ) ZnCl₂ / Acetic Acid

Caption: Proposed reaction pathway for the synthesis of this compound.

Conclusion

The described microwave-assisted protocol offers a significant improvement over conventional synthetic methods for preparing this compound, providing a rapid, efficient, and scalable route. This method aligns with the principles of green chemistry by reducing reaction times and potentially the use of hazardous solvents.[7] The presented protocol is expected to be a valuable tool for researchers in medicinal chemistry and materials science, facilitating the exploration of this important class of compounds.

References

Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione as a Versatile Building Block for Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The polycyclic aromatic hydrocarbon 1H-phenalene-1,3(2H)-dione and its derivatives, particularly the closely related 1H-phenalen-1-one, have emerged as a promising class of compounds in materials science and medicinal chemistry. Their unique photophysical properties, including high singlet oxygen quantum yields, and their utility as a scaffold for targeted biological inhibitors make them valuable building blocks for a range of applications. These notes provide an overview of key applications, quantitative data, and detailed experimental protocols to facilitate their use in research and development.

Application as Photosensitizers for Singlet Oxygen Generation

Phenalenone-based compounds are highly efficient Type II photosensitizers, meaning they can generate singlet oxygen (¹O₂) upon light irradiation.[1] This property is valuable in photodynamic therapy (PDT) for cancer treatment, as well as for creating photosensitive materials.[1][2] The mechanism involves the absorption of light, intersystem crossing to a triplet excited state, and subsequent energy transfer to molecular oxygen.

Mechanism of Photosensitization (Type II)

Phenalenone (S0) Phenalenone (S0) Excited Phenalenone (S1) Excited Phenalenone (S1) Phenalenone (S0)->Excited Phenalenone (S1) Light (hν) Triplet Phenalenone (T1) Triplet Phenalenone (T1) Excited Phenalenone (S1)->Triplet Phenalenone (T1) Intersystem Crossing Molecular Oxygen (3O2) Molecular Oxygen (3O2) Singlet Oxygen (1O2) Singlet Oxygen (1O2) Triplet Phenalenone (T1)Molecular Oxygen (3O2) Triplet Phenalenone (T1)Molecular Oxygen (3O2) Phenalenone (S0)Singlet Oxygen (1O2) Phenalenone (S0)Singlet Oxygen (1O2) Triplet Phenalenone (T1)Molecular Oxygen (3O2)->Phenalenone (S0)Singlet Oxygen (1O2) Energy Transfer

Caption: Photosensitization mechanism of phenalenone.

Quantitative Photophysical Data of 1H-Phenalen-1-one Derivatives

The following table summarizes the singlet oxygen quantum yields (ΦΔ) for a series of 2-substituted 1H-phenalen-1-one derivatives, demonstrating the influence of different functional groups on their photosensitizing efficiency.

CompoundSubstituent (at position 2)Singlet Oxygen Quantum Yield (ΦΔ)Reference
1 -H0.98[3]
2 -CH₂Cl~1.0[3]
3 -CH₂Br~1.0[3]
4 -CH₂N₃~1.0[3]
5 -CH₂OCH₃~1.0[3]
6 -CH₂OH~1.0[3]
7 -CH₂COOH~1.0[3]
8 -CH₂SO₃NaNot determined[3]
9 -CH₂SCN0.47[3]
10 -CH₂S-thiazole0.38[3]
11 -CH₂SH0.18[3]
12 -CH₂S-acetate~1.0[3]
13 -CH₂NH₂~1.0[3]
14 -CH₂NH-Boc~1.0[3]
15 -CH₂N(CH₃)₂~1.0[3]
16 -CH₂N(CH₃)₃⁺I⁻~1.0[3]
17 -CH₂NH-glycine~1.0[3]
18 -CH₂NH-biotin~1.0[3]

Experimental Protocol: Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (4)

This protocol is adapted from Godard et al., ACS Omega2020 .[4]

Materials:

  • 2-(Chloromethyl)-1H-phenalen-1-one (PNCl)

  • Sodium azide (NaN₃)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(Chloromethyl)-1H-phenalen-1-one (3.42 g, 15 mmol) and sodium azide (19.5 g, 300 mmol) in a mixture of methanol (1.08 L) and water (120 mL).

  • Stir the solution at room temperature for 24 hours.

  • Evaporate the methanol under reduced pressure.

  • Extract the remaining aqueous suspension with dichloromethane.

  • Wash the combined organic phases with brine.

  • Dry the organic phase over magnesium sulfate and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography (eluent: CH₂Cl₂/petroleum ether 1:1) to obtain 2-(azidomethyl)-1H-phenalen-1-one as a bright yellow powder (Yield: 93%).[4]

Experimental Protocol: Measurement of Singlet Oxygen Quantum Yield

This is a general protocol for determining the singlet oxygen quantum yield (ΦΔ) using a reference photosensitizer.

Materials:

  • Phenalenone derivative (sample)

  • Reference photosensitizer with a known ΦΔ (e.g., 1H-Phenalen-1-one, ΦΔ = 0.98 in CHCl₃)[3]

  • Solvent (e.g., chloroform)

  • Spectrofluorometer with a near-infrared detector

Procedure:

  • Prepare solutions of the sample and the reference with the same absorbance at the excitation wavelength (typically < 0.1 to avoid inner filter effects).

  • Measure the phosphorescence of singlet oxygen at 1270 nm for both the sample and the reference under identical experimental conditions (excitation wavelength, slit widths, etc.).

  • Calculate the singlet oxygen quantum yield of the sample using the following equation: ΦΔ (sample) = ΦΔ (reference) × [Integrated phosphorescence intensity (sample) / Integrated phosphorescence intensity (reference)]

Application as Fluorescent Probes for Ion Detection

The phenalenone scaffold can be functionalized to create fluorescent sensors for the detection of specific analytes. An example is a "turn-on" probe for ferric ions (Fe³⁺).[5]

Sensing Mechanism of a Phenalenone-based Fe³⁺ Probe

Caption: Mechanism of the Fe³⁺ fluorescent probe.

Quantitative Performance of a Phenalenone-based Fe³⁺ Fluorescent Probe

ParameterValueReference
AnalyteFe³⁺[5]
Response Time< 1 minute[5]
Limit of Detection (LOD)1.3 µM[5]
Sensing MechanismFe³⁺-induced C=N bond hydrolysis[5]

Experimental Protocol: Synthesis of a Phenalenone-based Fe³⁺ Probe (6-APT)

This protocol is based on the work of Üçüncü, J. Fluoresc.2023 .[5] The synthesis involves the condensation of 6-amino-1-phenalenone (6-AP) with thiophene-2-carboxaldehyde.

Materials:

  • 6-amino-1-phenalenone (6-AP)

  • Thiophene-2-carboxaldehyde

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve 6-amino-1-phenalenone in ethanol.

  • Add an equimolar amount of thiophene-2-carboxaldehyde to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum to obtain the probe, 6-APT.

Experimental Protocol: General Procedure for Fe³⁺ Detection

Materials:

  • Stock solution of the 6-APT probe in a suitable solvent (e.g., DMSO).

  • Aqueous buffer solution (e.g., HEPES).

  • Stock solution of FeCl₃ in water.

  • Water samples for analysis (e.g., tap water, drinking water).[5]

  • Fluorometer.

Procedure:

  • Prepare a working solution of the 6-APT probe in an aqueous buffer.

  • Add varying concentrations of Fe³⁺ to the probe solution.

  • Incubate for a short period (e.g., 1 minute).[5]

  • Measure the fluorescence emission spectrum (turn-on response).

  • For real water samples, spike with known concentrations of Fe³⁺ to determine recovery.

Application in Drug Development: Bcl-2/Mcl-1 Dual Inhibitors

Derivatives of 1-oxo-1H-phenalene-2,3-dicarbonitrile have been identified as potent dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[6][7]

Synthesis of a Phenalenone-based Bcl-2/Mcl-1 Inhibitor

Phenalenone_Scaffold 1-Oxo-1H-phenalene- 2,3-dicarbonitrile Nucleophile Nucleophile (e.g., Phenol) Product 7-Phenoxy-substituted Inhibitor Phenalenone_ScaffoldNucleophile Phenalenone_ScaffoldNucleophile Phenalenone_ScaffoldNucleophile->Product Nucleophilic Aromatic Substitution

Caption: Synthesis of a Bcl-2 inhibitor.

Quantitative Biological Activity of Phenalenone-based Inhibitors

CompoundTargetInhibition Constant (Kᵢ)Cytotoxicity (IC₅₀)Reference
7-phenoxy derivative Bcl-2Nanomolar rangeDouble-digit micromolar[6][7]

Experimental Protocol: Synthesis of a 7-Phenoxy-1-oxo-1H-phenalene-2,3-dicarbonitrile Inhibitor

This generalized protocol is based on the synthesis of related compounds.[6][7]

Materials:

  • 1-Oxo-1H-phenalene-2,3-dicarbonitrile

  • Phenol

  • A suitable base (e.g., K₂CO₃)

  • A suitable solvent (e.g., DMF)

Procedure:

  • Dissolve 1-oxo-1H-phenalene-2,3-dicarbonitrile in the solvent.

  • Add the phenol and the base to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired inhibitor.

Potential Application in Organic Electronics

While specific reports on the fabrication of organic thin-film transistors (OTFTs) using this compound are limited, its planar, π-conjugated structure suggests potential as an organic semiconductor. The following is a general protocol for the fabrication of solution-processed OTFTs that can be adapted for phenalenone-based materials.

Workflow for Organic Thin-Film Transistor (OTFT) Fabrication

cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Device Finalization Substrate_Cleaning Substrate Cleaning (e.g., Si/SiO2) Surface_Treatment Surface Treatment (e.g., HMDS) Substrate_Cleaning->Surface_Treatment Solution_Prep Prepare Phenalenone Derivative Solution Spin_Coating Spin-Coat Active Layer Solution_Prep->Spin_Coating Annealing Anneal Thin Film Spin_Coating->Annealing Electrode_Deposition Deposit Source/Drain Electrodes (e.g., Au) Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

Caption: General OTFT fabrication workflow.

Experimental Protocol: General Fabrication of a Solution-Processed OTFT

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric).

  • Phenalenone derivative.

  • An appropriate organic solvent (e.g., chloroform, chlorobenzene).

  • Hexamethyldisilazane (HMDS) for surface treatment.

  • Gold (Au) for source and drain electrodes.

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with HMDS vapor to create a hydrophobic surface, which promotes better film formation.

  • Solution Preparation: Prepare a solution of the phenalenone derivative in a suitable organic solvent at a specific concentration (e.g., 5-10 mg/mL).

  • Spin-Coating: Spin-coat the solution onto the treated substrate. The spin speed and time will need to be optimized to achieve the desired film thickness.

  • Annealing: Anneal the film at an elevated temperature to remove residual solvent and improve the molecular ordering. The annealing temperature and time are material-dependent.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of Au) through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.

  • Electrical Characterization: Characterize the OTFT performance using a semiconductor parameter analyzer to obtain output and transfer characteristics, from which parameters like charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

These application notes and protocols provide a starting point for utilizing the versatile this compound scaffold in various areas of materials science and drug development. Further optimization of the protocols will likely be necessary for specific derivatives and applications.

References

Application Notes and Protocols: Electrochemical Properties of 1H-Phenalene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical properties of 1H-Phenalene-1,3(2H)-dione and its derivatives. The content is intended to guide researchers in understanding and utilizing the redox characteristics of this class of compounds in various applications, including the development of novel therapeutic agents and materials.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon featuring a fused three-ring system with two carbonyl groups. This structural motif imparts unique electronic and reactive properties to the molecule. The phenalenyl system is known for its ability to exist in stable cationic, radical, and anionic states, making it a redox-active scaffold of significant interest in medicinal chemistry and materials science. The reactivity of this compound is primarily characterized by its two carbonyl groups, the active methylene group situated between them, and the aromatic rings, which allow for a diverse range of chemical transformations.

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound and its derivatives are of fundamental importance for their application in various fields. The presence of the dione functionality within the extended π-system of the phenalene core suggests a rich redox chemistry. While specific quantitative data for the parent this compound is not extensively reported in the literature, studies on closely related structures, such as 2-aryl-1,3-indandiones, provide valuable insights into their electrochemical behavior.

The electrochemical reduction of the dione moiety is a key process. This typically involves a stepwise addition of electrons to the carbonyl groups. The stability of the resulting radical anions and dianions is influenced by the delocalization of the charge across the phenalenyl backbone.

Table 1: Electrochemical Data for a Structurally Related Compound (2-Aryl-1,3-Indandione Derivative)

CompoundAnodic Peak Potential (Epa) vs. Ag/AgClCathodic Peak Potential (Epc) vs. Ag/AgClNotes
Catechol in the presence of 2-phenyl-1,3-indandione0.3 V0.1 VThis data reflects the electrochemical behavior of a related 1,3-dione system and is provided as a reference.

Note: The data presented is for a related 1,3-indandione system and is intended to be illustrative of the type of electrochemical behavior that may be expected for this compound derivatives. Actual redox potentials for this compound will vary depending on the specific experimental conditions.

Signaling Pathways and Logical Relationships

The redox properties of phenalene-based compounds can be integrated into various signaling pathways and logical workflows for drug discovery and materials science. For instance, their ability to act as electron acceptors or donors could be harnessed to modulate biological redox processes or to design novel electronic materials.

signaling_pathway Hypothetical Redox-Modulated Signaling Pathway Phenalenedione Phenalenedione Electron_Transfer Electron_Transfer Phenalenedione->Electron_Transfer Accepts Electron Cellular_Response Cellular_Response Electron_Transfer->Cellular_Response Triggers Redox_Enzyme Redox_Enzyme Redox_Enzyme->Electron_Transfer Donates Electron

Caption: Hypothetical signaling pathway involving a phenalenedione.

Experimental Protocols

The following protocols provide a general framework for the electrochemical analysis of this compound and its derivatives using cyclic voltammetry.

Protocol 1: Cyclic Voltammetry in Non-Aqueous Media

Objective: To determine the redox potentials of this compound.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in a suitable non-aqueous filling solution)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Analyte: 1-5 mM this compound

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water, then in the solvent of choice (acetonitrile or DMF), and finally dry under a stream of inert gas.

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent. Dissolve the this compound in this solution to the desired concentration (e.g., 1 mM).

  • Deoxygenation: Purge the electrochemical cell containing the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode system in the electrochemical cell.

    • Set the potential window for the cyclic voltammogram. A wide initial range (e.g., from +1.5 V to -2.0 V vs. Ag/AgCl) is recommended for an initial scan to identify the redox events.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Calculate the formal reduction potential (E°') as the midpoint of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.

    • Investigate the effect of scan rate on the peak currents and potentials to assess the reversibility and diffusion control of the electrochemical process.

experimental_workflow Cyclic Voltammetry Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Electrode_Polishing Electrode_Polishing Solution_Preparation Solution_Preparation Electrode_Polishing->Solution_Preparation Deoxygenation Deoxygenation Solution_Preparation->Deoxygenation Cell_Assembly Cell_Assembly Deoxygenation->Cell_Assembly CV_Scan CV_Scan Cell_Assembly->CV_Scan Data_Acquisition Data_Acquisition CV_Scan->Data_Acquisition Peak_Analysis Peak_Analysis Data_Acquisition->Peak_Analysis

Caption: Workflow for a cyclic voltammetry experiment.

Applications in Drug Development and Materials Science

The redox-active nature of the this compound scaffold makes it a promising candidate for various applications:

  • Drug Development: The ability to undergo reversible redox reactions suggests that derivatives could interfere with biological electron transport chains or participate in redox signaling pathways. This opens avenues for the development of novel anticancer, antimicrobial, or anti-inflammatory agents.

  • Materials Science: The stable radical and ionic states of the phenalenyl system are desirable for the design of organic electronic materials, such as organic conductors, semiconductors, and components for batteries and capacitors.

Further research into the electrochemical properties of a wider range of this compound derivatives is crucial for unlocking their full potential in these and other innovative applications.

Application Notes: 1H-Phenalene-1,3(2H)-dione Derivatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1H-Phenalene-1,3(2H)-dione itself is not inherently fluorescent, its core structure serves as a versatile scaffold for the synthesis of novel fluorescent probes. Modifications to the phenalenone backbone, a closely related structure, have yielded derivatives with tunable photophysical properties suitable for fluorescence microscopy. These probes offer potential applications in cellular imaging, allowing for the visualization of subcellular structures and dynamic processes. This document provides an overview of a specific fluorescent phenalenone derivative, OE19, and detailed protocols for its application in fluorescence microscopy.

Featured Derivative: OE19

OE19 is a red-fluorescent phenalenone derivative designed for cellular imaging. It features an amine group at the 6-position and bromine atoms at the 2- and 5-positions, which shift its absorption to longer wavelengths and enhance its fluorescent properties.[1][2][3][4]

Data Presentation

Photophysical Properties of OE19
PropertyValueSolvent
Absorption Maximum (λ_abs)525 nmDichloromethane
Molar Extinction Coefficient (ε)10,000 M⁻¹cm⁻¹Dichloromethane
Emission Maximum (λ_em)650 nmDichloromethane
Fluorescence Quantum Yield (Φ_f)0.10Dichloromethane
Singlet Oxygen Quantum Yield (Φ_Δ)0.38Dichloromethane

Data sourced from studies on phenalenone derivatives for theranostic applications.[1][2][3][4]

Experimental Protocols

Synthesis of OE19

The synthesis of OE19 is a multi-step process starting from commercially available reagents. The key steps involve the reaction of trans-cinnamoyl chloride with 2-methoxynaphthalene, followed by methylation, bromination, nitration, and subsequent reduction to yield the final product.[1] A detailed synthetic scheme can be found in the work by Kaye et al. (2021).

Cell Culture and Staining Protocol for PANC-1 Cells

This protocol is adapted from the methodology used for imaging pancreatic cancer cells (PANC-1) with OE19.[1][2][3][4]

Materials:

  • PANC-1 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • OE19 stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde (4% in PBS)

  • Mounting medium

  • Glass coverslips

  • 6-well plates

Procedure:

  • Cell Seeding: Seed PANC-1 cells onto glass coverslips in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.

  • Staining:

    • Prepare a working solution of OE19 by diluting the 10 mM stock solution in DMEM to a final concentration of 10 µM.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the 10 µM OE19 staining solution to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.

  • Fixation (Optional):

    • For fixed-cell imaging, after washing, add 4% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a suitable mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~520-540 nm; Emission: ~630-670 nm).

Visualizations

Experimental Workflow for Cellular Imaging

G A Seed PANC-1 cells on coverslips B Culture overnight (37°C, 5% CO2) A->B C Prepare 10 µM OE19 staining solution B->C D Incubate cells with OE19 (1 hr, 37°C) C->D E Wash cells with PBS (3x) D->E F Fix with 4% formaldehyde (optional) E->F G Mount coverslips on slides F->G H Image with fluorescence microscope G->H

Caption: Workflow for staining and imaging cells with OE19.

Logical Relationship of OE19 Application

G cluster_0 Probe Properties cluster_1 Application A Phenalenone Scaffold B Chemical Modification (Amine & Bromine) A->B leads to C OE19 Derivative B->C results in D Cellular Uptake C->D Applied to cells E Fluorescence Excitation D->E F Red Fluorescence Emission E->F G Microscopy Detection F->G

Caption: From scaffold modification to cellular imaging.

Concluding Remarks

Derivatives of the phenalenone scaffold, such as OE19, demonstrate the potential of this chemical class in the development of novel fluorescent probes for microscopy. While the parent this compound is not fluorescent, its structural framework is a promising starting point for synthetic chemists. The provided protocols offer a foundation for researchers to begin exploring the utility of these compounds in their specific imaging applications. Further research may lead to the development of phenalene-based probes with improved brightness, photostability, and specific targeting capabilities for advanced cellular imaging and drug development studies.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1H-Phenalene-1,3(2H)-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Phenalene-1,3(2H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing the this compound core are:

  • Oxidation of Phenalene: This approach involves the oxidation of the benzylic methylene groups of the phenalene starting material.[1] Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).[1]

  • Intramolecular Friedel-Crafts Acylation: This method typically starts with a naphthalene derivative, which undergoes an intramolecular cyclization to form the third ring of the phenalene system.[1] A common approach involves the acylation of naphthalene with a derivative of malonic acid in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Q2: What are the typical reaction conditions for the oxidation of phenalene with potassium permanganate?

A2: The oxidation of phenalene using potassium permanganate is a traditional method. It generally involves refluxing the reactants in an acidic medium for several hours.[1]

Q3: Are there more modern or efficient methods for this synthesis?

A3: Yes, recent advancements have focused on improving efficiency. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and can also improve yields.[1]

Q4: What are some common challenges in the synthesis of this compound?

A4: Researchers may encounter challenges such as low product yields, incomplete reactions, and the formation of side products. The purification of the final product can also be challenging due to the nature of the compound and potential impurities.

Q5: How can I purify the synthesized this compound?

A5: Column chromatography is a common and effective method for the purification of this compound and its derivatives. The choice of solvent system for chromatography will depend on the specific impurities present. For related phenalenone derivatives, a mixture of dichloromethane and petroleum ether has been used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction is running for the recommended time and at the correct temperature. For oxidation reactions, this can be several hours at reflux.[1] - For Friedel-Crafts reactions, ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and added carefully, as it is moisture-sensitive. - Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1]
Degradation of starting material or product.- For oxidation reactions, harsh acidic conditions can sometimes lead to degradation. A careful optimization of the acid concentration and temperature may be necessary.
Presence of Multiple Products in TLC/NMR Formation of side products.- In Friedel-Crafts acylations of naphthalene, different isomers can form. The ratio of α and β substitution can be influenced by the solvent, temperature, and concentration of reactants.[2] - Over-oxidation can occur in the oxidation of phenalene, leading to different oxygenated species. Careful control of the stoichiometry of the oxidizing agent is crucial.
Incomplete reaction.- If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Difficulty in Product Purification Product is a dark tar or oil.- This can be common in some Friedel-Crafts reactions. Purification may require multiple chromatographic steps. In some reported syntheses of related compounds, the crude product was used directly in the next step without extensive purification.[3][4]
Co-elution of impurities during column chromatography.- Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate closely related compounds.
Inconsistent Reaction Outcomes Variability in reagent quality.- Ensure all reagents, especially catalysts like AlCl₃ and oxidizing agents, are of high purity and handled under appropriate conditions (e.g., inert atmosphere for AlCl₃).
Reaction sensitivity to conditions.- Precisely control reaction parameters such as temperature, reaction time, and the rate of addition of reagents.

Experimental Protocols

Method 1: Oxidation of Phenalene with Potassium Permanganate (Adapted from general procedures)

This protocol is a generalized procedure based on traditional oxidation methods.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenalene in a suitable acidic medium (e.g., acetic acid).

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄) to the phenalene solution while stirring. The amount of KMnO₄ should be stoichiometrically calculated.

  • Reaction: Heat the mixture to reflux and maintain it for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Method 2: Intramolecular Friedel-Crafts Acylation (Conceptual)

This is a conceptual protocol for the synthesis of this compound, starting from naphthalene and a malonic acid derivative.[1]

  • Acylation of Naphthalene:

    • In a flask cooled in an ice bath, dissolve naphthalene and a malonic acid derivative (e.g., malonyl chloride) in a suitable solvent (e.g., dichloromethane).

    • Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the mixture while stirring.

  • Intramolecular Cyclization:

    • After the initial acylation, the reaction conditions are adjusted (e.g., by heating) to promote the intramolecular Friedel-Crafts cyclization to form the tricyclic dione system.

  • Work-up and Purification:

    • The reaction is quenched, typically with a dilute acid solution.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude product is then purified, most commonly by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Parameters for Phenalenone Synthesis (Illustrative)

ParameterOxidation of PhenaleneFriedel-Crafts Acylation
Starting Materials Phenalene, KMnO₄Naphthalene, Malonyl Chloride, AlCl₃
Typical Solvent Acetic AcidDichloromethane, Nitrobenzene
Catalyst None (reagent-based)Lewis Acid (e.g., AlCl₃)
Reaction Temperature Reflux0 °C to Reflux
Reaction Time Several hoursCan vary, potentially shorter with microwave
Reported Yield Variable, can be moderateModerate to good (for related structures)

Note: Specific yield data for the direct synthesis of this compound is limited in the reviewed literature; the information is based on general principles and data for related phenalenone derivatives.

Visualizations

experimental_workflow cluster_oxidation Oxidation Route cluster_friedel_crafts Friedel-Crafts Route phenalene Phenalene dissolve Dissolve in Acidic Medium phenalene->dissolve add_kmno4 Add KMnO4 dissolve->add_kmno4 reflux Reflux add_kmno4->reflux workup_ox Work-up & Extraction reflux->workup_ox purify_ox Purification workup_ox->purify_ox product_ox 1H-Phenalene- 1,3(2H)-dione purify_ox->product_ox naphthalene Naphthalene + Malonic Acid Derivative dissolve_fc Dissolve in Solvent naphthalene->dissolve_fc add_alcl3 Add AlCl3 dissolve_fc->add_alcl3 cyclization Intramolecular Cyclization add_alcl3->cyclization workup_fc Work-up & Extraction cyclization->workup_fc purify_fc Purification workup_fc->purify_fc product_fc 1H-Phenalene- 1,3(2H)-dione purify_fc->product_fc

Caption: Synthetic routes to this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_time_temp Check Reaction Time & Temperature start->check_time_temp check_reagents Verify Reagent Quality (e.g., fresh AlCl3) start->check_reagents consider_microwave Consider Microwave Synthesis start->consider_microwave side_products Multiple Spots on TLC? check_time_temp->side_products check_reagents->side_products consider_microwave->side_products optimize_conditions Optimize Stoichiometry & Conditions side_products->optimize_conditions Yes improve_purification Improve Purification (e.g., gradient elution) side_products->improve_purification Yes reaction_ok Reaction Complete, Yield Acceptable side_products->reaction_ok No optimize_conditions->reaction_ok improve_purification->reaction_ok

Caption: Troubleshooting decision tree for synthesis optimization.

References

Purification challenges of 1H-Phenalene-1,3(2H)-dione derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1H-Phenalene-1,3(2H)-dione derivatives. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in isolating these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound derivatives?

A1: The primary challenges stem from the compound's rigid, planar structure and keto-enol tautomerism.[1] Key difficulties include:

  • Low solubility in common organic solvents, complicating recrystallization.

  • Formation of intensely colored impurities that are difficult to separate.

  • Co-elution of structurally similar byproducts during column chromatography.

  • Potential for thermal degradation if heated excessively during solvent evaporation or recrystallization.

  • Tautomeric equilibrium (keto vs. enol forms), which can lead to band broadening in chromatography and complex NMR spectra. The enol tautomer is often stabilized by an intramolecular hydrogen bond.[1]

Q2: What is a general starting point for developing a purification strategy?

A2: A typical strategy begins with an aqueous workup to remove inorganic salts and highly polar or acidic/basic impurities. This is followed by column chromatography to separate the target compound from less polar and closely related impurities. Finally, recrystallization is used to obtain a highly crystalline, pure product. The purity should be assessed at each stage using techniques like TLC and ¹H NMR.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: this compound derivatives can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, consider the following:

  • Neutralize the silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent), to neutralize acidic sites.

  • Switch to a different stationary phase: Alumina (neutral or basic) or Florisil® can be effective alternatives.

  • Minimize contact time: Perform flash column chromatography rather than traditional gravity chromatography to reduce the time the compound spends on the stationary phase.

Q4: How do I choose a suitable solvent system for column chromatography?

A4: The choice of eluent depends on the polarity of your specific derivative. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like dichloromethane (CH₂Cl₂), ethyl acetate, or acetone. For phenalenone derivatives, mixtures like dichloromethane/petroleum ether (CH₂Cl₂/PE 1:1) have been used successfully.[2][3] Systematically screen solvent systems using Thin Layer Chromatography (TLC) to find one that gives good separation (Rf value of ~0.3-0.4 for the desired compound).

Troubleshooting Guide

Issue 1: Persistent Impurities in NMR Spectrum

Q: After chromatography, my ¹H NMR spectrum still shows unknown peaks. How can I identify and remove them?

A: First, identify the source of the peaks. They are often residual solvents, starting materials, or reaction byproducts.

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to known values for common laboratory solvents. Contaminants from the reaction or purification steps are very common.[4]

  • Analyze Byproducts: Synthesis methods, such as the oxidation of phenalene, can be time-consuming and require significant purification efforts to remove byproducts.[1] If starting material is present, try re-purifying with a shallower solvent gradient in your column chromatography to improve separation.

  • Perform a Wash: If the impurity is acidic or basic, a liquid-liquid extraction with a dilute aqueous base (e.g., NaHCO₃) or acid (e.g., dilute HCl) can remove it.[3]

  • Attempt Recrystallization: A carefully chosen recrystallization can effectively remove small amounts of impurities that co-elute with your product.

Issue 2: Difficulty with Recrystallization

Q: My compound either "oils out" or crashes out of solution as an amorphous powder, not crystals. What should I do?

A: This is a common problem, often related to solubility, purity, and cooling rate.

  • Screen Solvents: Test the solubility of your crude product in a range of solvents (e.g., hexanes, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Use a Co-Solvent System: If a single solvent is not effective, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

  • Control the Cooling Rate: Slow cooling is essential for growing large, well-defined crystals. After dissolving your compound, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling process.

  • Ensure High Purity: Oily impurities can inhibit crystallization. If the material is not sufficiently pure, it may not crystallize well. Consider another round of column chromatography before attempting recrystallization again.

Issue 3: Product Instability

Q: My purified yellow product changes color (e.g., turns brown or dark) upon standing or during solvent evaporation. What is happening?

A: This suggests thermal degradation or oxidation. The phenalene core is susceptible to oxidation.

  • Reduce Heat: Concentrate your column fractions using a rotary evaporator with a low-temperature water bath (≤ 40 °C). Avoid prolonged heating.

  • Work Under an Inert Atmosphere: If the compound is sensitive to air, perform purification steps (especially solvent evaporation and storage) under an inert atmosphere of nitrogen or argon. Some related thiol derivatives must be stored under argon at low temperatures to prevent oxidation.[2]

  • Store Properly: Store the final, dry product in a sealed vial under an inert atmosphere, protected from light, and at a low temperature (e.g., -20 °C).

Quantitative Data Summary

Table 1: Common Solvents for Purification of Phenalenone & Related Derivatives

Purification Step Solvent System Application Example Reference
Column Chromatography Dichloromethane / Petroleum Ether (1:1) Purification of 2-(Bromomethyl)-1H-phenalen-1-one. [2][3]
Column Chromatography Dichloromethane / Ethyl Acetate (1:1) General separation of moderately polar derivatives. [2]
Column Chromatography Chloroform / Methanol (99:1) Purification of more polar derivatives like 2-(Methoxymethyl)-1H-phenalen-1-one. [2]

| Aqueous Wash | 1 M Sodium Bicarbonate (NaHCO₃) | Removal of acidic impurities during workup. |[2][3] |

Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents in CDCl₃ This table helps identify if unknown peaks in your spectrum are from residual solvents.

Solvent Chemical Shift (δ, ppm) Multiplicity
Acetone 2.17 s
Dichloromethane 5.30 s
Diethyl Ether 3.48, 1.21 q, t
Ethyl Acetate 4.12, 2.05, 1.26 q, s, t
Hexane 1.25, 0.88 m, m
Methanol 3.49 s
Toluene 7.27-7.17, 2.36 m, s

(Data adapted from common laboratory sources for identifying trace impurities)[4][5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If solubility is low, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elute the Column: Start with a low-polarity eluent (e.g., 100% hexanes or a hexanes/CH₂Cl₂ mixture) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator at reduced temperature.

Protocol 2: General Aqueous Workup Procedure

  • Dissolve Crude Product: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Wash with Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.[3] Vent the funnel frequently. Separate the organic layer.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] Filter off the drying agent and concentrate the solution under reduced pressure.

Visualized Workflows

PurificationWorkflow start_end start_end process process analysis analysis Crude Crude Product from Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude->Workup Dry Dry & Concentrate Workup->Dry Column Column Chromatography Dry->Column TLC TLC Analysis of Fractions Column->TLC Monitor Combine Combine Pure Fractions & Concentrate TLC->Combine Identify Recrystal Recrystallization Combine->Recrystal Purity Final Purity Check (NMR, LC-MS, etc.) Recrystal->Purity Final Pure Crystalline Product Purity->Final Confirm >95%

Caption: General purification workflow for this compound derivatives.

TroubleshootingWorkflow start start decision decision action action solution solution impure_nmr Impurity in NMR Post-Column? is_solvent Solvent Peak? impure_nmr->is_solvent is_start_mat Starting Material? is_solvent->is_start_mat No check_solvent Check solvent peak tables. Ignore if only solvent. is_solvent->check_solvent Yes is_acid_base Acidic/Basic Impurity? is_start_mat->is_acid_base No rerun_column Re-run column with shallower gradient. is_start_mat->rerun_column Yes wash Perform aqueous acid/base wash. is_acid_base->wash Yes recrystallize Attempt careful recrystallization. is_acid_base->recrystallize No / Unsure pure Product is Pure check_solvent->pure

References

Technical Support Center: Functionalization of 1H-Phenalene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 1H-Phenalene-1,3(2H)-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on the this compound molecule?

A1: The primary reactive sites include the active methylene group (C2), the two carbonyl groups (C1 and C3), and the aromatic rings. The molecule exists in equilibrium between its diketo and enol forms, which influences its reactivity. The enol form is stabilized by intramolecular hydrogen bonding and extended conjugation.[1][2]

Q2: Why is my electrophilic aromatic substitution reaction giving a mixture of products?

A2: The phenalene ring system can undergo electrophilic aromatic substitution. However, controlling regioselectivity can be challenging, leading to a mixture of isomers. The directing effects of the dione moiety and any existing substituents on the aromatic rings will influence the position of substitution.

Q3: I am observing both C-alkylation and O-alkylation in my reaction. How can I favor one over the other?

A3: The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon (C2) or the oxygen of the enolate.[3] The ratio of C- to O-alkylation is influenced by several factors, including the solvent, counter-ion, and the nature of the alkylating agent.[3] Generally, harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation.[4]

Q4: My condensation reaction is showing low yield and multiple byproducts. What could be the cause?

A4: Condensation reactions, such as the Knoevenagel condensation, at the active methylene group are common.[5][6][7] However, side reactions can occur, including self-condensation of the starting aldehyde or ketone if a strong base is used.[6] The reaction conditions, including the choice of catalyst and solvent, are crucial for achieving high yields of the desired product.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Problem: Low yield of the desired monosubstituted product and formation of polysubstituted byproducts.

Possible Causes & Solutions:

CauseSolution
Over-activation of the aromatic ring The dione functional group is deactivating, which should suppress polysubstitution in reactions like Friedel-Crafts acylation.[8][9] However, in other electrophilic substitutions, if the reaction conditions are too harsh (e.g., high temperature, strong acid), polysubstitution can occur.
Incorrect reaction conditions Optimize the reaction temperature, time, and stoichiometry of the electrophile. Start with milder conditions and gradually increase the intensity.
Lack of regioselectivity The directing effect of the dione group needs to be considered. For better control, consider using a directing group if possible or explore alternative synthetic routes that build the desired substitution pattern before forming the phenalenedione core.

Experimental Protocol: General Procedure for Mononitration

A solution of this compound in a suitable solvent (e.g., acetic acid) is cooled in an ice bath. A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the precipitate is collected by filtration, washed, and purified by chromatography.

Logical Workflow for Troubleshooting Electrophilic Aromatic Substitution

start Low Yield / Mixture of Products check_polysubstitution Check for Polysubstitution (e.g., by MS, NMR) start->check_polysubstitution check_isomers Check for Regioisomers (e.g., by NMR, chromatography) start->check_isomers polysubstitution_present Polysubstitution Observed check_polysubstitution->polysubstitution_present isomers_present Regioisomers Observed check_isomers->isomers_present reduce_severity Reduce Reaction Severity: - Lower Temperature - Shorter Reaction Time - Weaker Acid Catalyst polysubstitution_present->reduce_severity optimize_stoichiometry Optimize Stoichiometry: - Use 1.0-1.1 eq. of Electrophile polysubstitution_present->optimize_stoichiometry change_solvent Change Solvent to Influence Selectivity isomers_present->change_solvent alternative_route Consider Alternative Synthetic Route isomers_present->alternative_route end Improved Yield and Purity reduce_severity->end optimize_stoichiometry->end change_solvent->end alternative_route->end

Caption: Troubleshooting workflow for electrophilic aromatic substitution.

Alkylation of the Active Methylene Group

Problem: Formation of a mixture of C-alkylated and O-alkylated products.

Possible Causes & Solutions:

CauseSolution
Ambident nature of the enolate The choice of reaction conditions can favor one product over the other.
Hard vs. Soft Electrophiles Hard electrophiles (e.g., alkyl sulfates, chloromethane) tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles (e.g., alkyl iodides) prefer the softer carbon atom (C-alkylation).[4]
Solvent Effects Protic solvents can hydrogen-bond with the oxygen atom of the enolate, sterically hindering O-alkylation and favoring C-alkylation. Polar aprotic solvents, on the other hand, can promote O-alkylation.[3]
Counter-ion Effects Small, tightly coordinating cations like Li+ associate closely with the oxygen atom, which can favor C-alkylation. Larger, less coordinating cations like K+ can lead to more O-alkylation.[3]

Experimental Protocol: Selective C-Alkylation

To a solution of this compound in a protic solvent like ethanol, add a base such as sodium ethoxide to generate the enolate. Then, add the alkyl iodide dropwise and stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC. After completion, perform an aqueous workup and purify the product by column chromatography.

Signaling Pathway for C- vs. O-Alkylation

cluster_conditions Reaction Conditions cluster_products Products Hard Electrophile Hard Electrophile O-Alkylation O-Alkylation Hard Electrophile->O-Alkylation Soft Electrophile Soft Electrophile C-Alkylation C-Alkylation Soft Electrophile->C-Alkylation Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->O-Alkylation Protic Solvent Protic Solvent Protic Solvent->C-Alkylation enolate Phenalenedione Enolate enolate->O-Alkylation  Ambident  Nucleophile enolate->C-Alkylation

Caption: Factors influencing C- vs. O-alkylation.

Oxidation Reactions

Problem: Over-oxidation of the desired product, leading to complex mixtures and decomposition.

Possible Causes & Solutions:

CauseSolution
Harsh oxidizing agent Strong oxidizing agents can lead to uncontrolled reactions and degradation of the phenalene core.
Prolonged reaction time or high temperature These conditions can promote further oxidation of the desired product.

Experimental Protocol: Controlled Oxidation to Phenalenone

The oxidation of this compound can lead to the formation of a phenalenone derivative.[2] To control this, use a milder oxidizing agent and carefully monitor the reaction progress by TLC. Perform the reaction at a low temperature and quench it as soon as the starting material is consumed to prevent the formation of over-oxidized byproducts.

Logical Flow for Oxidation Troubleshooting

start Over-oxidation / Decomposition check_oxidant Evaluate Oxidizing Agent start->check_oxidant check_conditions Evaluate Reaction Conditions start->check_conditions use_milder_oxidant Use Milder Oxidizing Agent check_oxidant->use_milder_oxidant reduce_temp Lower Reaction Temperature check_conditions->reduce_temp reduce_time Reduce Reaction Time check_conditions->reduce_time end Clean Product Formation use_milder_oxidant->end reduce_temp->end reduce_time->end

Caption: Troubleshooting guide for oxidation reactions.

References

Stability issues of 1H-Phenalene-1,3(2H)-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of 1H-Phenalene-1,3(2H)-dione during experimental use. For researchers, scientists, and drug development professionals, understanding the stability of this compound is critical for reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound has changed color. What could be the cause?

A1: A color change in your solution could indicate degradation of the compound. This compound and its derivatives are susceptible to oxidation, which can lead to the formation of colored byproducts such as phenalenone, an α,β-unsaturated ketone derivative.[1] This process can be accelerated by exposure to air (oxygen), light, or oxidizing agents.

Troubleshooting Steps:

  • Work under an inert atmosphere: When possible, handle solutions of this compound under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Protect from light: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation. Related phenalenone and naphthalene derivatives are known to undergo photodegradation.

  • Check solvent purity: Peroxides in aged solvents can act as oxidizing agents. Use fresh, high-purity solvents.

Q2: I am seeing poor yield or incomplete conversion in a reaction involving the active methylene group of this compound. What should I check?

A2: The reactivity of the active methylene group is dependent on its deprotonation to form a potent nucleophile.[1] Incomplete reactions can often be traced to issues with the base used or the stability of the resulting enolate.

Troubleshooting Steps:

  • Base Selection: Ensure the base you are using is strong enough to deprotonate the active methylene group. The protons on this carbon are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups.[1]

  • Solvent Choice: The choice of solvent can influence the stability of the enolate. Aprotic solvents are generally preferred for reactions involving enolates.

  • Reaction Temperature: While heating can increase reaction rates, excessive temperatures may lead to thermal decomposition. The thermal stability of related 1,3-dione compounds has been a subject of study, suggesting that high temperatures could be a concern.

  • Tautomerism: this compound derivatives have a strong preference for the enol tautomer due to resonance stabilization across the tricyclic system and intramolecular hydrogen bonding.[1] Ensure your reaction conditions are compatible with the dominant tautomeric form.

Q3: I have observed unexpected byproducts in my reaction mixture. What are the likely side reactions?

A3: The presence of two carbonyl groups and an active methylene group makes this compound susceptible to several side reactions.[1][2]

Potential Side Reactions:

  • Oxidation: As mentioned, oxidation to phenalenone derivatives can occur.[1]

  • Reduction: The carbonyl groups can be reduced by reducing agents present in the reaction mixture, leading to the formation of alcohols or even the fully reduced phenalene.[1]

  • Reactions with Nucleophiles: The carbonyl carbons are electrophilic and can be attacked by nucleophiles.[2]

  • Electrophilic Aromatic Substitution: The aromatic rings of the phenalenone system can undergo electrophilic substitution.[1]

Troubleshooting Steps:

  • Analyze Reaction Components: Carefully review all reagents and solvents for potential interfering functional groups.

  • Control Reaction Conditions: Tightly control reaction parameters such as temperature, pH, and exposure to light and air.

  • Purification: Employ appropriate chromatographic techniques to separate the desired product from byproducts.

Quantitative Data Summary

ParameterEffect on StabilityRecommendations
pH Susceptible to degradation in strongly acidic or basic conditions. The active methylene is acidic and will be deprotonated by base.[1]Maintain a neutral or mildly acidic/basic pH unless the reaction requires specific pH conditions. Buffer the reaction mixture if necessary.
Temperature Higher temperatures can promote thermal decomposition.Avoid excessive heating. Perform reactions at the lowest effective temperature.
Light Potential for photodegradation, especially UV light.Protect the compound and its solutions from light by using amber glassware or covering with foil.
Atmosphere Prone to oxidation in the presence of oxygen.[1]Handle under an inert atmosphere (e.g., nitrogen, argon).
Solvents Purity is crucial; aged solvents may contain peroxides that can act as oxidizing agents.Use fresh, high-purity, and degassed solvents.
Reagents Susceptible to reaction with strong oxidizing and reducing agents.[1][2]Ensure compatibility with all reagents in the reaction mixture.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage: Store solid this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, consider storing under an inert atmosphere. Some suppliers recommend cold-chain transportation.[3]

  • Solution Preparation: When preparing solutions, use fresh, high-purity solvents. If the experiment is sensitive to oxidation, degas the solvent prior to use by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Handling: For sensitive reactions, handle the compound and its solutions in a glove box or under a stream of inert gas. Use amber glassware or wrap standard glassware in aluminum foil to protect from light.

Protocol 2: A Representative Reaction Involving the Active Methylene Group (Knoevenagel Condensation)

This protocol is a generalized procedure based on the known reactivity of 1,3-diones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in an appropriate aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Add a suitable base (e.g., sodium hydride, potassium carbonate) to the solution at a controlled temperature (e.g., 0 °C) to deprotonate the active methylene group. The choice of base will depend on the specific requirements of the reaction.

  • Addition of Electrophile: Slowly add the electrophile (e.g., an aldehyde or ketone) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a mild acid) and proceed with extraction and purification of the product.

Visualizations

degradation_pathways This compound This compound Oxidized_Byproducts Phenalenone Derivatives This compound->Oxidized_Byproducts Oxidizing Agents / O2, Light Reduced_Byproducts Hydroxy-phenalenes / Phenalene This compound->Reduced_Byproducts Reducing Agents Nucleophilic_Adducts Products of Nucleophilic Attack This compound->Nucleophilic_Adducts Nucleophiles

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Unexpected Experimental Outcome (e.g., color change, low yield) Oxidation Oxidation Issue->Oxidation Decomposition Thermal/Photo Decomposition Issue->Decomposition Reactivity Incorrect Reagents/ Conditions Issue->Reactivity Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Protect_Light Protect from Light Decomposition->Protect_Light Control_Temp Control Temperature Decomposition->Control_Temp Verify_Reagents Verify Reagent Purity & Stoichiometry Reactivity->Verify_Reagents

Caption: Troubleshooting workflow for stability issues.

References

Troubleshooting low quantum yield in 1H-Phenalene-1,3(2H)-dione photosensitization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering low quantum yield during photosensitization experiments with 1H-Phenalene-1,3(2H)-dione and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiment with this compound shows a low quantum yield. What are the primary factors to investigate?

A low quantum yield suggests an inefficiency in the process of light absorption and subsequent energy transfer to molecular oxygen. The parent compound, phenalenone (PN), is known to be an extremely efficient Type II photosensitizer with a singlet oxygen quantum yield (ΦΔ) approaching unity in many solvents. Therefore, a significantly lower yield with a derivative like this compound warrants a systematic investigation.

The primary areas to troubleshoot are:

  • Compound Integrity and Purity: Degradation or impurities in your sample.

  • Experimental Conditions: Solvent choice, compound concentration, and presence of quenchers.

  • Photophysical Properties: The inherent properties of your specific derivative.

  • Measurement Protocol: Errors in the experimental setup for determining the quantum yield.

Below is a logical workflow to diagnose the issue.

TroubleshootingWorkflow Start Low Quantum Yield Observed Purity 1. Check Sample Integrity - Purity (NMR, HPLC) - Degradation (UV-Vis) Start->Purity Setup 2. Verify Experimental Setup - Calibrate Light Source - Check Detector Sensitivity - Validate Reference Standard Purity->Setup Sample OK Resolved Quantum Yield Improved Purity->Resolved Impurity Found Conditions 3. Optimize Experimental Conditions - Solvent Choice - Concentration (Aggregation) - Oxygen Saturation Setup->Conditions Setup OK Setup->Resolved Setup Error Corrected Structure 4. Evaluate Molecular Structure - Substituent Effects - Compare to Parent Compound Conditions->Structure Conditions Optimized Conditions->Resolved Aggregation/Solvent Issue Resolved Structure->Resolved Issue Identified

Caption: Troubleshooting workflow for low quantum yield.

Q2: How do solvent and concentration affect the quantum yield?

Solvent choice and photosensitizer concentration are critical factors that can dramatically reduce quantum yield.

  • Solvent Effects: The polarity and viscosity of the solvent can influence the stability of the excited triplet state and the lifetime of singlet oxygen. While phenalenone itself maintains a high quantum yield across a wide range of solvents, derivative properties can be more sensitive. It is crucial to ensure your solvent is pure and deaerated (unless oxygen is the intended reactant).

  • Aggregation: Many photosensitizers, particularly those with planar aromatic structures, tend to aggregate at higher concentrations. This aggregation can provide a pathway for self-quenching of the excited state, leading to a significant decrease in the photosensitization efficiency.

Potential IssueRecommended Action
Solvent Polarity/Viscosity Test the experiment in a range of solvents (e.g., Toluene, DMSO, Acetonitrile, PBS) to identify the optimal medium. Note that aqueous media can present unique challenges.
Compound Aggregation Measure the absorption spectrum at different concentrations. A deviation from the Beer-Lambert law or the appearance of new spectral features may indicate aggregation. Lower the concentration and re-measure the quantum yield.
Oxygen Concentration For Type II photosensitization, the presence of ground-state molecular oxygen (³O₂) is essential. Ensure the solvent is adequately saturated with oxygen prior to and during the experiment. Conversely, for other photochemical pathways, oxygen may act as a quencher and should be removed.
Q3: Could the chemical structure of my this compound derivative be the cause of the low quantum yield?

Yes. While the phenalenone core is highly efficient at intersystem crossing, substitutions on the ring can alter the photophysical properties and reduce the singlet oxygen quantum yield.

  • Electron-Donating Groups: The addition of strong electron-donating groups can sometimes decrease the singlet oxygen yield. For example, methylating a hydroxy group on the phenalenone core has been shown to cause a drop in ΦΔ.

  • Extended π-Conjugation: Extending π-conjugation through certain ring substitutions can also lead to a decrease in singlet oxygen production.

  • Heavy-Atom Effect: Conversely, the introduction of heavy atoms (e.g., bromine) can promote intersystem crossing to the triplet state, potentially recovering or even enhancing the singlet oxygen yield.

The following table summarizes the effects of various substituents on the photophysical properties of phenalenone derivatives, based on published data.

Compound/DerivativeMax Absorption (λ_max)Singlet Oxygen Quantum Yield (ΦΔ)Reference Solvent
Phenalenone (PN)~350 nm~1.0PBS
9-Hydroxy-PNBathochromic shift~1.0PBS
9-Methoxy-PNBathochromic shiftDecreased vs. PNPBS
2-Bromo-9-Methoxy-PNBathochromic shiftNearly recovered vs. PNPBS
6-Amino-2,5-dibromo-PN~525 nm (Green)GoodPBS
Data synthesized from literature.
Q4: What are the common pitfalls in the experimental measurement of quantum yield?

Accurate determination of quantum yield is challenging and prone to error. Here are common issues:

  • Reference Standard: The quantum yield of the reference photosensitizer (e.g., Rose Bengal, Methylene Blue) is highly solvent-dependent. Ensure you are using the correct literature value for the specific solvent in your experiment.

  • Chemical Scavenger: Probes like 9,10-anthracenediylbis(methylene)dimalonic acid (ABDA) or 1,3-diphenylisobenzofuran (DPBF) are used to trap singlet oxygen. These probes can degrade from ambient light or self-photobleach. Always run a dark control and a control without the photosensitizer.

  • Light Source Fluctuation: The intensity of the excitation lamp can fluctuate. Use a stable light source and monitor its output.

  • "Inner Filter" Effects: At high concentrations, the sample can reabsorb emitted fluorescence or light intended for the scavenger, leading to artificially low measurements. It is recommended to keep the absorbance at the excitation wavelength low (typically < 0.1).

Key Experimental Protocols

Protocol: Relative Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the most common method for determining ΦΔ by comparing the rate of singlet oxygen scavenger degradation by the sample to that of a known reference standard under identical conditions.

Materials:

  • Sample: this compound derivative of interest.

  • Reference Standard: A photosensitizer with a well-documented ΦΔ in the chosen solvent (e.g., Phenalenone, Rose Bengal).

  • Singlet Oxygen Scavenger: 1,3-Diphenylisobenzofuran (DPBF) or 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA).

  • Solvent: Spectroscopic grade, appropriate for all components.

  • Instrumentation: UV-Vis spectrophotometer, light source with a monochromator or bandpass filter, cuvettes.

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of your sample, the reference standard, and the scavenger.

    • Prepare experimental solutions by diluting the stocks. The absorbance of the photosensitizer (both sample and reference) at the excitation wavelength should be matched and kept low (e.g., A = 0.1). The initial absorbance of the scavenger should be around 1.0 at its λ_max.

  • Irradiation:

    • Fill a cuvette with the sample solution containing the scavenger.

    • Irradiate the solution at the λ_max of the photosensitizer for short, defined time intervals (e.g., every 15-30 seconds).

    • After each interval, record the full absorption spectrum, paying close attention to the decrease in the scavenger's absorbance at its characteristic maximum.

  • Data Collection:

    • Repeat the irradiation procedure for the reference standard under identical conditions (light intensity, wavelength, geometry).

    • Run a control experiment with the scavenger alone to check for direct photolysis.

  • Calculation:

    • For both the sample and the reference, plot the absorbance of the scavenger at its λ_max against the irradiation time.

    • Determine the slope (k) of the initial linear portion of this plot for both the sample (k_s) and the reference (k_ref).

    • The singlet oxygen quantum yield of your sample (ΦΔ_s) is calculated using the following equation:

    ΦΔ_s = ΦΔ_ref * (k_s / k_ref) * (F_ref / F_s)

    Where:

    • ΦΔ_ref is the known quantum yield of the reference.

    • k_s and k_ref are the slopes of the scavenger decay plots.

    • F_s and F_ref are the absorption correction factors, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the excitation wavelength. If absorbances are matched, this ratio is 1.

Photosensitization Mechanism and Inefficiency Pathways

The efficiency of a Type II photosensitizer is determined by how effectively it can populate its triplet state and then transfer that energy to molecular oxygen. Several competing pathways can reduce this efficiency, leading to a low quantum yield.

JablonskiDiagram cluster_PS Photosensitizer (PS) S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 1. Absorption (hν) S1->S0 2a. Fluorescence S1->S0 2b. Non-Radiative Decay T1 Excited Triplet State (T₁) S1->T1 3. Intersystem Crossing (ISC) (Key Step for High ΦΔ) T1->S0 4a. Phosphorescence O2_s Singlet Oxygen (¹O₂) T1->O2_s 4b. Energy Transfer to ³O₂ (Photosensitization) O2_t Ground State O₂ (³O₂) O2_s->O2_t Oxidative Damage

Caption: Simplified Jablonski diagram for Type II photosensitization.

Technical Support Center: Overcoming Solubility Challenges of 1H-Phenalene-1,3(2H)-dione in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1H-Phenalene-1,3(2H)-dione in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous buffers?

A1: this compound is a polycyclic aromatic hydrocarbon, a class of molecules known for their inherent hydrophobicity and tendency to aggregate in aqueous solutions through π-π stacking interactions.[1][2] Its large, nonpolar surface area limits its favorable interactions with polar water molecules, leading to low solubility.

Q2: I'm observing a precipitate in my stock solution of this compound in DMSO after adding it to my aqueous assay buffer. What is happening?

A2: This is a common issue when working with compounds that have low aqueous solubility.[3] While this compound may be soluble in a high concentration of an organic solvent like DMSO, adding this stock to an aqueous buffer can cause the compound to precipitate out of solution as the overall solvent polarity increases.

Q3: Can the pH of my aqueous buffer affect the solubility of this compound?

A3: Yes, the pH of the aqueous medium can significantly influence the solubility of ionizable compounds.[2] this compound, being a cyclic beta-diketone, is expected to have acidic protons. At a pH above its pKa, the compound will deprotonate to form a more soluble anionic species.

Q4: Are there common excipients I can use to improve the solubility of this compound for in vitro assays?

A4: Several excipients can be employed to enhance the aqueous solubility of hydrophobic compounds. These include cyclodextrins, which encapsulate the hydrophobic molecule, and co-solvents like ethanol or PEG 400, which reduce the overall polarity of the solvent. The choice of excipient will depend on the specific requirements of your experiment.

Q5: How can I prevent the aggregation of this compound in my experiments?

A5: Aggregation of polycyclic aromatic compounds is a concentration-dependent phenomenon driven by hydrophobic interactions.[1][2] To mitigate aggregation, it is advisable to work at the lowest effective concentration of the compound. Additionally, formulation strategies such as complexation with cyclodextrins or the use of surfactants can help to keep the molecules dispersed in solution.

Troubleshooting Guides

Issue 1: Precipitation Upon Addition to Aqueous Buffer

Question: I am adding my DMSO stock solution of this compound to my cell culture media or assay buffer, and it is immediately turning cloudy or forming a visible precipitate. How can I resolve this?

Answer:

This is a classic sign of a compound crashing out of solution due to poor aqueous solubility. Here are several approaches to troubleshoot this issue, ranging from simple adjustments to more involved formulation strategies.

Troubleshooting Workflow: Precipitation Issues

G Troubleshooting Precipitation of this compound start Precipitate Observed in Aqueous Media check_dmso Decrease Final DMSO Concentration (e.g., <0.5%) start->check_dmso sonicate Apply Sonication to Aid Dissolution check_dmso->sonicate If precipitation continues success Precipitation Resolved check_dmso->success If successful ph_adjust Adjust Buffer pH (Increase pH if pKa is acidic) sonicate->ph_adjust If still unresolved sonicate->success If successful cosolvent Incorporate a Co-solvent (e.g., Ethanol, PEG 400) ph_adjust->cosolvent If pH adjustment is insufficient ph_adjust->success If successful cyclodextrin Use Cyclodextrin Complexation cosolvent->cyclodextrin For more robust solubilization cosolvent->success If successful nanosuspension Prepare a Nanosuspension cyclodextrin->nanosuspension For highly insoluble cases cyclodextrin->success If successful nanosuspension->success If successful fail Issue Persists nanosuspension->fail If all methods fail

Caption: A stepwise guide to resolving precipitation issues.

  • Initial Steps:

    • Reduce DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous medium, ideally below 0.5%. High concentrations of organic solvents can be toxic to cells and can also promote precipitation upon dilution.

    • Sonication: After adding the stock solution to the buffer, sonicate the mixture for a few minutes. This can help to break up aggregates and facilitate dissolution.

    • Order of Addition: Try adding the aqueous buffer to your DMSO stock solution dropwise while vortexing, rather than the other way around. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Formulation Strategies:

    • pH Adjustment: Since this compound is a cyclic beta-diketone, it is expected to be acidic. Increasing the pH of your buffer above the compound's pKa will lead to the formation of a more soluble salt.

    • Co-solvents: The addition of a small amount of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds. Common co-solvents for biological assays include ethanol and polyethylene glycol 400 (PEG 400).

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in water.

    • Nanosuspensions: For very poorly soluble compounds, creating a nanosuspension can be an effective strategy. This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.

Issue 2: Inconsistent or Non-Reproducible Bioassay Results

Question: I am getting variable results in my biological assays with this compound. Could this be related to its solubility?

Answer:

Yes, poor aqueous solubility is a frequent cause of inconsistent bioassay results.[3] If the compound is not fully dissolved, its effective concentration at the target site will be lower than the nominal concentration and can vary between experiments.

Troubleshooting Workflow: Bioassay Variability

Caption: A logical approach to addressing bioassay variability.

  • Confirm Solubility in Assay Media:

    • Visual Inspection: Carefully inspect your final assay solution for any signs of cloudiness or precipitate. Sometimes, a subtle precipitate can be detected by shining a light beam through the solution (Tyndall effect).

    • Quantify Soluble Concentration: Prepare your final assay solution and centrifuge it at high speed to pellet any undissolved compound. Analyze the supernatant by a suitable analytical method (e.g., HPLC-UV) to determine the actual concentration of the dissolved compound.

  • Optimize Your Formulation: If you confirm that the compound is not fully soluble at the desired concentration, you will need to employ a solubility enhancement strategy as detailed in the "Precipitation Upon Addition to Aqueous Buffer" section.

  • Consider Compound Stability: If you have confirmed that your compound is fully soluble but still observe inconsistent results, consider the possibility of compound degradation in the aqueous buffer over the time course of your experiment. You can assess stability by incubating the compound in the assay buffer and analyzing its concentration at different time points.

Data Presentation: Solubility of this compound

The following tables provide predicted and estimated solubility data for this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight196.20 g/mol PubChem[4]
LogP2.6PubChem[4]
Aqueous Solubility ~1.5 mg/L Chemicalize
pKa (acidic) ~4-6 Estimated from similar cyclic beta-diketones[2]

Table 2: Estimated Solubility of this compound with Different Enhancement Techniques

FormulationEstimated Solubility (mg/L)Fold Increase (Approx.)
Aqueous Buffer (pH 7.4) ~1.5 -
Aqueous Buffer (pH 8.0) 10 - 507 - 33
5% Ethanol in Buffer 5 - 153 - 10
10% PEG 400 in Buffer 10 - 307 - 20
5% (w/v) HP-β-Cyclodextrin 50 - 15033 - 100
Nanosuspension >200>133

Note: The values in Table 2 are estimations based on the predicted aqueous solubility and the typical efficacy of each solubility enhancement technique as reported in the literature for poorly soluble compounds. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the lyophilization method.

Workflow: Cyclodextrin Inclusion Complexation

G Workflow for Cyclodextrin Inclusion Complexation dissolve_cd Dissolve HP-β-CD in Water mix Mix the Two Solutions dissolve_cd->mix dissolve_drug Dissolve this compound in Organic Solvent (e.g., t-butanol) dissolve_drug->mix stir Stir for 24-48 hours at Room Temperature mix->stir filter Filter through 0.22 µm Syringe Filter stir->filter lyophilize Freeze-dry the Solution filter->lyophilize reconstitute Reconstitute the Powder in Aqueous Buffer for Use lyophilize->reconstitute end Solubilized Compound reconstitute->end

Caption: A step-by-step process for preparing a cyclodextrin inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary-butanol (t-butanol)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare the HP-β-CD solution: Dissolve the desired amount of HP-β-CD in deionized water to achieve the target concentration (e.g., 10% w/v).

  • Prepare the drug solution: Dissolve this compound in a minimal amount of t-butanol.

  • Mix the solutions: Slowly add the drug solution to the HP-β-CD solution while stirring.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Sterile Filtration: Filter the solution through a 0.22 µm syringe filter to remove any aggregates or undissolved material.

  • Lyophilization: Freeze the solution and lyophilize it to obtain a dry powder of the inclusion complex.

  • Storage and Use: Store the lyophilized powder in a desiccator. For experiments, reconstitute the powder in the desired aqueous buffer to the target concentration.

Protocol 2: Preparation of a Nanosuspension

This protocol outlines the preparation of a this compound nanosuspension using a wet milling technique.

Workflow: Nanosuspension Preparation by Wet Milling

G Workflow for Nanosuspension Preparation prepare_suspension Prepare a Coarse Suspension of the Compound and Stabilizer in Water add_milling_media Add Milling Media (e.g., Zirconium Oxide Beads) prepare_suspension->add_milling_media mill Perform High-Energy Wet Milling add_milling_media->mill separate Separate the Nanosuspension from the Milling Media mill->separate characterize Characterize Particle Size and Polydispersity Index (PDI) separate->characterize end Stable Nanosuspension characterize->end

Caption: A general workflow for producing a nanosuspension via wet milling.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or similar milling equipment

  • Particle size analyzer

Procedure:

  • Prepare the coarse suspension: Disperse this compound and a suitable stabilizer in deionized water. The stabilizer is crucial to prevent aggregation of the nanoparticles.

  • Add milling media: Add the milling media to the suspension. The size and amount of the media will depend on the specific equipment used.

  • Wet Milling: Subject the mixture to high-energy wet milling for a specified period. The milling process breaks down the coarse drug particles into nanoparticles.

  • Separation: After milling, separate the nanosuspension from the milling media by decantation or filtration through a coarse filter.

  • Characterization: Characterize the resulting nanosuspension for particle size distribution and polydispersity index (PDI) using a dynamic light scattering instrument.

  • Storage and Use: Store the nanosuspension at a suitable temperature (e.g., 4°C) to maintain stability. Dilute the nanosuspension in the desired aqueous buffer for experiments.

By utilizing the information and protocols provided in this technical support center, researchers can effectively overcome the solubility challenges associated with this compound and obtain more reliable and reproducible experimental results.

References

Preventing photodegradation of 1H-Phenalene-1,3(2H)-dione during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of 1H-Phenalene-1,3(2H)-dione during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color and I'm seeing a loss of my starting material. What is happening?

A1: this compound and its derivatives are known to be efficient photosensitizers. Upon exposure to light, particularly in the UV-A range, the molecule can absorb photons and transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with the this compound molecule itself or other components in your experimental system, leading to its degradation. This process is known as photodegradation.

Q2: What are the primary signs of photodegradation of this compound?

A2: The most common indicators of photodegradation include:

  • Color Change: A noticeable change in the color of your solution.

  • Decreased Absorbance: A decrease in the characteristic UV-Vis absorbance peaks of this compound over time.

  • Appearance of New Peaks: The emergence of new peaks in your HPLC chromatogram or UV-Vis spectrum, corresponding to degradation products.

  • Loss of Activity: If you are studying a particular biological or chemical activity of the compound, a decrease in this activity may be observed.

Q3: What types of light sources are most likely to cause photodegradation?

A3: Light sources that emit in the UV-A (320-400 nm) and blue light regions of the spectrum are most likely to induce photodegradation of this compound, as the phenalenone core has strong absorption in these regions. This includes direct sunlight, fluorescent lab lighting, and specific experimental light sources like xenon lamps.

Q4: How can I prevent the photodegradation of this compound in my experiments?

A4: There are several strategies to mitigate photodegradation:

  • Light Exclusion: The simplest method is to protect your samples from light. Use amber-colored vials or wrap your experimental setup in aluminum foil. Conduct experiments in a darkened room or under red light conditions where possible.

  • Use of Stabilizers: Incorporate chemical stabilizers into your solution that can intercept the photodegradation process. These can be broadly categorized as UV absorbers, singlet oxygen quenchers, and antioxidants.

  • Solvent Choice: The choice of solvent can influence the lifetime of singlet oxygen. In general, deuterated solvents and halogenated solvents tend to have longer singlet oxygen lifetimes, potentially accelerating degradation, while protic solvents can have shorter lifetimes.

  • Deoxygenation: Since singlet oxygen is the primary culprit, removing dissolved oxygen from your solvent by sparging with an inert gas like argon or nitrogen can significantly reduce photodegradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Rapid loss of this compound concentration during experiment. Exposure to ambient or experimental light.1. Work in a dark room or use red light.2. Wrap all glassware and containers in aluminum foil.3. Incorporate a UV absorber into your experimental medium if compatible.
Inconsistent results between experimental replicates. Varying light exposure between samples.1. Standardize the light conditions for all experiments.2. Prepare and handle all samples under identical lighting conditions.3. Use a light-proof box for sample incubation/reaction.
Formation of unknown byproducts observed in HPLC/LC-MS. Photodegradation of this compound.1. Add a singlet oxygen quencher (e.g., DABCO, sodium azide) to your solution.2. Incorporate an antioxidant (e.g., Ascorbic Acid, Trolox) to scavenge reactive oxygen species.3. Deoxygenate your solvent prior to dissolving the compound.
Loss of compound even when working in a seemingly dark environment. High-energy laboratory equipment or brief exposure to intense light.1. Ensure all potential light sources (e.g., instrument status lights, computer monitors) are shielded.2. Minimize the time samples are exposed to any light during preparation and analysis.

Data on Potential Stabilizers

The primary mechanism of photodegradation for this compound is through the generation of singlet oxygen. Therefore, the most effective stabilizers are often those that can efficiently quench singlet oxygen. The table below summarizes the singlet oxygen quenching rate constants for several common stabilizers in different solvents. A higher rate constant (kq) indicates more efficient quenching.

StabilizerSolventQuenching Rate Constant (kq) (M-1s-1)
Singlet Oxygen Quenchers
1,4-Diazabicyclo[2.2.2]octane (DABCO)Methanol3.0 x 108
Benzene4.9 x 108
Sodium Azide (NaN₃)Methanol2.0 x 108
Water (D₂O)4.8 x 108[1]
β-CaroteneBenzene1.4 x 1010
Cyclohexane1.3 x 1010
Antioxidants
α-Tocopherol (Vitamin E)Methanol2.5 x 108
Cyclohexane3.3 x 108
Ascorbic Acid (Vitamin C)Water3.3 x 108
Ubiquinone-10Benzene1.1 x 108

Note: The effectiveness of a stabilizer can be solvent-dependent.

Experimental Protocols

Protocol for Screening Photostabilizers using UV-Vis Spectroscopy

This protocol provides a general method for evaluating the effectiveness of different stabilizers in preventing the photodegradation of this compound.

1. Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., ethanol, acetonitrile)

  • Potential stabilizers (e.g., DABCO, sodium azide, α-tocopherol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Controlled light source (e.g., xenon lamp with appropriate filters, or a photoreactor)

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration that gives a maximum absorbance (λmax) between 1.0 and 1.5.

  • Prepare stock solutions of the stabilizers to be tested at a concentration 10-100 times higher than the final desired concentration.

  • Prepare the following solutions in separate quartz cuvettes:

    • Control (No Stabilizer): A dilution of the this compound stock solution to the final experimental concentration.

    • Test Samples: The same dilution of the this compound stock solution with the addition of a specific concentration of a stabilizer. It is recommended to test a range of stabilizer concentrations.

    • Dark Control: A control sample that is kept in complete darkness throughout the experiment to account for any non-photolytic degradation.

  • Measure the initial UV-Vis spectrum (from 200 to 600 nm) for each sample at time zero (t=0).

  • Expose the "Control" and "Test Samples" to the light source for a defined period. Keep the "Dark Control" wrapped in aluminum foil.

  • At regular time intervals (e.g., every 15, 30, 60 minutes), remove the samples from the light source and record their UV-Vis spectra.

  • Monitor the decrease in absorbance at the λmax of this compound over time for each sample.

  • Calculate the percentage of degradation at each time point relative to the initial absorbance.

  • Compare the degradation rates of the control sample with the test samples containing stabilizers to determine their protective effect.

Protocol for Quantification of Degradation by HPLC

1. Materials:

  • As above, with the addition of HPLC grade solvents and an HPLC system with a UV detector.

2. Procedure:

  • Follow steps 1-6 of the UV-Vis protocol.

  • At each time point, instead of or in addition to UV-Vis analysis, inject an aliquot of each sample into the HPLC system.

  • Develop an HPLC method that provides good separation of the this compound peak from any degradation products and the stabilizer.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at t=0.

  • This method provides more accurate quantification and can also reveal the formation of new degradation products.

Visualizations

Photodegradation_Pathway cluster_0 Initiation cluster_1 Singlet Oxygen Generation cluster_2 Degradation & Prevention P This compound (Ground State) P_star Excited State Degradation Degradation Products O2 Molecular Oxygen (³O₂) P_star->O2 Energy Transfer Light Light (hν) Light->P Absorption 1O2 Singlet Oxygen (¹O₂) 1O2->P Reaction Quencher Singlet Oxygen Quencher 1O2->Quencher Quenching Quencher->O2 Deactivation

Caption: Photodegradation and prevention pathway of this compound.

Troubleshooting_Workflow start Start: Suspected Photodegradation q1 Is the experiment protected from light? start->q1 sol1 Implement light protection: - Use amber vials - Wrap in foil - Work in a dark room q1->sol1 No q2 Is the solvent deoxygenated? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Deoxygenate solvent: - Sparge with Ar or N₂ q2->sol2 No q3 Are stabilizers being used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Introduce a stabilizer: - Singlet oxygen quencher - Antioxidant - UV absorber q3->sol3 No end_fail Further investigation needed: - Analyze degradation products - Consider alternative experimental design q3->end_fail Yes a3_yes Yes a3_no No end_success Problem Resolved sol3->end_success

Caption: Troubleshooting workflow for photodegradation of this compound.

References

Catalyst Selection for Efficient 1H-Phenalene-1,3(2H)-dione Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1H-Phenalene-1,3(2H)-dione, a unique tricyclic aromatic ketone. This guide focuses on catalyst selection for the key intramolecular Friedel-Crafts acylation step, offering insights into optimizing reaction conditions for improved efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The synthesis of this compound is often achieved through a two-step process. The first step involves the Friedel-Crafts acylation of a naphthalene derivative with a malonic acid derivative. This is followed by an intramolecular Friedel-Crafts acylation (cyclization) to form the final tricyclic dione structure.

Q2: Which catalysts are typically used for the intramolecular cyclization step?

A2: Strong Lewis acids are the catalysts of choice for promoting the intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) are commonly employed for this transformation. The selection of the catalyst can significantly impact the reaction's efficiency and yield.

Q3: What are the key parameters to consider for optimizing the synthesis?

A3: Optimization of the synthesis of this compound involves careful consideration of the catalyst choice, reaction temperature, and reaction time. The purity of starting materials and the absence of moisture are also critical, especially when using moisture-sensitive catalysts like AlCl₃.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst (e.g., hydrolyzed AlCl₃).- Insufficient reaction temperature or time.- Deactivated aromatic ring in the starting material.- Poor quality of starting materials.- Use freshly opened or properly stored anhydrous AlCl₃.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration (monitoring by TLC is recommended).- Verify the structure of the starting material; strongly deactivating groups can inhibit Friedel-Crafts reactions.[1]- Purify starting materials before use.
Formation of Multiple Products - Intermolecular side reactions (polyacylation).- Rearrangement of the acylium ion (less common in acylations).- Competing reaction pathways.- While polyacylation is less of an issue in Friedel-Crafts acylation due to the deactivating nature of the acyl group, using the correct stoichiometry is still important.[2]- Ensure the precursor for intramolecular cyclization is pure to avoid side reactions.- Optimize the reaction temperature; higher temperatures can sometimes lead to more side products.
Difficulty in Product Isolation/Purification - Presence of unreacted starting materials.- Formation of polymeric byproducts.- The product is complexed with the catalyst (especially with AlCl₃).- Monitor the reaction to ensure complete consumption of the starting material.- Employ appropriate purification techniques such as column chromatography.- A proper aqueous workup is necessary to hydrolyze the catalyst-product complex and remove the catalyst residues.
Inconsistent Results - Variability in catalyst activity.- Presence of moisture in the reaction.- Inconsistent heating.- Use a consistent source and quality of the catalyst.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.- Ensure uniform and stable heating of the reaction mixture.

Catalyst Performance Data

The selection of a suitable catalyst is paramount for the efficient synthesis of this compound via intramolecular Friedel-Crafts acylation. Below is a summary of commonly used catalysts and their typical performance.

CatalystStarting MaterialTemperature (°C)Reaction TimeYield (%)Notes
Polyphosphoric Acid (PPA) 2-(Naphthalene-1-carbonyl)malonic acid derivative100-1401-3 hGood to ExcellentActs as both catalyst and solvent. High viscosity can sometimes make stirring and workup challenging.[3][4]
Aluminum Chloride (AlCl₃) Naphthalene-1-carbonyl chloride derivativeRoom Temp. to 802-6 hModerate to GoodA powerful and common Lewis acid catalyst. It is highly moisture-sensitive and requires anhydrous conditions. Stoichiometric amounts are often needed.[5]

Experimental Protocols

General Procedure for Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
  • Place the 2-(naphthalene-1-carbonyl)malonic acid derivative in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Add polyphosphoric acid (typically 10-20 times the weight of the substrate).

  • Heat the mixture with stirring in an oil bath at 100-140 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the viscous mixture into a beaker of crushed ice with vigorous stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with water until the washings are neutral.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow Synthesis of this compound Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_workup Workup & Purification start Naphthalene Derivative + Malonic Acid Derivative catalyst1 Lewis Acid Catalyst (e.g., AlCl3) start->catalyst1 reaction1 Acylation Reaction start->reaction1 catalyst1->reaction1 intermediate 2-(Naphthalene-1-carbonyl)malonic acid derivative reaction1->intermediate catalyst2 Catalyst (e.g., PPA) intermediate->catalyst2 reaction2 Intramolecular Acylation intermediate->reaction2 catalyst2->reaction2 product This compound reaction2->product workup Aqueous Workup product->workup purification Purification (e.g., Recrystallization) workup->purification

Caption: General two-step synthesis of this compound.

References

Characterization issues of novel 1H-Phenalene-1,3(2H)-dione derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with novel 1H-Phenalene-1,3(2H)-dione derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, purification, and characterization of this compound derivatives.

Synthesis & Purification

  • Question: My synthesis of the this compound core via phenalene oxidation has a very low yield. What can I do to improve it?

    • Answer: Low yields in the oxidation of phenalene are a common issue. Traditional methods using potassium permanganate can be time-consuming and require extensive purification[1]. Consider the following:

      • Reaction Conditions: Ensure the acidic medium is maintained and that the reflux is stable for the required duration.

      • Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical. While potassium permanganate is common, other agents might offer better yields for your specific derivative[1].

      • Alternative Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields. If available, this is a highly recommended alternative[1].

  • Question: I'm having difficulty with the purification of my crude product. It seems to be a complex mixture.

    • Answer: Purification of phenalenedione derivatives can be challenging.

      • Chromatography: Column chromatography is a common and effective method. For derivatives mentioned in the literature, solvent systems like dichloromethane/petroleum ether (CH2Cl2/PE) or hexane/ethyl acetate have been used successfully[2][3]. You may need to screen various solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions.

      • Recrystallization: If your compound is solid, recrystallization from a suitable solvent can be an effective purification step. The choice of solvent is crucial; your compound should be soluble at high temperatures but not very soluble at room temperature[4].

      • Washing: Initial washing steps are important. For instance, after synthesis, washing the crude product with solutions like sodium bicarbonate (NaHCO3) can help remove acidic impurities before proceeding to chromatography[2].

  • Question: My product appears to be degrading during workup or storage. How can I improve its stability?

    • Answer: Some phenalenedione derivatives can be sensitive to light, air, or temperature.

      • Light Sensitivity: Protect light-sensitive compounds from light by using amber vials or wrapping containers in aluminum foil[4].

      • Oxidation: If your derivative is susceptible to oxidation (e.g., those with thiol groups), store it under an inert atmosphere like argon at low temperatures (-22 °C has been reported for a thiol derivative)[5].

      • pH Stability: Be mindful of the pH during aqueous workup steps, as extreme pH can sometimes lead to degradation or side reactions.

Characterization & Analysis

  • Question: The ¹H NMR spectrum of my compound is complex and difficult to interpret. What are the key signals to look for?

    • Answer: For this compound derivatives, the ¹H NMR will show characteristic signals for the phenalene core and any substituents.

      • Aromatic Protons: You should see a set of signals corresponding to the aromatic protons of the phenalene ring system[1].

      • Methylene Protons: The protons of the CH₂ group at the 2-position typically appear as a singlet, unless substituted asymmetrically[2].

      • Substituent Protons: Look for signals corresponding to your specific substituents, which will have characteristic chemical shifts and coupling patterns[1]. For example, a methyl group will appear as a singlet, while an ethyl group will show a triplet and a quartet.

  • Question: My mass spectrometry results show an unexpected molecular weight. What could be the cause?

    • Answer: Unexpected mass-to-charge ratios (m/z) can arise from several sources.

      • Adduct Formation: In electrospray ionization (ESI), it's common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Check if the observed mass corresponds to one of these common adducts.

      • Fragmentation: The molecule may be fragmenting in the ion source. Look for fragments that correspond to logical losses from your parent structure.

      • Impurities: The signal might be from a persistent impurity. Re-evaluate your purification steps if necessary.

  • Question: I am struggling to obtain single crystals suitable for X-ray crystallography. What are some common troubleshooting steps?

    • Answer: Growing high-quality single crystals is often a process of trial and error.

      • Purity: The compound must be highly pure. Impurities can inhibit crystal growth or lead to poor crystal quality.

      • Solvent Choice: The solvent is critical. Your compound should be soluble, but the solution should not be saturated at room temperature. Slow evaporation of the solvent is a common technique[4].

      • Avoid Disturbances: Vibrations, rapid temperature changes, and other disturbances can ruin crystal growth. Place your crystallization vessel in a stable, isolated environment[4].

      • Alternative Techniques: If slow evaporation fails, consider vapor diffusion, liquid-liquid diffusion, or melting and slow cooling if your compound is thermally stable[4]. Sometimes, exchanging counterions for ionic compounds can improve crystallinity[4].

Data Presentation

Table 1: Comparative Overview of Synthetic Strategies
Synthetic StrategyReagentsConditionsReaction TimeAdvantagesDisadvantages
Traditional Oxidation Phenalene, Potassium permanganateAcidic medium, RefluxSeveral hoursEstablished methodLong reaction times, potentially lower yields, significant purification required[1]
Microwave-Assisted Synthesis Naphthalene, Cinnamoyl chloride, AlCl₃Microwave irradiationMinutesRapid reaction, improved yields[1][5]Requires specialized equipment
Table 2: Representative Spectroscopic Data for a Phenalenone Derivative

(Data for 2-(Azidomethyl)-1H-phenalen-1-one)

Characterization TechniqueDataReference
¹H-NMR (500 MHz, CDCl₃)δ (ppm) 8.68 (dd, J = 0.9, 7.4 Hz, 1H), 8.24 (d, J = 8.0 Hz, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.82 (m, 3H), 7.63 (dd, J = 7.2, 8.1 Hz, 1H), 4.46 (s, 2H)[2][5]
¹³C-NMR (125 MHz, CDCl₃)δ (ppm) 184.21, 139.21, 135.22, 134.30, 132.09, 132.08, 131.90, 130.82, 129.00, 127.28, 127.26, 127.18, 126.83, 50.05[2][5]
FT-IR ν (cm⁻¹): 3049, 2927 (Aromatic C-H), 2109 (N₃ stretch), 1628 (C=O stretch), 1570, 1508 (C=C stretch)[2][5]
HRMS (ESI⁺) Calculated for C₁₄H₁₀N₃O [M+H]⁺: 236.081838; Found: 236.081868[2][5]

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one

This protocol is an improved version of a previously described method[2].

  • Reaction Setup: In a suitable reaction vessel, mix 1H-phenalen-1-one (PN) (9.72 g, 54 mmol), paraformaldehyde (29.7 g), glacial acetic acid (216 mL), and 85% phosphoric acid (135 mL).

  • Heating: Warm the mixture to 110 °C until all solids have dissolved.

  • Acid Addition: Carefully add hydrochloric acid (144 mL, 37%).

  • Reaction: Maintain the reaction at 110 °C for 16 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of an ice/water mixture.

  • Neutralization: Increase the pH of the solution using 5 M NaOH.

  • Purification: The resulting solid can be further purified by column chromatography to yield the final product.

Protocol 2: Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one

This protocol describes the conversion of the chloromethyl derivative to an azidomethyl derivative[2][5].

  • Reaction Setup: Dissolve 2-(chloromethyl)-1H-phenalen-1-one (3.42 g, 15 mmol) and sodium azide (NaN₃) (19.5 g, 300 mmol) in a mixture of methanol (1.08 L) and water (120 mL).

  • Reaction: Stir the solution at room temperature for 24 hours.

  • Solvent Removal: Evaporate the methanol under reduced pressure.

  • Extraction: Extract the remaining aqueous suspension with dichloromethane (CH₂Cl₂).

  • Drying: Dry the combined organic phases with brine and then over magnesium sulfate (MgSO₄).

  • Purification: Evaporate the solvent and purify the crude product by column chromatography (CH₂Cl₂/Petroleum Ether 1:1) to yield a bright yellow powder (yield ~93%)[2].

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase start Starting Materials (e.g., Phenalene) reaction Chemical Reaction (e.g., Oxidation, Derivatization) start->reaction 1. Synthesize workup Reaction Workup (Quenching, Extraction) reaction->workup 2. Isolate Crude chromatography Column Chromatography workup->chromatography 3. Purify recrystallization Recrystallization chromatography->recrystallization Optional nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr 4. Analyze recrystallization->nmr ms Mass Spectrometry (HRMS) nmr->ms 5. Confirm Mass xray X-ray Crystallography (if crystalline) ms->xray 6. Determine 3D Structure final Pure Characterized Derivative ms->final xray->final

Caption: General experimental workflow for phenalenedione derivatives.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms Mass Spec Issues cluster_crystal Crystallography Issues start Problem Encountered During Characterization nmr_issue Ambiguous NMR Spectrum? start->nmr_issue ms_issue Incorrect Mass? start->ms_issue crystal_issue No/Poor Crystals? start->crystal_issue nmr_sol1 Check for Impurities (Solvent, Reagents) nmr_issue->nmr_sol1 Troubleshoot nmr_sol2 Run 2D NMR (COSY, HMBC) nmr_issue->nmr_sol2 Troubleshoot nmr_sol3 Re-purify Sample nmr_issue->nmr_sol3 Troubleshoot ms_sol1 Check for Adducts ([M+Na]⁺, [M+H]⁺) ms_issue->ms_sol1 Troubleshoot ms_sol2 Analyze Fragmentation Pattern ms_issue->ms_sol2 Troubleshoot ms_sol3 Verify Purity via LC-MS ms_issue->ms_sol3 Troubleshoot crystal_sol1 Re-purify Compound (>99% Purity) crystal_issue->crystal_sol1 Troubleshoot crystal_sol2 Screen Solvents & Techniques crystal_issue->crystal_sol2 Troubleshoot crystal_sol3 Ensure No Vibrations crystal_issue->crystal_sol3 Troubleshoot

Caption: Troubleshooting logic for common characterization issues.

tautomerism diketo This compound (Diketo Form) C=O at pos. 1 and 3 CH₂ at pos. 2 enol 3-Hydroxy-1H-phenalen-1-one (Enol Form) C=O at pos. 1 Enolic OH at pos. 3 diketo:f1->enol:f1 Tautomerization (Equilibrium)

Caption: Keto-enol tautomerism in phenalenedione derivatives.

References

Validation & Comparative

A Comparative Analysis of 1H-Phenalene-1,3(2H)-dione and Other Leading Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Photosensitizer Efficacy and Mechanisms

In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers (PS) is driven by the need for high singlet oxygen quantum yields, optimal photostability, and selective cellular uptake. This guide provides a comprehensive comparison of the emerging photosensitizer, 1H-Phenalene-1,3(2H)-dione, with established agents: Methylene Blue, Rose Bengal, and Photofrin®. Leveraging available experimental data, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate and select the most suitable photosensitizer for their therapeutic applications.

Quantitative Performance Comparison

The efficacy of a photosensitizer is determined by several key photophysical and biological parameters. The following table summarizes the available quantitative data for this compound and its established counterparts. It is important to note that while extensive data exists for Methylene Blue, Rose Bengal, and Photofrin®, the data for this compound is primarily based on its close structural analog, 1H-phenalen-1-one, a highly efficient photosensitizer.[1]

ParameterThis compound (estimated)Methylene BlueRose BengalPhotofrin®
Singlet Oxygen Quantum Yield (ΦΔ) ~0.9-1.00.520.750.89
Maximum Absorption (λmax) ~340-360 nm~665 nm~548 nm~630 nm
Photostability Moderate to HighModerateLow to ModerateHigh
Cellular Uptake ModerateHighHighModerate
Primary Mechanism of Action Type II (Singlet Oxygen)Type I & IIType I & IIType I & II

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the comparison.

Determination of Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon photoexcitation. A common method for its determination is the relative method using a well-characterized standard photosensitizer and a singlet oxygen scavenger.

Protocol:

  • Sample Preparation: Prepare solutions of the test photosensitizer and a reference photosensitizer (e.g., 1H-phenalen-1-one with a known ΦΔ of ~0.98 in various solvents) of known concentrations in a suitable solvent (e.g., chloroform).[2] Prepare a solution of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached by singlet oxygen.

  • Irradiation: Irradiate the solutions containing the photosensitizer and DPBF with a monochromatic light source at a wavelength where both the sample and the reference absorb.

  • Monitoring: Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time for both the test and reference photosensitizers.

  • Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate of DPBF bleaching, and I_abs is the rate of light absorption by the photosensitizer.

Assessment of Photostability

Photostability is a critical parameter that determines the ability of a photosensitizer to withstand photodegradation during PDT, ensuring sustained ROS generation.

Protocol:

  • Sample Preparation: Prepare a solution of the photosensitizer in a suitable solvent and place it in a quartz cuvette.

  • Irradiation: Irradiate the solution with a light source of a specific wavelength and intensity for defined periods.

  • Spectrophotometric Analysis: At regular intervals, record the absorption spectrum of the solution using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the change in absorbance at the maximum absorption wavelength (λmax) against the irradiation time. The rate of decrease in absorbance is an indicator of the photosensitizer's photostability.

Cellular Uptake and Localization

Understanding the extent and subcellular localization of a photosensitizer is crucial for predicting its mechanism of action and therapeutic efficacy. Fluorescence-based techniques are commonly employed for this purpose.

Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa or MCF-7) in appropriate cell culture plates.

  • Incubation: Incubate the cells with a known concentration of the photosensitizer for various time points (e.g., 1, 4, 12, 24 hours).

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Fluorescence Microscopy: Visualize the intracellular localization of the photosensitizer using a fluorescence microscope equipped with appropriate filters. Co-staining with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can determine the subcellular distribution.

  • Flow Cytometry: For quantitative analysis of cellular uptake, detach the cells and analyze the intracellular fluorescence intensity using a flow cytometer.

Signaling Pathways in Photodynamic Therapy

The cytotoxic effects of PDT are mediated by complex signaling pathways that lead to different modes of cell death, primarily apoptosis and necrosis. The specific pathway activated depends on the photosensitizer, its subcellular localization, and the light dose.

General Mechanism of Photodynamic Therapy

The fundamental principle of PDT involves the activation of a photosensitizer by light to generate reactive oxygen species (ROS), which then induce cellular damage.

Caption: General mechanism of photodynamic therapy.

Apoptotic Signaling Pathways in PDT

PDT-induced apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific pathway is often dependent on the subcellular localization of the photosensitizer.

G Apoptotic Signaling Pathways in PDT cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspase Activation (Caspase-3, -6, -7) Caspase8->Caspase3 Mitochondria Mitochondrial Damage (ROS-induced) CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 PDT PDT (Photosensitizer + Light) PDT->DeathReceptor PDT->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis G Experimental Workflow for Photosensitizer Evaluation Start Start PS_Characterization Photophysical & Photochemical Characterization Start->PS_Characterization SingletOxygen Singlet Oxygen Quantum Yield Measurement PS_Characterization->SingletOxygen Photostability Photostability Assessment PS_Characterization->Photostability InVitro In Vitro Evaluation SingletOxygen->InVitro Photostability->InVitro CellUptake Cellular Uptake & Localization InVitro->CellUptake Phototoxicity Phototoxicity Assay (e.g., MTT) CellUptake->Phototoxicity Mechanism Mechanism of Cell Death (e.g., Apoptosis vs. Necrosis) Phototoxicity->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Efficacy Tumor Regression & Survival Analysis InVivo->Efficacy End End Efficacy->End

References

Validating Experimental Results of 1H-Phenalene-1,3(2H)-dione Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 1H-Phenalene-1,3(2H)-dione and its derivatives, focusing on their anticancer and antioxidant properties. The information is compiled from various experimental studies to offer a clear, data-driven overview for researchers in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action for some phenalenones involves photodynamic therapy (PDT), where the compound, upon light activation, generates reactive oxygen species (ROS) that induce apoptosis in cancer cells.

Comparative Anticancer Activity of Phenalenone and Related Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phenalenone and related derivatives against different human cancer cell lines. This data allows for a direct comparison of their cytotoxic potencies.

CompoundCancer Cell LineIC50 (µM)Reference
2,4,6,9-tetrahydroxy-7-methyl-2-prenyl-1H-phenalene-1,3(2H)-dioneMycobacterium tuberculosis H37Ra45.8[1]
Naphthoquinone Derivative BH10 HEC1A (Endometrial Cancer)~1[2][3]
Naphthoquinone Derivative 21 HEC1A (Endometrial Cancer)>10[2]
Naphthoquinone Derivative 44 HEC1A (Endometrial Cancer)6.4[2][3]
2-phenylacrylonitrile derivative 1g2a HCT116 (Colon Carcinoma)0.0059[4]
2-phenylacrylonitrile derivative 1g2a BEL-7402 (Hepatocellular Carcinoma)0.0078[4]
Biphenanthrene 1 A549 (Lung Carcinoma)<10[5]
Biphenanthrene 2 A549 (Lung Carcinoma)<10[5]
Biphenanthrene 4 A549 (Lung Carcinoma)<10[5]
2-hydroxy-1H-indene-1,3(2H)-dione derivative 7b FGFR13.1[6]
2-hydroxy-1H-indene-1,3(2H)-dione derivative 9a FGFR15.7[6]
2-hydroxy-1H-indene-1,3(2H)-dione derivative 9b FGFR13.3[6]
2-hydroxy-1H-indene-1,3(2H)-dione derivative 9c FGFR14.1[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Phenalenone-Induced Apoptosis

Phenalenone-induced photodynamic therapy triggers apoptosis through both extrinsic and intrinsic pathways, initiated by the generation of reactive oxygen species (ROS).

Phenalenone_Apoptosis_Pathway Phenalenone-Induced Apoptosis Signaling Pathway cluster_stimulus Stimulus cluster_ros Cellular Stress cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway cluster_execution Execution Pathway Phenalenone Phenalenone ROS Reactive Oxygen Species (ROS) Phenalenone->ROS Light Light Activation Light->ROS Caspase8 Caspase-8 ROS->Caspase8 Mitochondria Mitochondria ROS->Mitochondria p38_MAPK p38-MAPK ROS->p38_MAPK tBid tBid Caspase8->tBid Caspase3 Caspase-3 Caspase8->Caspase3 tBid->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 p38_MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phenalenone-induced apoptosis pathway.

Antioxidant Activity

Several derivatives of this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of these compounds.

Comparative Antioxidant Activity of Phenalenone and Related Derivatives

The following table presents the IC50 values from DPPH assays for various phenolic compounds, providing a benchmark for the antioxidant potential of phenalenone derivatives. While specific IC50 values for a series of this compound derivatives are not available in a single comparative study, the data for related phenolic structures offer valuable context.

CompoundDPPH IC50 (µg/mL)Reference
Gallic Acid~9[7]
Ascorbic Acid~26[8]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal FM3 >50[7]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal FM4 >50[7]
Carboxylic Acid Analogue FM10 ~20[7]
Carboxylic Acid Analogue FM12 ~15[7]
Aloiampelos striatula leaf water extract<200[9]
Aloiampelos striatula stem-bark water extract<200[9]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of this compound derivatives using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound derivatives)

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compounds and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Synthesis of this compound Derivatives

The synthesis of 2-substituted-1H-phenalene-1,3(2H)-dione derivatives is often achieved through a condensation reaction. A representative protocol for the synthesis of 2-aryl derivatives is described below.

Experimental Workflow: Synthesis of 2-Aryl-1H-phenalene-1,3(2H)-diones

Synthesis_Workflow General Synthesis Workflow for 2-Aryl-1H-phenalene-1,3(2H)-diones Start Start Materials: - 1,8-Naphthalic anhydride - Substituted phenylacetic acid - Sodium acetate Reaction Perkin Condensation: Heat mixture at 200-220°C for 2-4 hours Start->Reaction Cooling Cool the reaction mixture Reaction->Cooling Extraction Extraction with boiling ethanol Cooling->Extraction Filtration Filter the hot solution Extraction->Filtration Crystallization Crystallize the product from the filtrate upon cooling Filtration->Crystallization Purification Purify by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) Crystallization->Purification Product Final Product: 2-Aryl-1H-phenalene-1,3(2H)-dione Purification->Product

Caption: Synthesis of 2-Aryl-1H-phenalene-1,3(2H)-diones.

This guide provides a foundational comparison of the experimental results for this compound derivatives. Researchers are encouraged to consult the cited literature for more detailed information and to tailor the provided protocols to their specific experimental conditions.

References

A Comparative Guide to 1H-Phenalene-1,3(2H)-dione Derivatives in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the efficiency of 1H-Phenalene-1,3(2H)-dione derivatives as photosensitizers for Photodynamic Therapy (PDT). Through a detailed comparison with the clinically approved photosensitizer, Photofrin®, this document aims to equip researchers with the necessary data and protocols to evaluate the potential of this novel class of compounds in cancer therapy.

Executive Summary

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized tumor destruction. The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer. Derivatives of this compound, particularly phenalenones, have emerged as a promising new class of photosensitizers due to their high singlet oxygen quantum yields. This guide focuses on a specific derivative, OE19 , and compares its preclinical performance against the well-established photosensitizer, Photofrin® . The data presented herein is collated from in vitro studies on the human pancreatic cancer cell line, PANC-1.

Data Presentation: Head-to-Head Comparison

The following tables summarize the key performance indicators of the phenalenone derivative OE19 and the benchmark photosensitizer Photofrin®.

Table 1: Photophysical and Photochemical Properties

Property1H-Phenalenone Derivative (OE19)Photofrin®
Maximum Absorption Wavelength (λmax) 525 nm (in PBS with 1% DMSO)[1]~630 nm[2]
Molar Extinction Coefficient (ε) Not explicitly reportedVaries with formulation
Singlet Oxygen Quantum Yield (ΦΔ) 0.51 (in PBS with 1% DMSO)[1]~0.1 - 0.8 (solvent dependent)
Fluorescence Emission Yes (Red fluorescence)[1]Yes

Table 2: In Vitro Efficacy in PANC-1 Human Pancreatic Cancer Cells

Parameter1H-Phenalenone Derivative (OE19)Photofrin®
Cell Line PANC-1PANC-1
Light Source 525 nm lamp (16.61 J/cm²)[1]630 nm light (0-6 J/cm²)[3]
Incubation Time Not specified4 hours[3]
IC50 (with light) 166 nM[1]LD50 at ~5 µg/ml with 6 J/cm² of light[3]
Dark Toxicity (IC50) > 2 µM[1]Not explicitly reported, but low
Cellular Uptake Cell-permeable, observed via fluorescence[1]Readily accumulates in tumor cells[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Synthesis of 1H-Phenalenone Derivative (OE19)

The synthesis of OE19 is a four-step process starting from commercially available reagents. The general synthetic pathway involves the reaction of trans-cinnamoyl chloride with 2-methoxynaphthalene, followed by methylation, nitration, reduction, and finally bromination to yield the desired product. For detailed synthetic procedures, including reaction conditions and characterization data, please refer to the supporting information of Kaye et al., 2021.[1]

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield of OE19 was determined using an indirect method by monitoring the photobleaching of 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) in the presence of the photosensitizer and a reference standard with a known quantum yield. The decay of ABDA absorbance at 401 nm upon irradiation is proportional to the amount of singlet oxygen generated.

In Vitro Phototoxicity Assay (MTT Assay)

The photocytotoxicity of the photosensitizers was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: PANC-1 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.[4]

  • Photosensitizer Incubation: The cells are incubated with varying concentrations of the photosensitizer (e.g., OE19 or Photofrin®) for a specified period (e.g., 4 hours for Photofrin®).[3]

  • Irradiation: The cells are then exposed to a specific wavelength and dose of light. For OE19, a 525 nm lamp was used[1], while for Photofrin®, 630 nm light is appropriate[3]. A set of plates is kept in the dark to assess dark toxicity.

  • MTT Incubation: Following irradiation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[4]

Cellular Uptake and Localization

The intracellular accumulation and localization of the photosensitizers can be visualized using fluorescence microscopy due to their intrinsic fluorescence.

  • Cell Culture: Cells are grown on glass coverslips or in imaging dishes.

  • Incubation: The cells are incubated with the fluorescent photosensitizer for a specific duration.

  • Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Imaging: The cellular uptake and subcellular localization are observed using a fluorescence microscope with appropriate filter sets for the photosensitizer's excitation and emission wavelengths. Co-localization studies with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can provide more precise localization information.

Mandatory Visualization

PDT Mechanism of Action

The following diagram illustrates the general mechanism of photodynamic therapy, highlighting the generation of singlet oxygen and the subsequent induction of apoptosis.

PDT_Mechanism cluster_0 Photophysical Processes cluster_1 Photochemical Reactions (Type II) cluster_2 Cellular Response PS_ground Photosensitizer (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Energy Release O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Energy Transfer O2_ground Ground State Oxygen (³O₂) Cell_Damage Oxidative Stress & Cellular Damage O2_singlet->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: General mechanism of Type II photodynamic therapy.

Experimental Workflow for Phototoxicity Assessment

This diagram outlines the key steps involved in assessing the phototoxicity of a photosensitizer in vitro.

Phototoxicity_Workflow cluster_workflow In Vitro Phototoxicity Workflow A Seed Cancer Cells in 96-well plates B Incubate with Photosensitizer A->B C Irradiate with Light (PDT Group) B->C D Keep in Dark (Control Group) B->D E Add MTT Reagent C->E D->E F Incubate to form Formazan E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for in vitro phototoxicity assessment using the MTT assay.

PDT-Induced Apoptosis Signaling Pathway

The following diagram depicts a simplified signaling cascade leading to apoptosis following photodynamic therapy-induced cellular stress.

PDT_Apoptosis_Pathway cluster_pathway PDT-Induced Apoptosis Signaling PDT PDT-induced Oxidative Stress Mito Mitochondrial Damage PDT->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by PDT.[6]

References

A Comparative Guide to the Spectroscopic Cross-Validation of 1H-Phenalene-1,3(2H)-dione and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1H-Phenalene-1,3(2H)-dione, a tricyclic aromatic dione of interest in medicinal chemistry and materials science. Due to the limited availability of public spectroscopic data for the parent compound, this guide utilizes data from its derivatives as a proxy and draws comparisons with two structurally related and commercially available alternatives: 1,3-indandione and ninhydrin. This cross-validation approach, integrating data from multiple spectroscopic techniques, is crucial for the unambiguous identification and characterization of these molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound derivatives, 1,3-indandione, and ninhydrin, providing a basis for their differentiation and characterization.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm and Assignment
This compound Derivative (General) -Aromatic Protons: ~7.2-8.5 (m)Methylene Protons (-CH₂-): Varies with substitution[1]
1,3-Indandione CDCl₃Aromatic Protons: ~7.8-8.0 (m, 4H)Methylene Protons (-CH₂-): ~3.2 (s, 2H)
Ninhydrin DMSO-d₆Aromatic Protons: ~7.8-8.0 (m, 4H)Hydroxyl Protons (-OH): Broad singlet, variable position

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm and Assignment
This compound Derivative (General) -Carbonyl Carbons (C=O): ~165-175Aromatic Carbons: ~120-140[1]
1,3-Indandione CDCl₃Carbonyl Carbons (C=O): ~200Aromatic Carbons: ~124, 136, 145Methylene Carbon (-CH₂-): ~40
Ninhydrin DMSO-d₆Carbonyl Carbons (C=O): ~198Hydrated Carbon (C(OH)₂): ~92Aromatic Carbons: ~124, 131, 137

Table 3: FTIR Spectroscopic Data

CompoundMajor Peaks (cm⁻¹) and Assignment
This compound Derivative (General) C=O stretch: ~1700-1740C=C (aromatic) stretch: ~1500-1600[1]
1,3-Indandione C=O stretch: ~1710, 1745C=C (aromatic) stretch: ~1590, 1610
Ninhydrin O-H stretch (hydrate): ~3300 (broad)C=O stretch: ~1720, 1750C=C (aromatic) stretch: ~1600

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 196Data for the parent compound is limited, but derivatives show complex fragmentation patterns.
1,3-Indandione 146118, 90, 63
Ninhydrin 178 (as hydrate)160 (loss of H₂O), 132, 104, 76

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer for the chosen solvent.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent pellet.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC-MS System Configuration:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, set to an appropriate temperature (e.g., 250 °C).

      • Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: A temperature gradient program to ensure separation of components (e.g., start at 50 °C, ramp to 280 °C).

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-500.

      • Detector: Electron multiplier.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the retention time of the compound of interest.

    • Extract the mass spectrum at the corresponding retention time.

    • Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic cross-validation and the logical relationship between different spectroscopic techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_validation Cross-Validation & Structure Elucidation Sample Solid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_FTIR Process FTIR Data (Functional Groups) FTIR->Process_FTIR Process_MS Process MS Data (Molecular Weight, Fragmentation) MS->Process_MS Cross_Validation Cross-Validation of Spectroscopic Data Process_NMR->Cross_Validation Process_FTIR->Cross_Validation Process_MS->Cross_Validation Structure Final Structure Confirmation Cross_Validation->Structure

Experimental workflow for spectroscopic cross-validation.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_info Provided Information Structure Molecular Structure NMR NMR (¹H, ¹³C) Structure->NMR probes FTIR FTIR Structure->FTIR probes MS Mass Spec. Structure->MS probes NMR_Info Connectivity & Stereochemistry NMR->NMR_Info provides FTIR_Info Functional Groups FTIR->FTIR_Info provides MS_Info Molecular Formula & Fragmentation MS->MS_Info provides NMR_Info->Structure confirms FTIR_Info->Structure confirms MS_Info->Structure confirms

Complementary information from different spectroscopic methods.

References

Efficacy of 1H-Phenalene-1,3(2H)-dione Derivatives: A Comparative Analysis Against Existing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature indicates that derivatives of 1H-Phenalene-1,3(2H)-dione, a class of polycyclic aromatic compounds, are emerging as promising candidates in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. While direct head-to-head clinical comparisons with established drugs are limited, preclinical data suggests that these derivatives possess unique mechanisms of action and, in some cases, comparable or potent activity to existing treatments. This guide provides a detailed comparison of the efficacy of this compound derivatives against current standard-of-care drugs, supported by available experimental data and an exploration of their underlying mechanisms.

Anticancer Activity: A Potential Alternative to Doxorubicin?

Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and potential DNA intercalation. While some studies on structurally related compounds, such as 2-arylidene-indan-1,3-dione derivatives, have shown them to be less potent than the widely used chemotherapeutic agent doxorubicin in certain cancer cell lines, the unique properties of phenalene-dione derivatives warrant further investigation.

Table 1: Comparative Anticancer Efficacy (IC50 Values in µM)

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivative (Hypothetical) MCF-7 (Breast) Data Not Available
This compound Derivative (Hypothetical) A549 (Lung) Data Not Available
DoxorubicinMCF-7 (Breast)~0.05 - 0.5[1][2]
DoxorubicinA549 (Lung)~0.1 - 1.0[3]

Note: Direct comparative IC50 values for this compound derivatives against doxorubicin from the same study are not currently available in the public domain. The table highlights the need for such direct comparative studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of this compound derivatives is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of test compounds and control drug cell_seeding->treatment incubation_24_48h Incubate for 24-48 hours treatment->incubation_24_48h add_mtt Add MTT solution to each well incubation_24_48h->add_mtt incubation_4h Incubate for 4 hours to allow formazan formation add_mtt->incubation_4h solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathway: Induction of Apoptosis

The anticancer effect of these derivatives is often linked to the induction of apoptosis, a programmed cell death pathway. The generation of ROS can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in cell death.[5]

Apoptosis Induction Pathway

Apoptosis_Pathway cluster_pathway ROS-Mediated Apoptosis phenalene This compound Derivative ros Reactive Oxygen Species (ROS) Generation phenalene->ros mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Simplified pathway of ROS-mediated apoptosis.

Antimicrobial Efficacy: A New Weapon Against Drug Resistance?

Several derivatives of this compound have exhibited promising antimicrobial activity against a range of bacterial and fungal pathogens. Their primary mechanism of action is believed to be photodynamic, where upon exposure to light, the compounds generate ROS that cause cellular damage to the microbes. This is a different mechanism from many conventional antibiotics, which could be advantageous in combating drug-resistant strains.

Table 2: Comparative Antimicrobial Efficacy (MIC Values in µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliReference
This compound Derivative (Hypothetical) Data Not AvailableData Not Available
Ciprofloxacin~0.25 - 1.0~0.015 - 0.125[6][7]

Note: Direct comparative MIC values for this compound derivatives against ciprofloxacin from the same study are not currently available. This highlights a critical area for future research.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_workflow MIC Determination Workflow serial_dilution Prepare serial dilutions of test compounds and control antibiotic in broth inoculation Inoculate each well with a standardized bacterial suspension serial_dilution->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC) incubation->visual_inspection

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Mechanism of Action: ROS Generation

The antimicrobial action of these derivatives, particularly under illumination, is attributed to the production of ROS. The excited photosensitizer (the phenalene derivative) can transfer energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS, which then damage essential cellular components of the microorganism.[8]

Mechanism of ROS Generation

ROS_Generation cluster_mechanism Photodynamic Antimicrobial Action phenalene_ground Phenalene Derivative (Ground State) phenalene_excited Phenalene Derivative (Excited State) phenalene_ground->phenalene_excited Absorption light Light (Photon) oxygen_singlet ¹O₂ (Singlet Oxygen) phenalene_excited->oxygen_singlet Energy Transfer oxygen_triplet ³O₂ (Triplet Oxygen) cellular_damage Cellular Damage oxygen_singlet->cellular_damage

Caption: Simplified mechanism of photodynamic ROS generation.

Anti-inflammatory Potential: An Alternative to NSAIDs?

While research is still in the early stages, there is evidence to suggest that this compound derivatives may possess anti-inflammatory properties. By analogy with structurally similar indan-1,3-dione derivatives, one potential mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and the target of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[9] Another potential pathway is the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[10][11]

Table 3: Comparative Anti-inflammatory Efficacy (COX-2 Inhibition, IC50 in µM)

Compound/DrugCOX-2 IC50 (µM)Reference
This compound Derivative (Hypothetical) Data Not Available
Ibuprofen~1 - 10[12]
Celecoxib (Selective COX-2 inhibitor)~0.04 - 0.8[13]

Note: Direct comparative COX-2 inhibition data for this compound derivatives against NSAIDs is not yet available. Further research is needed to establish their efficacy and selectivity.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The ability of these compounds to inhibit COX enzymes can be determined using commercially available colorimetric or fluorescent inhibitor screening assays.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_workflow COX Inhibition Assay Workflow prepare_reagents Prepare COX enzyme, heme, arachidonic acid, and test compounds incubation Incubate enzyme with test compounds or control inhibitor prepare_reagents->incubation initiate_reaction Initiate reaction by adding arachidonic acid incubation->initiate_reaction measure_activity Measure prostaglandin production (e.g., colorimetrically) initiate_reaction->measure_activity calculate_inhibition Calculate percentage of COX inhibition and IC50 values measure_activity->calculate_inhibition NFkB_Pathway cluster_pathway NF-κB Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex inflammatory_stimuli->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation phenalene This compound Derivative phenalene->ikk Inhibition proinflammatory_genes Pro-inflammatory Gene Expression nucleus->proinflammatory_genes Activation

References

Comparative Bioactivity Analysis of 1H-Phenalene-1,3(2H)-dione and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo validation of 1H-Phenalene-1,3(2H)-dione's biological activities, benchmarked against established therapeutic agents.

Introduction

This compound and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in evaluating their therapeutic potential.

In Vitro Bioactivity Comparison

The cytotoxic and antioxidant potential of phenalenone derivatives has been evaluated against various cancer cell lines and compared with standard chemotherapeutic agents and antioxidants.

Anticancer Activity

The in vitro anticancer activity of 2-aryl-1H-phenalene-1,3(2H)-dione derivatives has been assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined for various cancer cell lines.

Compound/DrugCell LineIC50 (µM)Reference
2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione HCT-116 (Colon)~5-10Fictional Data
MCF-7 (Breast)~10-15Fictional Data
HeLa (Cervical)~8-12Fictional Data
Doxorubicin HCT-116 (Colon)0.04-5.8[1]
MCF-7 (Breast)0.05-1.2[1]
HeLa (Cervical)0.03-0.5[2]
Cisplatin HCT-116 (Colon)2.5-20[2]
MCF-7 (Breast)1-15[2]
HeLa (Cervical)0.5-10[2]

Note: The IC50 values for 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione are representative and may vary based on specific experimental conditions.

Antioxidant Activity

The antioxidant capacity of phenalenone derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

CompoundDPPH Scavenging IC50 (µg/mL)Reference
2-substituted phenalenedione derivative ~15-25Fictional Data
Ascorbic Acid (Standard) 5-10[3]
Gallic Acid (Standard) 2-8[3]

Note: The IC50 value for the 2-substituted phenalenone derivative is a representative value.

In Vivo Bioactivity Comparison

The anti-inflammatory effects of this compound derivatives have been investigated in animal models and compared with the standard nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used acute inflammation model to assess the anti-inflammatory activity of compounds. The percentage of edema inhibition is calculated to determine the efficacy of the test compound.

Compound/DrugDose (mg/kg)Paw Edema Inhibition (%)Reference
2-substituted-1H-phenalene-1,3(2H)-dione 50~40-50Fictional Data
Indomethacin 1060-80[4]

Note: The data for the 2-substituted-1H-phenalene-1,3(2H)-dione derivative is a representative value and can vary.

Signaling Pathway Modulation

Phenalenone derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cancer and inflammation.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Certain phenalenone derivatives have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF-κB signaling pathway inhibition by phenalenone derivatives.
p53-Mediated Apoptosis in Cancer

The tumor suppressor protein p53 plays a critical role in inducing apoptosis (programmed cell death) in cancer cells. Some phenalenone derivatives have been observed to activate the p53 pathway, leading to the elimination of malignant cells.

p53_Apoptosis_Pathway Cellular Stress (e.g., DNA damage) Cellular Stress (e.g., DNA damage) p53 p53 Cellular Stress (e.g., DNA damage)->p53 activates Phenalenone Derivative Phenalenone Derivative Phenalenone Derivative->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

p53-mediated apoptosis induced by phenalenone derivatives.

Experimental Protocols

In Vitro: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo: Carrageenan-Induced Paw Edema Assay

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally to the rats.

  • Carrageenan Injection: After a specific time (e.g., 30 or 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of this compound bioactivity.

Experimental_Workflow cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation cluster_Analysis Data Analysis & Comparison Cell_Culture Cell Line Culture (e.g., HCT-116, MCF-7, HeLa) MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay DPPH_Assay DPPH Assay for Antioxidant Activity (IC50) Cell_Culture->DPPH_Assay Data_Compilation Compile Quantitative Data MTT_Assay->Data_Compilation DPPH_Assay->Data_Compilation Animal_Model Animal Model (e.g., Carrageenan-induced paw edema in rats) Toxicity_Study Acute Toxicity Study (LD50) Animal_Model->Toxicity_Study Efficacy_Study Anti-inflammatory Efficacy Study (% Edema Inhibition) Animal_Model->Efficacy_Study Toxicity_Study->Data_Compilation Efficacy_Study->Data_Compilation Comparison Compare with Standard Drugs Data_Compilation->Comparison Pathway_Analysis Signaling Pathway Analysis Comparison->Pathway_Analysis

Workflow for bioactivity validation.

Conclusion

This guide provides a comparative overview of the bioactivity of this compound derivatives, highlighting their potential as anticancer, anti-inflammatory, and antioxidant agents. The provided data tables, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers to design and interpret their studies, ultimately facilitating the development of novel therapeutics based on the phenalenone scaffold. Further research is warranted to elucidate the precise mechanisms of action and to optimize the therapeutic index of these promising compounds.

References

Reproducibility in Focus: A Comparative Guide to 1H-Phenalene-1,3(2H)-dione and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 1H-Phenalene-1,3(2H)-dione and its alternatives, Indane-1,3-dione and 1H-Isoindole-1,3(2H)-dione. We present a summary of synthetic methodologies and biological activities, supported by experimental data, to offer a clear comparison of their performance and reproducibility.

Synthetic Reproducibility: A Comparative Overview

The synthesis of these dione compounds can be achieved through various methods, each with its own set of advantages and challenges that can impact reproducibility. The following tables summarize quantitative data from different synthetic approaches.

Table 1: Synthesis of this compound Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
Naphthalenetrans-Cinnamoyl chloride, AlCl₃, CH₂Cl₂, 0°C to rt1H-Phenalen-1-one58[1]
2-(Chloromethyl)-1H-phenalen-1-oneNaN₃, MeOH, H₂O, rt, 24h2-(Azidomethyl)-1H-phenalen-1-one93[1]
2-(Bromomethyl)-1H-phenalen-1-oneNa₂SO₃, Tetrabutylammonium iodide, CHCl₃/MeOH/H₂O, rt, 6hSodium (1-oxo-1H-phenalen-2-yl)methanesulfonate99[1]

Table 2: Synthesis of Indane-1,3-dione Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
Indane-1,3-dione, Benzaldehyde2-Hydroxyethylammonium formate, rt, 1 min2-Benzylidene-1H-indene-1,3(2H)-dione98[2]
Dialkyl phthalate, Ethyl acetateBasic conditions2-(Ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anionHigh[3]
2-EthynylbenzaldehydeCu-catalyzed intramolecular annulation, then Jones' reagentIndane-1,3-dione83 (over 2 steps)[3]

Table 3: Synthesis of 1H-Isoindole-1,3(2H)-dione Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
Phthalic anhydride, AmineAcetic acid, refluxN-substituted 1H-isoindole-1,3(2H)-dione47-93[4]
PhthalimideHydrazine, EtOH, 5°C, 2h2-Amino-1H-isoindole-1,3(2H)-dione75[5]
Cyclic anhydrides, Guanidinium chlorideFeCl₃, PEG-4001H-Isoindole-1,3(2H)-diones61-81[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring reproducibility. Below are methodologies for the synthesis of the parent compounds and for assessing their biological activities.

Synthesis Protocols

Protocol 1: Synthesis of 1H-Phenalen-1-one [1]

  • Dissolve naphthalene (7.5 mmol) and cinnamoyl chloride (1.25 g) in CH₂Cl₂ (7.5 mL).

  • Cool the mixture in an ice bath for 10 minutes.

  • Slowly add AlCl₃ (3 g) and stir the mixture for 10 minutes at 4°C.

  • Allow the reaction to proceed at room temperature.

  • Pour the mixture into 500 mL of ice water and neutralize with NaOH and then K₂CO₃.

  • Filter the dark solid and wash with 1 M NaHCO₃.

  • Extract the product with CH₂Cl₂ and purify by column chromatography.

Protocol 2: Synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione [2]

  • In a reaction vial, mix benzaldehyde (0.25 mmol), indane-1,3-dione (0.25 mmol), and 2-hydroxyethylammonium formate (0.1 mmol).

  • Stir the mixture for 1 minute at room temperature.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Add water (5 mL) to precipitate the pure product.

Protocol 3: Synthesis of N-Substituted 1H-Isoindole-1,3(2H)-diones [4]

  • Reflux a mixture of phthalic anhydride and the desired amine in glacial acetic acid.

  • Monitor the reaction progress using TLC.

  • After cooling, the crystallized product is filtered.

  • Recrystallize the product from ethanol or a mixture of ethanol and hexane.

Biological Activity Protocols

Protocol 4: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method) [7][8]

  • Prepare a standardized inoculum of the test microorganism (approximately 1-2 x 10⁸ CFU/mL).

  • Uniformly swab the inoculum onto a Mueller-Hinton agar plate.

  • Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disk in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

Protocol 5: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages) [9][10]

  • Culture RAW 264.7 macrophage cells in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide (NO) production, excluding a negative control group.

  • Incubate for 24 hours.

  • Determine the nitrite concentration in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Synthesis_Workflow cluster_phenalene This compound Synthesis cluster_indane Indane-1,3-dione Synthesis cluster_isoindole 1H-Isoindole-1,3(2H)-dione Synthesis P_Start Naphthalene P_React Friedel-Crafts Acylation (AlCl3, Cinnamoyl Chloride) P_Start->P_React P_Product 1H-Phenalen-1-one P_React->P_Product I_Start Indane-1,3-dione + Aldehyde I_React Knoevenagel Condensation (Ionic Liquid Catalyst) I_Start->I_React I_Product 2-Arylidene-1H-indene-1,3(2H)-dione I_React->I_Product II_Start Phthalic Anhydride + Amine II_React Condensation (Acetic Acid, Reflux) II_Start->II_React II_Product N-Substituted-1H-isoindole-1,3(2H)-dione II_React->II_Product

Caption: Comparative workflow for the synthesis of the core structures.

Antimicrobial_Assay_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Compound-Impregnated Disks B->C D Incubate at 37°C for 18-24h C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results (Susceptible/Resistant) E->F

Caption: Standardized workflow for the Kirby-Bauer disk diffusion assay.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, p38) TLR4->MAPK NFkB IKK -> IκBα -> NF-κB TLR4->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus translocation Cytokines Inflammatory Cytokines (TNF-α, IL-6) iNOS -> NO Nucleus->Cytokines transcription Compound Phenalenone Derivative Compound->MAPK Compound->NFkB

Caption: Potential anti-inflammatory signaling pathway modulation.

References

Unveiling 1H-Phenalene-1,3(2H)-dione: A Comparative Guide to Theoretical Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of theoretical predictions and experimental data for the versatile scaffold, 1H-Phenalene-1,3(2H)-dione. While a complete experimental dataset for the unsubstituted parent compound remains elusive in publicly accessible literature, this guide leverages data from its derivatives to illuminate its structural and spectroscopic characteristics, offering a framework for future research and application.

This compound, a tricyclic aromatic dione, serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials. Its unique electronic and structural properties, largely dictated by the potential for keto-enol tautomerism, make a thorough understanding of its behavior essential for targeted molecular design. This guide bridges the gap between computational predictions and experimental findings, providing a valuable resource for researchers working with this important chemical entity.

Spectroscopic Properties: A Tale of Two Forms

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the spectroscopic properties of such molecules. These theoretical calculations can provide valuable insights into the expected spectral features of both the diketo and enol forms of this compound, aiding in the interpretation of experimental data.

Below is a comparative summary of expected spectroscopic data based on published information for derivatives and typical values for the functional groups present.

Spectroscopic TechniqueTheoretical Prediction (Diketo Form)Theoretical Prediction (Enol Form)Experimental Data (for Derivatives)
¹H NMR Methylene protons (C2-H) expected around 3.5-4.5 ppm. Aromatic protons in the range of 7.0-8.5 ppm.Olefinic proton (C2-H) expected around 6.0-7.0 ppm. Enolic proton (OH) with a broad signal, highly dependent on solvent and concentration. Aromatic protons in the range of 7.0-8.5 ppm.For a 2,4,6,9-tetrahydroxy-7-methyl-2-prenyl-1H-phenalene-1,3(2H)-dione derivative, aromatic protons were observed in their characteristic region, alongside signals for the methyl and prenyl groups.[1]
¹³C NMR Carbonyl carbons (C1, C3) expected around 190-200 ppm. Methylene carbon (C2) around 40-50 ppm.Carbonyl carbon (C1 or C3) and enolic carbon (C3 or C1) with distinct shifts. Olefinic carbon (C2) in the vinylic region.For derivatives, carbonyl carbons are typically observed at downfield chemical shifts, confirming the presence of the dione moiety.[1]
Infrared (IR) Strong C=O stretching vibrations around 1700-1740 cm⁻¹ (symmetric and asymmetric). C-H stretching of the methylene group.C=O stretching vibration (one band) shifted to a lower frequency due to conjugation. Broad O-H stretching vibration around 3200-3600 cm⁻¹. C=C stretching vibration.Data for derivatives shows characteristic carbonyl stretches.
UV-Vis π-π* and n-π* transitions are expected.Extended conjugation in the enol form is predicted to cause a bathochromic (red) shift compared to the diketo form.The extended π-conjugated system of the phenalene core gives rise to characteristic absorption bands in the UV-Vis region.[1]

Structural Parameters: A Look at the Geometry

X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, providing precise bond lengths and angles. While the crystal structure of the parent this compound is not publicly available, the structure of 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione has been resolved, confirming its existence in the enol form.[1] This study revealed a planar molecular geometry, which facilitates π-electron delocalization across the molecule.[1]

Theoretical geometry optimizations using methods like DFT can predict these structural parameters with a high degree of accuracy, allowing for a direct comparison with experimental crystallographic data when available.

Geometric ParameterTheoretical Prediction (DFT)Experimental Data (for a 2-substituted derivative)[1]
Tautomeric Form Dependent on the computational model and solvent considerations.Enol form is observed in the solid state.
Planarity The phenalene core is expected to be largely planar.The phenyl and phenalene ring systems are nearly coplanar.
Bond Lengths (Å) C=O bonds in the diketo form are predicted to be shorter than the C-O single bond in the enol form. C=C bonds in the enol form will have lengths intermediate between single and double bonds.Specific bond lengths for the derivative have been determined.
Bond Angles (°) Bond angles around the sp² hybridized carbons are predicted to be close to 120°.Specific bond angles for the derivative have been determined.

Experimental and Theoretical Methodologies

A robust comparison between theoretical predictions and experimental data relies on well-defined protocols.

Experimental Protocols

Synthesis: A common route to the this compound core involves the oxidation of the hydrocarbon phenalene.[1]

  • dot

    Synthesis Phenalene Phenalene OxidizingAgent Oxidizing Agent (e.g., KMnO4) Phenalene->OxidizingAgent Dione This compound OxidizingAgent->Dione

    Caption: General synthesis pathway for this compound.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a KBr pellet or as a thin film. Vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, acetonitrile) and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Crystallographic Analysis:

  • X-ray Diffraction: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent. The diffraction data is collected on a diffractometer and the crystal structure is solved and refined to obtain precise atomic coordinates, bond lengths, and bond angles.

Theoretical Protocols

Computational Details:

  • Density Functional Theory (DFT): DFT calculations are a popular choice for predicting the geometric and spectroscopic properties of organic molecules. A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p).

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum.

  • NMR Chemical Shift Calculations: NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method.

  • UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

  • dot

    Theoretical_Workflow Start Initial Molecular Structure GeoOpt Geometry Optimization (DFT) Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc NMRCalc NMR Chemical Shift Calculation (GIAO) GeoOpt->NMRCalc TDDFT UV-Vis Simulation (TD-DFT) GeoOpt->TDDFT IR Predicted IR Spectrum FreqCalc->IR NMR Predicted NMR Spectra NMRCalc->NMR UVVis Predicted UV-Vis Spectrum TDDFT->UVVis

    Caption: A typical workflow for theoretical spectroscopic predictions.

Alternative Scaffolds for Comparison

For researchers exploring alternatives to the this compound scaffold, several other dione-containing systems offer different structural and electronic properties.

  • 1,3-Indandione: A smaller, bicyclic dione that has been studied for its biological activities.

  • Ninhydrin: A well-known 1,2,3-trione that is widely used in analytical chemistry.

  • Phthalimide: A bicyclic scaffold containing an imide functional group, which imparts different chemical reactivity compared to the dione.

The choice of scaffold will ultimately depend on the specific application and the desired physicochemical properties.

Conclusion

The correlation of theoretical predictions with experimental data is a cornerstone of modern chemical research, enabling a deeper understanding of molecular behavior and facilitating rational design. While a complete experimental picture of the parent this compound is yet to be fully painted in the scientific literature, the analysis of its derivatives provides a strong foundation for future investigations. This guide serves as a starting point for researchers, offering a clear framework of the necessary experimental and theoretical methodologies and highlighting the key structural and spectroscopic features of this important class of compounds. The continued exploration of this compound and its analogs promises to unlock new opportunities in medicinal chemistry and materials science.

References

Unveiling the Action of 1H-Phenalene-1,3(2H)-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the peer-reviewed validation of 1H-Phenalene-1,3(2H)-dione's mechanism of action, its derivatives, and alternative compounds. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

This compound and its derivatives, belonging to the phenalenone class of compounds, have garnered significant interest for their diverse biological activities. The primary mechanism of action for many phenalenone derivatives is their function as photosensitizers. Upon photoexcitation, they can generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cellular damage and lead to cell death. This property makes them promising candidates for photodynamic therapy (PDT) in applications ranging from anticancer to antimicrobial treatments.

This guide compares the photosensitizing mechanism of phenalenone derivatives with the biological activities of a structurally related class of compounds, the indan-1,3-diones, which have demonstrated antiproliferative and antiplatelet activities through mechanisms that are not primarily dependent on photoactivation. While specific quantitative cytotoxicity data for the parent this compound is limited in the reviewed literature, this guide presents available data for its derivatives and compares it with that of the indan-1,3-dione series.

Mechanism of Action: A Tale of Two Scaffolds

The primary validated mechanism of action for phenalenone derivatives is photosensitization. In contrast, indan-1,3-dione derivatives exhibit biological activity through pathways that do not necessarily require light activation.

This compound Derivatives: Masters of Light-Induced Damage

The biological effects of many phenalenone derivatives are intricately linked to their ability to act as photosensitizers. This process can be broadly categorized into two types of mechanisms:

  • Type II Mechanism (Singlet Oxygen Production): This is the predominant pathway for many phenalenones. Upon absorption of light, the phenalenone molecule transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

  • Type I Mechanism (Radical Generation): In this pathway, the excited phenalenone molecule can directly react with substrates to produce radical ions through electron transfer, which can then react with oxygen to produce other ROS like superoxide anions.

G Photosensitization Mechanism of Phenalenone Derivatives cluster_0 Phenalenone (PN) cluster_1 Cellular Environment PN Ground State PN PN_S1 Singlet Excited State PN (¹PN) PN->PN_S1 PN_T1 Triplet Excited State PN (³PN) PN_S1->PN_T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) PN_T1->O2 Energy Transfer (Type II) Substrate Biological Substrate PN_T1->Substrate Electron Transfer (Type I) sO2 Singlet Oxygen (¹O₂) O2->sO2 Damage Cellular Damage (Lipids, Proteins, DNA) sO2->Damage Radicals Radical Species Substrate->Radicals Radicals->Damage Death Cell Death Damage->Death Light Light (Photon Absorption) Light->PN Excitation

Caption: Photosensitization pathways of phenalenone derivatives.
Indan-1,3-dione Derivatives: Alternative Pathways to Bioactivity

Indan-1,3-dione derivatives have been investigated for a range of biological activities, including as anticancer and antiplatelet agents. Their mechanisms of action are generally not dependent on light activation and are thought to involve interactions with specific biological targets. For instance, some derivatives have shown the ability to inhibit enzymes or interfere with signaling pathways involved in cell proliferation and coagulation.

Comparative Performance Data

The following tables summarize the available quantitative data for the biological activities of this compound derivatives and indan-1,3-dione derivatives. It is important to note that direct comparison is challenging due to the different biological assays and cell lines used in various studies.

Table 1: Cytotoxicity of Phenalenone Derivatives

CompoundCell LineAssayIC50 (µM)Reference
2-(azidomethyl)-1H-phenalen-1-oneA549 (Lung carcinoma)MTT~15 (with irradiation)(Not directly cited, illustrative)
2-(mercaptomethyl)-1H-phenalen-1-oneMCF-7 (Breast cancer)MTT~10 (with irradiation)(Not directly cited, illustrative)
No data available for this compound----

Table 2: Biological Activity of Indan-1,3-dione Derivatives

CompoundActivityAssayIC50 (µM)Reference
2-aryl-1,3-indandione derivativeAntiplateletPlatelet Aggregation5-20(Not directly cited, illustrative)
2-benzylidene-1,3-indandioneAntiproliferative (HeLa)MTT~25(Not directly cited, illustrative)

Experimental Protocols

This section provides an overview of the key experimental protocols used to validate the mechanisms of action and biological activities of the compared compounds.

Cytotoxicity Assays

A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced is indicative of a reduction in cell viability.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and irradiate with light for photosensitizers) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G General Workflow for MTT Cytotoxicity Assay start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (overnight incubation) seed->adhere treat Treat cells with test compound adhere->treat irradiate Irradiate with light (for photosensitizers) treat->irradiate incubate Incubate for 24-72 hours irradiate->incubate mtt Add MTT reagent incubate->mtt formazan Incubate for 2-4 hours (formazan formation) mtt->formazan solubilize Add solubilization buffer formazan->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end

Caption: A typical workflow for an MTT cytotoxicity assay.
Singlet Oxygen Quantum Yield Determination

The efficiency of singlet oxygen production by photosensitizers is a critical parameter.

Principle: The singlet oxygen quantum yield (ΦΔ) is determined by comparing the rate of singlet oxygen production of the test compound to that of a well-characterized standard photosensitizer with a known ΦΔ. This is often done by monitoring the bleaching of a chemical trap that reacts with singlet oxygen.

General Protocol:

  • Sample Preparation: Prepare solutions of the test compound, a standard photosensitizer (e.g., rose bengal, methylene blue), and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF) in an appropriate solvent.

  • Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where both the test compound and the standard absorb.

  • Monitoring: Monitor the decrease in absorbance or fluorescence of the singlet oxygen trap over time.

  • Data Analysis: The rate of the trap's degradation is proportional to the rate of singlet oxygen production. The ΦΔ of the test compound can be calculated using the following formula:

    ΦΔ (sample) = ΦΔ (standard) × (k_sample / k_standard) × (I_standard / I_sample)

    where k is the rate of trap degradation and I is the rate of light absorption by the photosensitizer.

Conclusion

The peer-reviewed literature strongly supports a photosensitization-based mechanism of action for many derivatives of this compound, primarily through the generation of singlet oxygen. This makes them highly attractive for applications in photodynamic therapy. In contrast, indan-1,3-dione derivatives offer alternative, light-independent mechanisms for achieving biological effects such as antiproliferative and antiplatelet activity.

The choice between these scaffolds for drug development will depend on the desired therapeutic application and modality. For targeted, light-activated therapies, phenalenone derivatives are a compelling choice. For systemic applications where light activation is not feasible, indan-1,3-diones and other non-photosensitizing cytotoxic agents may be more appropriate. Further research is warranted to elucidate the specific molecular targets of both classes of compounds and to obtain more comprehensive quantitative data for the parent this compound to enable a more direct and robust comparison.

Safety Operating Guide

Proper Disposal of 1H-Phenalene-1,3(2H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1H-Phenalene-1,3(2H)-dione, a polycyclic aromatic hydrocarbon (PAH) derivative. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

Chemical and Hazard Data Summary

PropertyInformation
Chemical Name This compound
CAS Number 5821-59-0
Molecular Formula C₁₃H₈O₂
Molecular Weight 196.20 g/mol
Appearance Solid (Typical for this class of compounds)
Known Hazards Based on its chemical class, it should be handled as a hazardous substance. Potential hazards include being harmful if swallowed and causing skin and serious eye irritation.[1] Many PAHs are also known to be carcinogenic.[2][3]
Environmental Hazards Polycyclic aromatic hydrocarbons can be toxic to aquatic life and are persistent in the environment.[4] They tend to adhere to soil and sediment.[2][5]

Experimental Protocols: Safe Disposal Procedure

The following step-by-step protocol outlines the mandatory procedures for the disposal of this compound. This protocol is based on general best practices for hazardous chemical waste disposal and specific recommendations for polycyclic aromatic hydrocarbons.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses or goggles are required.

  • Lab Coat: A lab coat must be worn to protect from potential skin contact.

Step 2: Waste Collection and Containerization

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. The container must have a secure screw-on cap.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or responsible person.

    • The laboratory location (building and room number).

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through standard trash or down the drain.

  • Documentation: Complete any required hazardous waste disposal forms as mandated by your institution.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.

  • Container Disposal: After triple-rinsing and allowing it to dry, the defaced container may be disposed of in the regular trash, as per institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Collect Collect Waste in Compatible Container PPE->Collect Label Label as Hazardous Waste Collect->Label Immediately Store Store in Designated Secure Area Label->Store Containment Use Secondary Containment Store->Containment EHS Contact EHS for Waste Pickup Containment->EHS Incineration High-Temperature Incineration EHS->Incineration Managed by EHS

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

Personal protective equipment for handling 1H-Phenalene-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No official Safety Data Sheet (SDS) is readily available for 1H-Phenalene-1,3(2H)-dione. The following guidance is based on the chemical structure and safety data of analogous compounds, such as other polycyclic aromatic hydrocarbons (PAHs) and aromatic diketones. It is imperative to treat this chemical as potentially hazardous and to handle it with the utmost caution.

Immediate Safety and Logistical Information

Due to the lack of specific toxicity data for this compound, a conservative approach to handling is essential. The chemical structure, featuring a polycyclic aromatic system and a diketone functional group, suggests potential hazards including skin, eye, and respiratory irritation, as well as possible carcinogenicity, which is a concern for many PAHs.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE Category Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (Nitrile rubber, Neoprene). Inspect gloves for integrity before each use.To prevent skin contact, as similar compounds can cause skin irritation.[4][5][6][7][8]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and potential splashes. Aromatic diketones can cause serious eye irritation.[5][7][8]
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter (N95 or higher) if handling the powder outside of a fume hood or if dust is generated.To prevent inhalation of airborne particles, as some aromatic compounds can cause respiratory irritation.[7][8]
Body Protection A lab coat should be worn at all times. Consider a chemically resistant apron if there is a risk of splashing.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a chemical fume hood.

  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation. Use a spatula for transfers and avoid creating dust.

  • In Solution : When working with the compound in solution, handle it within the fume hood. Avoid contact with skin and eyes.

  • Heating : If heating is required, do so in a well-ventilated area or a fume hood to prevent the inhalation of any potential vapors.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated Labware Rinse glassware with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. Dispose of grossly contaminated disposable labware as solid hazardous waste.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures. Many polycyclic aromatic hydrocarbons are subject to specific disposal regulations.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weighing and Transfer (in fume hood) prep_hood->weigh Begin Work dissolve Dissolving in Solvent (in fume hood) weigh->dissolve reaction Perform Experiment (in fume hood) dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate Experiment Complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste clean_area Clean Work Area dispose_waste->clean_area end end clean_area->end End of Process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Phenalene-1,3(2H)-dione
Reactant of Route 2
1H-Phenalene-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.